Ltd4
Description
Properties
Molecular Formula |
C25H40N2O6S |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(5R,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21+,22+/m0/s1 |
InChI Key |
YEESKJGWJFYOOK-OJMWQDIMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Leukotriene D4 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene D4 (LTD4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. As a member of the cysteinyl leukotriene family, this compound plays a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Its actions are mediated primarily through the high-affinity G protein-coupled receptor, cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] Activation of CysLT1R by this compound initiates a cascade of intracellular signaling events, culminating in a range of pro-inflammatory responses. This technical guide provides an in-depth exploration of the function of this compound in inflammation, detailing its signaling pathways, physiological effects, and the experimental methodologies used to investigate its activity.
Introduction to Leukotriene D4
Cysteinyl leukotrienes (CysLTs), which include LTC4, this compound, and LTE4, are crucial mediators of inflammation.[4][5] They are produced by various immune cells, including mast cells, eosinophils, basophils, and macrophages.[6] this compound is synthesized from its precursor, LTC4, through the action of the enzyme γ-glutamyl transpeptidase.[7] It is a potent bronchoconstrictor, increases vascular permeability, and promotes the recruitment of inflammatory cells to sites of inflammation.[4][8][9] These effects contribute significantly to the clinical manifestations of allergic and inflammatory conditions.[10]
Leukotriene D4 Receptor and Signaling Pathways
This compound exerts its biological effects by binding to specific cell surface receptors. The primary receptor for this compound is the CysLT1 receptor (CysLT1R), a G protein-coupled receptor (GPCR).[3][11] The binding of this compound to CysLT1R initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 and Gi families.[12]
Activation of these G proteins triggers multiple downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: Gq/11 activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.[13][14] DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: this compound can also activate the PI3K/Akt signaling pathway.[13] This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (Erk) Pathway: The activation of CysLT1R can also lead to the phosphorylation and activation of the MAPK/Erk pathway, which is involved in regulating gene expression, cell proliferation, and differentiation.[13][15]
These signaling pathways ultimately lead to the diverse physiological effects of this compound in inflammation.
Caption: this compound Signaling Pathway.
Physiological Functions of Leukotriene D4 in Inflammation
The activation of CysLT1R by this compound leads to a variety of physiological responses that are central to the inflammatory process.
Bronchoconstriction
This compound is an exceptionally potent bronchoconstrictor, estimated to be several orders of magnitude more potent than histamine.[1] This effect is a hallmark of asthma and contributes significantly to airway obstruction.[2][16] The bronchoconstriction is primarily a direct effect of this compound on airway smooth muscle cells, leading to their contraction.[17]
Increased Vascular Permeability
This compound increases the permeability of post-capillary venules, leading to the leakage of plasma and proteins into the surrounding tissue and the formation of edema.[4][18][19] This effect is crucial for the recruitment of inflammatory cells from the bloodstream to the site of inflammation.
Immune Cell Recruitment and Activation
This compound acts as a chemoattractant for various immune cells, particularly eosinophils.[8][20] The recruitment of these cells to inflammatory sites is a key feature of allergic inflammation. Furthermore, this compound can enhance the activation of immune cells, leading to the release of other pro-inflammatory mediators and cytokines.[8]
Quantitative Data on Leukotriene D4 Activity
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: Receptor Binding Affinity of Leukotriene D4 (this compound)
| Cell/Tissue Type | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Hyperreactive rat lung | CysLT1 | [³H]LTD₄ | 0.12 | 42 | [21] |
| Rat Basophilic Leukemia (RBL-1) cells | CysLT1 | [³H]LTD₄ | 0.9 ± 0.2 | 800 ± 125 | [12] |
Table 2: Potency of Leukotriene D4 (this compound) in Functional Assays
| Assay | Cell/Tissue Type | Parameter | EC50 (nM) | Reference |
| Bronchoconstriction | Human small bronchioles | Contraction | 0.58 ± 0.05 | [21] |
| Calcium Mobilization | Human monocytes | Calcium Flux | 2.12 | [22] |
| Chemotaxis | Differentiated EoL-1 cells | Cell Migration | ~10 (Optimal Concentration) | [20][23] |
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent plate reader.
Materials:
-
Cell line expressing CysLT1R (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Leukotriene D4 (this compound)
-
CysLT1R antagonist (e.g., Montelukast) for control experiments
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture: Culture the cells in appropriate medium supplemented with FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight if necessary.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2 µM Fluo-4 AM) in HBSS with Ca²⁺ and Mg²⁺. Probenecid (e.g., 2.5 mM) can be added to inhibit dye extrusion.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
-
Assay:
-
Add HBSS with Ca²⁺ and Mg²⁺ to each well.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add the desired concentration of this compound to the wells. For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.
-
Record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after this compound addition. Dose-response curves can be generated to determine the EC₅₀ of this compound.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This protocol outlines a method for assessing the chemotactic effect of this compound on eosinophils using a Boyden chamber assay.
Materials:
-
Eosinophilic cell line (e.g., EoL-1) or primary eosinophils
-
Cell culture medium (e.g., RPMI-1640)
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size for eosinophils)
-
Chemoattractant (this compound)
-
Control medium (assay buffer)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture and differentiate the eosinophilic cells as required.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Chamber Assembly:
-
Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.
-
-
Loading the Chamber:
-
Add the chemoattractant (this compound at various concentrations) or control medium to the lower wells of the chamber.
-
Carefully add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 1-3 hours).
-
Cell Staining and Counting:
-
After incubation, remove the membrane and wipe the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the control medium).
Caption: Chemotaxis Assay Workflow.
Logical Relationships of this compound's Inflammatory Effects
The diverse actions of this compound are interconnected and contribute synergistically to the overall inflammatory response.
Caption: this compound Inflammatory Cascade.
Conclusion
Leukotriene D4 is a critical mediator of inflammation, driving key pathological features of diseases like asthma and allergic rhinitis. Its potent effects on smooth muscle contraction, vascular permeability, and immune cell trafficking are orchestrated through the activation of the CysLT1 receptor and subsequent intracellular signaling cascades. A thorough understanding of the mechanisms of this compound action, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic strategies targeting the leukotriene pathway. The information presented in this technical guide provides a comprehensive resource for researchers and drug development professionals working to unravel the complexities of this compound-mediated inflammation and to devise effective treatments for associated inflammatory disorders.
References
- 1. Leukotrienes are potent constrictors of human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotrienes modulate cytokine release from dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase in vascular permeability induced by leukotriene B4 and the role of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Effects of leukotriene B4 on interleukin-32, interferon-γ and chemokines in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of leukotriene D4 receptors and signal transduction processes in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The effect of inhaled leukotriene D4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Leukotriene- and histamine-induced increases in vascular permeability and interstitial transport in the skin. - COPSAC [copsac.com]
- 19. Leukotriene D4 increases pulmonary vascular permeability and pressure by different mechanisms in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of the leukotriene D4 receptor in hyperreactive rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Leukotriene D4 Signaling Pathway in Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene D4 (LTD4) is a potent lipid mediator critically involved in the pathophysiology of asthma. As the most potent bronchoconstrictor among the cysteinyl leukotrienes (cys-LTs), this compound plays a central role in airway obstruction, inflammation, and remodeling.[1][2][3] This technical guide provides a comprehensive overview of the this compound signaling pathway, its molecular components, and its functional consequences in the context of asthma. We delve into the quantitative aspects of receptor-ligand interactions, detail key experimental protocols for studying this pathway, and present visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Leukotriene D4 and its Role in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by reversible airway obstruction and bronchial hyperresponsiveness.[1][2] Cysteinyl leukotrienes, including LTC4, this compound, and LTE4, are key inflammatory mediators in asthma pathogenesis.[1][2] These molecules are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are released from various inflammatory cells, including mast cells and eosinophils.[4][5][6][7] Among these, this compound is recognized as the most potent bronchoconstrictor and binds with high affinity to the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2]
The binding of this compound to CysLT1R on airway smooth muscle cells, endothelial cells, and inflammatory cells triggers a cascade of intracellular events leading to the cardinal features of asthma:
-
Bronchoconstriction: Intense contraction of airway smooth muscle, leading to narrowing of the airways.[3][6]
-
Airway Inflammation: Recruitment and activation of inflammatory cells, particularly eosinophils.[3][6]
-
Mucus Secretion: Increased production of mucus, further obstructing the airways.[4][8]
-
Airway Remodeling: Long-term structural changes in the airways, including smooth muscle hypertrophy and subepithelial fibrosis.[7][9]
Given its central role, the this compound signaling pathway is a key target for asthma therapeutics, with CysLT1R antagonists being a major class of anti-asthmatic drugs.[10][11]
The Leukotriene D4 Signaling Pathway
The signaling cascade initiated by this compound is primarily mediated through the CysLT1R, a G protein-coupled receptor (GPCR).[10][12] While CysLT2R also binds this compound, CysLT1R is the high-affinity receptor and the primary target of current antagonist therapies.[1][2][10]
Receptor Activation and G-Protein Coupling
Upon binding of this compound, CysLT1R undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. In airway smooth muscle and other relevant cell types, CysLT1R predominantly couples to Gq/11 proteins.[10][13][14] There is also evidence for coupling to Gi/o proteins in some contexts.[10]
Downstream Signaling Cascades
Activation of Gq/11 by the this compound-CysLT1R complex initiates several key downstream signaling pathways:
The activated alpha subunit of Gq (Gαq) stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][15][16]
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15][16] This rapid increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.[17]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8][16] PKC activation has been implicated in various cellular responses in asthma, including smooth muscle contraction and inflammatory cell activation.[18][19][20] Some studies suggest that this compound can also activate Ca2+-independent isoforms of PKC, such as PKC-ε.[18][19][21][22][23]
There is evidence suggesting that this compound signaling can also involve the activation of the small GTPase Rho and its downstream effector, Rho-kinase (ROCK).[26] This pathway is known to play a significant role in Ca2+ sensitization of the contractile apparatus in smooth muscle, contributing to sustained contraction.
Quantitative Data in this compound Signaling
The following tables summarize key quantitative parameters related to the interaction of this compound and its antagonists with the CysLT1R, as well as the downstream effects.
Table 1: Receptor Binding Affinities and Potencies
| Ligand | Receptor | Parameter | Value | Cell/Tissue Type |
| This compound | CysLT1R | Kd | Nanomolar range | Various |
| Pranlukast | CysLT1R | pKB | 6.9 | Human Bronchus |
| Pobilukast | CysLT1R | pKB | 7.0 | Human Bronchus |
| Zafirlukast | CysLT1R | pKB | 6.5 | Human Bronchus |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
Table 2: Functional Antagonism of CysLT1R Antagonists
| Antagonist | Agonist | Assay | IC50 | Cell/Tissue Type |
| Montelukast | UTP | Inositol Phosphate Production | 7.7 µM | 1321N1 Astrocytoma |
| Pranlukast | UTP | Inositol Phosphate Production | 4.3 µM | 1321N1 Astrocytoma |
| Montelukast | UDP | Inositol Phosphate Production | 4.5 µM | 1321N1 Astrocytoma |
| Pranlukast | UDP | Inositol Phosphate Production | 1.6 µM | 1321N1 Astrocytoma |
| Zafirlukast | VRAC | VRAC Inhibition | ~17 µM | HEK293 |
IC50 is the concentration of an antagonist that inhibits 50% of the agonist's maximal response.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound signaling pathway. Below are outlines of key experimental protocols.
Radioligand Binding Assay for CysLT1R
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of ligands for CysLT1R.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing CysLT1R in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: Incubate the membrane preparation with a constant concentration of radiolabeled this compound (e.g., [3H]this compound) and varying concentrations of unlabeled competitor ligand (this compound or an antagonist).
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., human airway smooth muscle cells) on glass coverslips or in multi-well plates.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Stimulation: Add this compound at various concentrations to the cells and record the change in fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration. Calculate parameters such as the peak response and the area under the curve.
Western Blotting for MAPK Phosphorylation
Objective: To detect the activation (phosphorylation) of MAPKs (ERK, p38, JNK) in response to this compound.
Methodology:
-
Cell Stimulation and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPKs of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MAPK or a housekeeping protein like GAPDH).
Visualizing the this compound Signaling Pathway
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling cascades initiated by this compound.
Caption: Overview of the this compound signaling pathway in asthma.
Caption: Experimental workflow for analyzing this compound-induced MAPK activation.
Therapeutic Targeting of the this compound Pathway
The profound effects of this compound in asthma have made its signaling pathway a prime target for drug development. Leukotriene receptor antagonists (LTRAs), such as montelukast, zafirlukast, and pranlukast, are selective and competitive antagonists of the CysLT1R.[3][4][5][10][11][27][28][29][30] By blocking the binding of this compound to its receptor, these drugs effectively inhibit the downstream signaling events that lead to bronchoconstriction, inflammation, and mucus production.[4][8][11][30]
LTRAs are used in the chronic management of asthma, particularly in patients with mild persistent asthma and exercise-induced bronchoconstriction.[6][7][28][29] They offer an oral, once-daily dosing regimen, which can improve patient adherence.[4]
Conclusion
The leukotriene D4 signaling pathway is a cornerstone in the pathophysiology of asthma, driving key features of the disease. A thorough understanding of this pathway, from receptor-ligand interactions to downstream cellular responses, is essential for researchers and drug development professionals. The quantitative data, experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for advancing our knowledge and developing more effective therapies to combat this chronic respiratory disease.
References
- 1. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukotrienes in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 12. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 13. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Leukotriene-induced hydrolysis of inositol lipids in guinea pig lung: mechanism of signal transduction for leukotriene-D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 17. Lack of effect of leukotriene D4 on Ca-uptake in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular protein kinase C activity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leukotriene D(4) activates MAPK through a Ras-independent but PKCepsilon-dependent pathway in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. journals.biologists.com [journals.biologists.com]
- 24. Mitogen-activated protein kinase (MAPK) regulates leukotriene D4-induced HB-EGF and ADAM12 expression in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apjai-journal.org [apjai-journal.org]
- 26. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
The intricate Pathway of Cysteinyl Leukotriene Biosynthesis: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade responsible for the synthesis of LTC4, LTD4, and LTE4, crucial mediators in inflammatory and allergic responses. This guide provides a detailed overview of the core biosynthetic pathway, experimental methodologies for its study, and key quantitative data for researchers in immunology and drug development.
Introduction to Cysteinyl Leukotrienes
Cysteinyl leukotrienes (cysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (this compound), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid.[1] They play a pivotal role in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2][3] Understanding the intricate biosynthetic pathway of these molecules is paramount for the development of targeted therapeutic interventions. This guide provides a technical overview of the sequential enzymatic reactions and cellular processes that lead to the generation of LTC4, this compound, and LTE4.
The Core Biosynthetic Pathway: From Arachidonic Acid to LTE4
The biosynthesis of cysLTs is a multi-step enzymatic cascade that is initiated by cellular activation and the release of arachidonic acid from membrane phospholipids (B1166683). The entire process involves a coordinated series of reactions that take place in specific subcellular compartments.
Liberation of Arachidonic Acid and the Role of 5-Lipoxygenase
Upon cellular stimulation by various inflammatory or allergic triggers, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear membrane.[4] There, it hydrolyzes membrane phospholipids to release arachidonic acid.[4] The free arachidonic acid is then presented to 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway.[5][6] This transfer is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein.[5][7] 5-LO then catalyzes the conversion of arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[1][8]
The Branching Point: Synthesis of LTC4
LTA4 represents a critical branch point in the leukotriene biosynthetic pathway.[2] It can either be hydrolyzed to form LTB4, a potent chemoattractant for neutrophils, or it can be conjugated with reduced glutathione (B108866) (GSH) to produce LTC4.[2][3] This latter reaction is the committed step in the biosynthesis of all cysLTs and is catalyzed by LTC4 synthase (LTC4S), an integral membrane protein primarily located in the nuclear envelope.[9][10][11] LTC4S is a member of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily and is distinct from other glutathione S-transferases.[12][13]
Extracellular Conversion to this compound and LTE4
Following its synthesis, LTC4 is actively transported out of the cell. In the extracellular space, it undergoes sequential enzymatic cleavage to form this compound and LTE4.[10] The first step is the removal of the glutamic acid residue from the glutathione moiety of LTC4, a reaction catalyzed by gamma-glutamyl transpeptidase (GGT), to yield this compound.[14][15] Subsequently, a dipeptidase removes the glycine (B1666218) residue from this compound to form the final and most stable cysLT, LTE4.[14][15]
Cellular Sources of Cysteinyl Leukotrienes
The production of cysLTs is predominantly carried out by cells of the innate immune system.[4] Key cellular sources include:
-
Mast cells: These are major producers of LTC4 upon activation, for example, through IgE-receptor crosslinking.[16]
-
Eosinophils: These granulocytes are significant contributors to cysLT production in allergic inflammation.[2]
-
Basophils: Similar to mast cells, basophils release LTC4 in response to allergic stimuli.[5]
-
Macrophages: These phagocytic cells can also synthesize and release LTC4.[3]
It is also important to note the concept of transcellular biosynthesis , where LTA4 produced by one cell type (e.g., neutrophils) can be transferred to an adjacent cell (e.g., an endothelial cell) that expresses LTC4S to generate LTC4.[4][17]
Quantitative Data in Cysteinyl Leukotriene Biosynthesis
The following tables summarize key quantitative parameters for the enzymes involved in cysLT biosynthesis and the typical production levels of cysLTs by various immune cells.
| Enzyme | Substrate | Km | Vmax | Source |
| LTC4 Synthase | LTA4 | 3.6 µM | 1.3 µmol/mg/min | Human |
| Glutathione | 1.6 mM | 2.7 µmol/mg/min | Human | |
| Gamma-Glutamyl Transpeptidase (GGT1) | LTC4 | 10.8 µM | Not Reported | Human |
| Gamma-Glutamyl Transpeptidase (GGT5) | LTC4 | 10.2 µM | Not Reported | Human |
| Dipeptidase | This compound | 0.95 ± 0.2 µM | 737.5 ± 112.5 pmol/min/mg protein | Human Polymorphonuclear Leukocytes |
Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the key enzymes in the cysteinyl leukotriene biosynthetic pathway.
| Cell Type | Stimulus | LTC4 Production | This compound Production | LTE4 Production | Reference(s) |
| Human Basophils | anti-IgE | ~90 pmol/µg histamine | - | Conversion to LTE4 occurs at high cell densities | [5] |
| A23187 | 1-20 pmol/10⁶ cells | - | - | [6] | |
| Mouse Peritoneal Macrophages | IgE immune complexes | 60 ± 18 pmol/10⁶ cells | - | - | [3] |
| Human Cord Blood-Derived Mast Cells | anti-IgE (unprimed) | 0.1 ± 0.1 ng/10⁶ cells | - | - | [18] |
| anti-IgE (IL-4 primed) | 2.7 ± 1.0 ng/10⁶ cells | - | - | [18] |
Table 2: Cysteinyl Leukotriene Production by Immune Cells. This table provides examples of the quantities of cysteinyl leukotrienes produced by different immune cell types upon stimulation. Note that values can vary significantly depending on the donor, cell purity, and specific experimental conditions.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biosynthesis of cysteinyl leukotrienes.
Solid-Phase Extraction (SPE) of Leukotrienes from Biological Samples
Objective: To isolate and concentrate leukotrienes from complex biological matrices such as plasma, urine, or cell culture supernatants prior to analysis.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the sorbent bed does not dry out.
-
Sample Preparation: Acidify the biological sample to a pH of approximately 4 with a dilute acid (e.g., formic acid or acetic acid). This ensures that the acidic leukotrienes are in their protonated, less polar form, which enhances their retention on the C18 stationary phase.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. This is followed by a wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove less polar interfering substances.
-
Elution: Elute the retained leukotrienes from the cartridge with 1 mL of an organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a small, precise volume of the initial mobile phase for subsequent HPLC or LC-MS/MS analysis.[19]
Quantification of Cysteinyl Leukotrienes by HPLC-MS/MS
Objective: To separate and quantify individual cysteinyl leukotrienes with high sensitivity and specificity.
Protocol:
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase HPLC column (e.g., 100 x 3 mm, 2.5 µm particle size).
-
Mobile Phase: Employ a gradient elution using a binary solvent system. For example:
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (e.g., 75:25:0.02, v/v/v), adjusted to a specific pH (e.g., 5.7).
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 90:10, v/v).
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. This involves selecting specific precursor-to-product ion transitions for each leukotriene and any internal standards used.
-
-
Quantification: Generate a standard curve using known concentrations of authentic LTC4, this compound, and LTE4 standards. Quantify the leukotrienes in the biological samples by comparing their peak areas to the standard curve. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[12]
In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
Objective: To measure the enzymatic activity of 5-LOX, often for the purpose of screening potential inhibitors.
Protocol (Fluorometric Method):
-
Reagent Preparation: Prepare a reaction buffer, a 5-LOX enzyme solution, a specific fluorometric probe, and a substrate solution (e.g., arachidonic acid).
-
Assay Procedure (96-well plate format):
-
In a black, flat-bottom 96-well plate, add the test compounds, a positive control inhibitor (e.g., Zileuton), and a vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the 5-LOX enzyme solution to all wells except for a "no enzyme" control.
-
Add the reaction mix containing the fluorometric probe.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes), protected from light.
-
Initiate the reaction by adding the 5-LOX substrate to all wells.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode, taking readings at regular intervals.
-
Data Analysis: Determine the rate of the reaction (the slope of the linear portion of the fluorescence versus time plot). Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[2][5]
Cell-Based Assay for Cysteinyl Leukotriene Production
Objective: To measure the production and release of cysLTs from cultured cells (e.g., mast cells, eosinophils) in response to a stimulus.
Protocol:
-
Cell Culture and Plating: Culture the cells of interest under appropriate conditions. Seed the cells into a multi-well plate at a suitable density.
-
Pre-incubation with Test Compounds: Pre-incubate the cells with various concentrations of the test compound (e.g., a potential biosynthesis inhibitor) or a vehicle control for a defined period (e.g., 30 minutes at 37°C).
-
Cellular Stimulation: Add a stimulus to the cells to initiate the biosynthesis of leukotrienes. Common stimuli include calcium ionophores (e.g., A23187) or immunological triggers like anti-IgE for mast cells and basophils.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatant.
-
Quantification of CysLTs: Measure the concentration of LTC4, this compound, and/or LTE4 in the supernatant using a validated analytical method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC-MS/MS. A reduction in the levels of cysLTs in the presence of the test compound indicates inhibition of the biosynthetic pathway.[2][5]
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a representative experimental workflow.
Conclusion
The biosynthesis of cysteinyl leukotrienes is a tightly regulated and complex pathway that is central to the inflammatory and allergic responses. A thorough understanding of the enzymes, their kinetics, and the cellular context of this pathway is essential for the development of novel therapeutics aimed at modulating the production and activity of these potent lipid mediators. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of the arachidonic acid cascade and its implications in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteinyl leukotriene metabolism of human eosinophils in allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretion of leukotriene C and other arachidonic acid metabolites by macrophages challenged with immunoglobulin E immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of human basophil sulfidopeptide leukotriene release: releasability defined as the ability of the basophil to respond to dimeric cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene C4 formation by enriched human basophil preparations from normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of leukotrienes by L-gamma-glutamyl-transpeptidase and dipeptidase from human polymorphonuclear granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acids Induce Leukotriene C4 Synthesis in Macrophages in a Fatty Acid Binding Protein-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of leukotriene C4 in gamma-glutamyl transpeptidase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Untitled Document [ucl.ac.uk]
- 15. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T Helper Cell Type 2 Cytokines Coordinately Regulate Immunoglobulin E–Dependent Cysteinyl Leukotriene Production by Human Cord Blood–Derived Mast Cells: Profound Induction of Leukotriene C4 Synthase Expression by Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation and kinetics of platelet-activating factor and leukotriene C4 synthesis by activated human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Catalytic mechanism of dipeptidyl-peptidase IV] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Leukotriene D4
This guide provides a comprehensive overview of the pivotal discoveries and scientific history of leukotriene D4 (LTD4), a potent lipid mediator of inflammation and allergic reactions. We will delve into the initial observations of the "slow-reacting substance of anaphylaxis" (SRS-A), the elucidation of its chemical structure, the characterization of its signaling pathways, and the experimental methodologies that underpinned these discoveries.
From "Slow-Reacting Substance" to a Defined Molecule: The Early History
The story of leukotriene D4 begins long before its structure was known. In 1938, researchers first described a biologically active substance released during anaphylactic shock that caused a slow, sustained contraction of smooth muscle, distinct from the rapid, transient effect of histamine.[1] This mysterious substance was termed "slow-reacting substance of anaphylaxis" or SRS-A.[1][2][3] For decades, the chemical nature of SRS-A remained elusive, though its potent role in bronchoconstriction made it a key subject of interest in asthma research.[2][4]
The breakthrough came in the late 1970s through the pioneering work of Swedish biochemist Bengt Samuelsson and his colleagues, for which they shared the Nobel Prize in Physiology or Medicine in 1982.[5][6][7] Their research revealed that SRS-A was not a single entity but a mixture of structurally related compounds derived from arachidonic acid.[2][3][8][9] In 1979, Samuelsson's group elucidated the structure of the first of these compounds and introduced the term "leukotriene" to describe this new class of molecules, so named because they were discovered in leukocytes and possess a conjugated triene structure.[1][10][11][12] It was soon established that SRS-A is composed of the cysteinyl leukotrienes (CysLTs): LTC4, this compound, and LTE4.[2][3][8][9][10]
The Leukotriene Biosynthetic Pathway
Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from cell membrane phospholipids.[1][13] The key enzyme in this pathway is 5-lipoxygenase (5-LOX), which converts arachidonic acid into an unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][9] LTA4 stands at a crucial branch point. It can be hydrolyzed to form Leukotriene B4 (LTB4), a potent chemoattractant, or it can be conjugated with the tripeptide glutathione (B108866) to form Leukotriene C4 (LTC4).[1][9]
LTC4 is then actively transported out of the cell, where it is sequentially metabolized. The enzyme γ-glutamyl transpeptidase removes the glutamic acid residue from LTC4 to yield Leukotriene D4 (this compound).[1][9][11] Subsequently, a dipeptidase can remove the glycine (B1666218) residue from this compound to form the more stable but less potent Leukotriene E4 (LTE4).[1][9][11] Of these cysteinyl leukotrienes, this compound is recognized as the most potent bronchoconstrictor and plays a central role in the pathophysiology of asthma.[4][14][15]
Key Experimental Protocols
The elucidation of the this compound structure and function relied on a combination of innovative biochemical and pharmacological techniques.
Isolation and Structural Elucidation of Leukotrienes
Objective: To purify and determine the chemical structure of the components of SRS-A.
Methodology:
-
Generation of SRS-A: Murine mastocytoma cells were often used as a rich source of leukotrienes.[11] These cells were stimulated with agents like the calcium ionophore A24157 to induce the release of SRS-A into the culture medium.[16]
-
Purification: The culture medium was subjected to a multi-step purification process. This typically involved initial separation using Amberlite XAD-8 chromatography followed by silicic acid chromatography.
-
High-Performance Liquid Chromatography (HPLC): The final and most critical purification step was performed using reverse-phase HPLC. This technique allowed for the separation of the highly similar LTC4, this compound, and LTE4 molecules based on their slight differences in polarity.
-
Structural Analysis:
-
UV Spectroscopy: The purified compounds exhibited a characteristic UV absorption spectrum with a maximum at ~280 nm, indicative of a conjugated triene structure.
-
Amino Acid Analysis: Acid hydrolysis of the purified molecules followed by amino acid analysis revealed the presence of cysteine and glycine in this compound, and glutathione (cysteine, glycine, and glutamic acid) in LTC4.
-
Mass Spectrometry (MS): Techniques like field desorption mass spectrometry and later, fast atom bombardment (FAB-MS) and liquid chromatography-mass spectrometry (LC-MS), were crucial for determining the precise molecular weight and fragmentation patterns, confirming the covalent linkage of the peptide side chain to the eicosanoid backbone.[17]
-
Total Synthesis: The proposed structures were definitively confirmed by chemical synthesis, pioneered by E.J. Corey, and by comparing the biological and physicochemical properties of the synthetic molecules with the natural products.[13][18]
-
Radioligand Binding Assays for Receptor Characterization
Objective: To identify and characterize specific cell surface receptors for this compound.
Methodology:
-
Preparation of Radioligand: Leukotriene D4 was radiolabeled, typically with tritium (B154650) ([³H]), to create [³H]this compound. This allows for sensitive detection and quantification of binding.
-
Membrane Preparation: Target tissues or cells (e.g., human lung cells, polymorphonuclear leukocytes) were homogenized, and the cell membrane fraction was isolated by centrifugation.[19][20][21]
-
Binding Reaction: The membrane preparation was incubated with increasing concentrations of [³H]this compound in a buffered solution.
-
Separation of Bound and Free Ligand: The reaction mixture was rapidly filtered through glass fiber filters. The membranes with bound [³H]this compound were trapped on the filter, while the unbound ligand passed through.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Determination of Specific Binding: To distinguish specific binding to the receptor from non-specific binding, parallel experiments were conducted in the presence of a large excess of unlabeled this compound. Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding.
-
Data Analysis: Scatchard analysis of the binding data was used to determine the key quantitative parameters of the receptor-ligand interaction.[19]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its receptors.
Table 1: Receptor Binding Properties of this compound
| Parameter | Cell/Tissue Type | Receptor | Value | Reference |
| Dissociation Constant (KD) | Human Polymorphonuclear Leukocytes | CysLT Receptor | 1.1 - 2.3 nM | [19] |
| Dissociation Constant (KD) | Cultured Human Mesangial Cells | CysLT Receptor | ~12.0 nM | [20] |
| Receptor Density (Bmax) | Human Polymorphonuclear Leukocytes | CysLT Receptor | 116 - 275 sites/cell | [19] |
| Receptor Density (Bmax) | Cultured Human Mesangial Cells | CysLT Receptor | 987 fmol/mg protein | [20] |
Table 2: Comparative Potency of Leukotrienes and Histamine
| Agonist | Biological Effect | Relative Potency | Reference |
| This compound | Bronchoconstriction (Human Airways) | ~200-1000x more potent than histamine | [1][2][4] |
| LTC4 | Bronchoconstriction (Human Airways) | Potent, but generally less than this compound | [22] |
| LTE4 | Bronchoconstriction (Human Airways) | Less potent than this compound and LTC4 | [22] |
| This compound | Eosinophil Chemotaxis | Threshold effect at 10-10 M | [23] |
| This compound | Mucus Secretion (Human Airways) | Dose-dependent increase | [24] |
Leukotriene D4 Signaling Pathway
This compound exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[22] Pharmacological studies have identified at least two subtypes of cysteinyl leukotriene receptors, CysLT1 and CysLT2.[21][22] The CysLT1 receptor is the high-affinity receptor for this compound and is considered the primary mediator of its pro-asthmatic effects.[14][15]
The signaling cascade initiated by this compound binding to the CysLT1 receptor is as follows:
-
Receptor Activation: this compound binds to the CysLT1 receptor.
-
G-Protein Coupling: The activated receptor couples to a heterotrimeric G-protein of the Gq family.[25]
-
Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[19][20][26] This leads to a rapid, transient increase in cytosolic Ca²+ concentration.[20][26]
-
Protein Kinase C Activation: The rise in intracellular Ca²+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular responses.[19]
These events, particularly the sharp increase in intracellular calcium in smooth muscle cells, lead to contraction and bronchoconstriction.
Conclusion: From Bench to Bedside
The journey from the initial observation of a mysterious "slow-reacting substance" to the detailed molecular understanding of leukotriene D4 is a landmark in biomedical research. This progression, driven by meticulous experimental work, not only illuminated a fundamental pathway in inflammation and allergy but also had profound therapeutic implications. The characterization of this compound and its CysLT1 receptor directly led to the development of a new class of drugs—leukotriene receptor antagonists like montelukast (B128269) and zafirlukast.[14][27][28][29] These drugs have become mainstays in the management of asthma, providing a clear example of how basic scientific discovery can be translated into effective clinical treatments.[3][27][30] The history of this compound remains a testament to the power of biochemical and pharmacological investigation in unraveling complex disease mechanisms.
References
- 1. Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]
- 3. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 5. observervoice.com [observervoice.com]
- 6. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]
- 7. nobelprize.org [nobelprize.org]
- 8. Leukotrienes, allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotrienes: mediators of immediate hypersensitivity reactions and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Reactome | Synthesis of Leukotrienes (LT) and Eoxins (EX) [reactome.org]
- 13. nobelprize.org [nobelprize.org]
- 14. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. The discovery of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]
- 18. Synthesis and structure elucidation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of leukotriene B4 and D4 effects on human eosinophil and neutrophil motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsjournals.org [atsjournals.org]
- 25. pnas.org [pnas.org]
- 26. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Video: Antiasthma Drugs: Leukotriene Modifiers [jove.com]
- 29. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 30. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Dichotomy of LTD4 Signaling: CysLT1 vs. CysLT2 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent lipid mediators critically involved in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their actions are mediated through two distinct G protein-coupled receptors (GPCRs), the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Despite responding to the same endogenous ligands, these receptors exhibit divergent signaling pathways, tissue distribution, and functional roles, presenting a nuanced landscape for therapeutic intervention. This technical guide provides a comprehensive comparison of CysLT1 and CysLT2 receptor functions, detailing their molecular pharmacology, signaling cascades, and the experimental methodologies used to elucidate their distinct roles.
Introduction: The Cysteinyl Leukotriene System
Cysteinyl leukotrienes (LTC4, this compound, and LTE4) are products of the 5-lipoxygenase (5-LO) pathway and are recognized as key players in inflammatory processes.[1][2] Their biological effects, including bronchoconstriction, increased vascular permeability, and immune cell recruitment, are primarily mediated through the activation of CysLT1 and CysLT2 receptors.[1][3][4] While CysLT1 has been extensively studied and is the target of approved anti-asthmatic drugs like montelukast (B128269) and zafirlukast, the role of CysLT2 is more complex and continues to be an active area of research.[5][6][7] Understanding the distinct and sometimes opposing functions of these two receptors is paramount for the development of more targeted and effective therapeutics for a range of inflammatory, cardiovascular, and neoplastic diseases.[8]
Molecular Pharmacology and Ligand Binding
CysLT1 and CysLT2 receptors are encoded by different genes located on different chromosomes and share only 38% amino acid sequence homology.[5][9] This structural divergence translates into distinct ligand binding profiles and pharmacological properties.
Ligand Affinity and Potency
The two receptors exhibit different affinities for the endogenous cysteinyl leukotrienes. CysLT1 displays the highest affinity for this compound, followed by LTC4, and then LTE4. In contrast, CysLT2 binds LTC4 and this compound with roughly equal affinity.[9][10][11][12] LTE4, the most stable of the CysLTs, has low affinity for both receptors.[9]
Table 1: Ligand Binding Affinities and Potencies for CysLT1 and CysLT2 Receptors
| Ligand | CysLT1 Receptor | CysLT2 Receptor |
| This compound | High affinity (pEC50 = 7.3–9.4)[13] | Equal affinity to LTC4 (pEC50 = 6.8–8.6)[13] |
| LTC4 | Lower affinity than this compound (pEC50 = 7.4–7.7)[13] | Equal affinity to this compound (pEC50 = 7.0–8.6)[13] |
| LTE4 | Low affinity (activated at micromolar concentrations)[13] | Low affinity (activated at micromolar concentrations)[13] |
Tissue Distribution
The differential expression patterns of CysLT1 and CysLT2 receptors further underscore their distinct physiological roles. CysLT1 is prominently expressed in airway smooth muscle cells, interstitial lung macrophages, and peripheral blood leukocytes, including eosinophils.[11][12] CysLT2, on the other hand, is highly expressed in the heart, adrenal medulla, placenta, brain, and peripheral blood leukocytes.[8][11][12] Notably, both receptors are co-expressed in several cell types, such as mast cells, macrophages, and eosinophils, suggesting the potential for receptor cross-talk and complex regulatory mechanisms.[14][15]
Signaling Pathways: A Tale of Two Receptors
Both CysLT1 and CysLT2 are G protein-coupled receptors that primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][16] However, the downstream consequences of their activation and their interactions with other signaling molecules reveal significant functional divergence.
CysLT1 Receptor Signaling
Activation of CysLT1 by this compound triggers a canonical Gq-mediated pathway, leading to inositol (B14025) trisphosphate (IP3) production and diacylglycerol (DAG) formation. This results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[17] Downstream of this, CysLT1 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and inflammation.[14][18] Furthermore, CysLT1 signaling has been shown to involve the activation of transcription factors such as NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines like IL-8.[19]
CysLT2 Receptor Signaling
While also coupling to Gq, the signaling outcomes of CysLT2 activation can differ significantly and are often context-dependent. In some instances, CysLT2 signaling also leads to calcium mobilization and ERK activation.[18] However, a growing body of evidence suggests a regulatory role for CysLT2, often acting to negatively modulate CysLT1-mediated responses.[14] For example, in mast cells, CysLT2 can heterodimerize with CysLT1, leading to a dampening of this compound-induced proliferation.[5][14] Furthermore, CysLT2 signaling in platelets has been linked to the release of high mobility group box 1 (HMGB1), a pro-inflammatory alarmin, contributing to type 2 immunopathology.[20]
Functional Dichotomy: CysLT1 as an Effector, CysLT2 as a Modulator
The distinct signaling pathways of CysLT1 and CysLT2 manifest in a clear functional divergence.
CysLT1-mediated functions are predominantly pro-inflammatory and contractile:
-
Bronchoconstriction: A hallmark of asthma.[3]
-
Mucus Secretion: Contributing to airway obstruction.[3]
-
Eosinophil Recruitment: A key feature of allergic inflammation.[19]
-
Airway Remodeling: Proliferation of smooth muscle and collagen deposition.[3]
CysLT2-mediated functions are more varied and can be both pro-inflammatory and regulatory:
-
Vascular Leakage and Edema: Contributing to inflammation.[5]
-
Chronic Itch: A newly identified role in skin pathologies.[10]
-
Negative Regulation of CysLT1: Dampening of CysLT1-mediated mast cell proliferation.[14]
-
Pro-fibrotic and Angiogenic Roles: Implicated in chronic inflammation and cancer.[10][15]
The co-expression of both receptors in immune cells suggests a finely tuned regulatory system where the balance of CysLT1 and CysLT2 signaling can dictate the overall cellular response.
Key Experimental Protocols
The characterization of CysLT1 and CysLT2 functions relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[21][22]
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing CysLT receptors and isolate the membrane fraction through centrifugation.[23]
-
Incubation: Incubate the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound). For competition assays, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled competitor.[22][23]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[23]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[23]
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.[23]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of Gq-coupling.
Protocol Outline:
-
Cell Loading: Load cells expressing the CysLT receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add the CysLT agonist (e.g., this compound) and continuously monitor the change in fluorescence over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: Quantify the peak fluorescence intensity, which is proportional to the increase in intracellular calcium.
Chemotaxis Assay
This assay assesses the ability of CysLTs to induce directed migration of immune cells, a key aspect of their pro-inflammatory function.[24][25][26]
Protocol Outline:
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane separating an upper and a lower chamber.[27][28]
-
Cell Seeding: Place the immune cells (e.g., eosinophils, monocytes) in the upper chamber.[26][27]
-
Chemoattractant Addition: Add the CysLT agonist to the lower chamber to create a chemotactic gradient.[26]
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration.[26]
-
Quantification: Count the number of cells that have migrated to the lower chamber, either by microscopy or by using a fluorescent or luminescent cell viability assay.[26]
Clinical Relevance and Therapeutic Implications
The distinct functions of CysLT1 and CysLT2 have significant implications for drug development.
-
CysLT1 Antagonists: Drugs like montelukast, zafirlukast, and pranlukast (B1678047) are selective CysLT1 antagonists that are effective in the treatment of asthma and allergic rhinitis by blocking the pro-inflammatory and bronchoconstrictive effects of this compound.[6][7][29]
-
CysLT2 as a Therapeutic Target: The emerging roles of CysLT2 in conditions such as chronic itch, fibrosis, and cancer suggest that selective CysLT2 antagonists or agonists could represent novel therapeutic strategies.[8][10] However, the development of selective CysLT2 modulators has been challenging.
-
Dual Antagonists: The development of dual CysLT1/CysLT2 antagonists is an area of active research, with the potential to offer broader therapeutic benefits by targeting the actions of both receptors.
Conclusion
The CysLT1 and CysLT2 receptors, while both responding to this compound, represent a fascinating example of functional divergence within a signaling system. CysLT1 primarily acts as a direct effector of pro-inflammatory and contractile responses, making it a validated drug target for allergic airway diseases. In contrast, CysLT2 appears to have a more complex and modulatory role, influencing a wider range of physiological and pathological processes. A thorough understanding of their distinct pharmacology, signaling pathways, and functional interplay is crucial for the continued development of innovative therapies that target the cysteinyl leukotriene pathway with greater precision and efficacy. Future research focusing on the development of selective CysLT2 modulators and dissecting the intricacies of CysLT1/CysLT2 heterodimerization will undoubtedly open new avenues for treating a variety of human diseases.
References
- 1. Cysteinyl Leukotrienes in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Advances in Clinical Research on Leukotriene Receptor Antagonist [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 16. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 17. apexbt.com [apexbt.com]
- 18. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. jboycelab.com [jboycelab.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. ibidi.com [ibidi.com]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 27. benchchem.com [benchchem.com]
- 28. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical evidence for antileukotriene therapy in the management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene D4: A Comprehensive Technical Guide to its Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, which plays a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, this compound exerts its biological effects by activating specific cell surface receptors, leading to a cascade of intracellular events that culminate in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways of Leukotriene D4, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
Leukotriene D4 is a complex eicosanoid characterized by a 20-carbon backbone with a conjugated triene system, a hydroxyl group, and a cysteinylglycinyl moiety attached via a thioether linkage.
Chemical Structure:
The systematic IUPAC name for Leukotriene D4 is (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid.[2] The stereochemistry of the molecule is critical for its biological activity.
Chemical Identifiers:
-
Molecular Formula: C₂₅H₄₀N₂O₆S[2]
-
Molecular Weight: 496.66 g/mol [3]
-
CAS Number: 73836-78-9[2]
-
Canonical SMILES: CCCCC/C=C\C/C=C\C=C\C=C[C@H](--INVALID-LINK--O)SC--INVALID-LINK--N[3]
-
InChI Key: YEESKJGWJFYOOK-IJHYULJSSA-N[3]
Physicochemical Properties
A summary of the key chemical and physical properties of Leukotriene D4 is presented in the table below. It is important to note that some of these values are predicted due to the inherent instability and complex nature of the molecule.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀N₂O₆S | [2] |
| Molecular Weight | 496.66 g/mol | [3] |
| Boiling Point | 785.8 ± 60.0 °C (Predicted) | [2] |
| pKa | 3.03 ± 0.10 (Predicted) | [2] |
| Solubility | Ethanol: Soluble | [2] |
| Storage Temperature | -70°C | [4] |
| UV max (in Ethanol) | ~280 nm | [5] |
Signaling Pathways of Leukotriene D4
Leukotriene D4 exerts its diverse biological effects primarily through the activation of two G protein-coupled receptors (GPCRs): the high-affinity cysteinyl leukotriene receptor 1 (CysLT1R) and the lower-affinity cysteinyl leukotriene receptor 2 (CysLT2R). The signaling cascades initiated by this compound binding to these receptors are complex and cell-type specific, leading to a variety of physiological and pathological responses.
CysLT1R Signaling Pathway
The CysLT1R is the principal receptor for this compound and mediates many of its pro-inflammatory and bronchoconstrictive effects. Upon ligand binding, CysLT1R couples to G proteins of the Gq and Gi/o families, initiating a cascade of downstream signaling events.
Caption: CysLT1R signaling cascade initiated by Leukotriene D4.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gi/o pathway can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling axis. Collectively, these pathways converge to activate downstream effectors such as mitogen-activated protein kinases (MAPKs), leading to cellular responses like smooth muscle contraction, increased vascular permeability, and cell proliferation.
CysLT2R Signaling Pathway
The CysLT2R shares structural homology with CysLT1R but exhibits a distinct tissue distribution and signaling profile. It binds both this compound and LTC4 with similar affinities. CysLT2R signaling is also mediated through G proteins, primarily Gq, leading to PLC activation and subsequent calcium mobilization.
Caption: CysLT2R signaling cascade initiated by Leukotriene D4.
The functional consequences of CysLT2R activation are still being elucidated but are thought to contribute to vasodilation, edema formation, and the expression of pro-inflammatory genes.
Experimental Protocols
A variety of experimental techniques are employed to study the synthesis, quantification, and biological activity of Leukotriene D4. Below are overviews of key methodologies.
Quantification of Leukotriene D4
1. Enzyme-Linked Immunosorbent Assay (ELISA):
This is a common and relatively high-throughput method for quantifying this compound in biological samples.
Caption: General workflow for a competitive ELISA to quantify Leukotriene D4.
The principle of a competitive ELISA involves the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled (e.g., HRP) this compound for a limited number of binding sites on a specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of this compound in the sample.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation and quantification of this compound from complex biological matrices. Reversed-phase HPLC is commonly used.
Methodology:
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to extract and concentrate leukotrienes from biological fluids like plasma or bronchoalveolar lavage fluid.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at approximately 280 nm is used to quantify this compound, as its conjugated triene system absorbs light in this region.[3]
3. Mass Spectrometry (MS):
Coupling HPLC with mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for the quantification of this compound.
Methodology:
-
LC Separation: Similar to HPLC, the sample is first separated using a reversed-phase column.
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions are monitored using tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive quantification.
Functional Assays
1. Cysteinyl Leukotriene Receptor Binding Assay:
This assay is used to determine the affinity of compounds for the CysLT receptors.
Caption: Workflow for a competitive radioligand binding assay for CysLT receptors.
The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-LTD4) from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the binding affinity (Ki).
2. Calcium Mobilization Assay:
This functional assay measures the increase in intracellular calcium concentration following receptor activation by this compound.
Methodology:
-
Cell Loading: Cells expressing CysLT receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with this compound.
-
Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
Conclusion
Leukotriene D4 is a critical mediator in the inflammatory cascade, and a thorough understanding of its chemical properties and signaling pathways is essential for the development of novel therapeutics for inflammatory diseases. This technical guide has provided a detailed overview of the structure, physicochemical characteristics, and signaling mechanisms of this compound, along with key experimental methodologies for its study. The continued investigation into the intricate roles of this compound and its receptors will undoubtedly pave the way for more effective treatments for a range of debilitating conditions.
References
- 1. Leukotriene biosynthesis and metabolism detected by the combined use of HPLC and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and mass spectrometry identification of leukotriene D4 synthesized by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. benchchem.com [benchchem.com]
The Role of Leukotriene D4 in the Pathophysiology of Allergic Rhinitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene D4 (LTD4) is a potent inflammatory mediator that plays a pivotal role in the pathophysiology of allergic rhinitis. Synthesized predominantly by mast cells, basophils, and eosinophils following allergen exposure, this compound exerts its effects through the cysteinyl leukotriene receptor 1 (CysLT1R). This interaction triggers a cascade of intracellular signaling events, leading to the cardinal symptoms of allergic rhinitis, including nasal congestion, mucus secretion, and inflammation. This technical guide provides a comprehensive overview of the role of this compound in allergic rhinitis, with a focus on its signaling pathways, the quantitative effects of this compound on nasal physiology, and detailed experimental protocols for studying its impact.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as rhinorrhea, sneezing, nasal itching, and nasal congestion. The underlying mechanism involves an IgE-mediated hypersensitivity reaction to airborne allergens. Upon allergen exposure, sensitized mast cells and basophils degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators. Among the most significant of these are the cysteinyl leukotrienes (CysLTs), with Leukotriene D4 (this compound) being a key effector molecule.
This compound is a lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its biological effects are mediated through high-affinity binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR) expressed on various cell types in the nasal mucosa, including vascular endothelial cells, smooth muscle cells, and inflammatory cells. Activation of the CysLT1 receptor by this compound initiates a series of downstream signaling events that culminate in the clinical manifestations of allergic rhinitis. Understanding the intricate role of this compound is crucial for the development of targeted therapeutic strategies, such as CysLT1 receptor antagonists, which have proven effective in the management of allergic rhinitis.
This compound Signaling Pathway in Allergic Rhinitis
The binding of this compound to the CysLT1 receptor initiates a complex intracellular signaling cascade that drives the pathophysiology of allergic rhinitis. The CysLT1 receptor is primarily coupled to Gq/11 and to a lesser extent, Gi G-proteins.
Key downstream signaling pathways include:
-
Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a critical event that leads to smooth muscle contraction in the nasal vasculature, contributing to nasal congestion. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which is involved in various cellular responses, including inflammation and cell proliferation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: this compound-CysLT1R signaling can also activate the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and inflammation.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another important signaling cascade activated by this compound. This pathway plays a role in cell proliferation, differentiation, and the production of pro-inflammatory cytokines.
The culmination of these signaling events in the nasal mucosa results in increased vascular permeability, plasma exudation, mucus secretion, and the recruitment and activation of inflammatory cells, particularly eosinophils.
Caption: this compound Signaling Pathway in Allergic Rhinitis.
Quantitative Effects of this compound on Nasal Physiology
Nasal provocation studies with this compound have provided valuable quantitative data on its effects on the nasal airways in patients with allergic rhinitis compared to healthy controls. These studies typically involve the administration of escalating doses of this compound into the nasal cavity and measuring the subsequent changes in nasal airway resistance (NAR) and clinical symptoms.
Nasal Airway Resistance
Rhinomanometry is the standard objective method for measuring NAR. The data consistently demonstrates that patients with allergic rhinitis are hyperresponsive to this compound, exhibiting a significant increase in NAR at lower concentrations of this compound compared to healthy individuals.
| Parameter | Allergic Rhinitis Patients | Healthy Controls | p-value | Reference |
| Median PC60NAR-LTD4 (µg/mL) | 8.36 | >16.00 | <0.001 | [1] |
| Mean Increase in NAR (%) | 74.44 ± 44.95 | Not reported | - | [1] |
| Potency vs. Histamine (B1213489) (fold increase in NAR) | ~142-fold more potent | Not applicable | <0.001 | [2] |
PC60NAR-LTD4: Provocative concentration of this compound causing a 60% increase in nasal airway resistance.
Nasal Symptoms
In addition to objective measures of nasal obstruction, nasal provocation with this compound also elicits subjective symptoms of allergic rhinitis.
| Symptom Score | This compound Challenge | Histamine Challenge | p-value | Reference |
| Total Nasal Symptom Score | 1.16 ± 0.94 | 3.42 ± 0.83 | <0.05 | [2] |
| Rhinorrhea Score | 0.79 ± 0.66 | Not directly compared | <0.001 (vs. control) | [3] |
| Sneezing Score | 0.12 ± 0.34 | Not directly compared | Not significant (vs. control) | [3] |
Note: While this compound is a potent inducer of nasal congestion, histamine appears to be more potent in inducing sneezing and rhinorrhea.
Experimental Protocols
In Vivo Model: this compound Nasal Provocation Test
This protocol outlines a typical experimental workflow for an in vivo study investigating the effects of this compound on the nasal mucosa in human subjects.
Caption: Experimental Workflow for this compound Nasal Provocation.
4.1.1. Detailed Methodology
-
Subject Recruitment and Screening: Recruit subjects with a history of allergic rhinitis (confirmed by skin prick tests or specific IgE levels) and a cohort of healthy, non-allergic controls. Exclude subjects with recent upper respiratory tract infections, nasal structural abnormalities, or use of medications that could interfere with the study results (e.g., antihistamines, corticosteroids, leukotriene receptor antagonists).
-
Baseline Measurements:
-
Symptom Assessment: Subjects rate their nasal symptoms (rhinorrhea, sneezing, nasal congestion, and itching) on a visual analog scale (VAS) or a numerical rating scale.
-
Rhinomanometry: Perform baseline measurements of nasal airway resistance using active anterior rhinomanometry according to the guidelines of the International Committee on Standardization of Rhinomanometry.
-
Nasal Lavage: Collect baseline nasal lavage fluid by instilling a known volume of sterile saline into each nostril and then collecting the effluent. The collected fluid is kept on ice and processed for cell counting and cytokine analysis.
-
-
Nasal Provocation:
-
Saline Control: Administer a saline placebo spray into each nostril to control for the mechanical effects of the spray. Repeat rhinomanometry and symptom scoring after a set time (e.g., 15 minutes).
-
This compound Challenge: After a washout period, administer a nebulized solution of this compound into each nostril, starting with a low concentration and escalating in a stepwise manner at fixed intervals (e.g., every 15 minutes).
-
Monitoring: After each dose of this compound, repeat rhinomanometry and symptom scoring. The challenge is typically stopped when a predefined increase in NAR (e.g., 60% from baseline) is achieved or the maximum concentration of this compound is reached.
-
-
Post-Challenge Measurements:
-
Perform a final set of rhinomanometry and symptom score assessments after the last this compound dose.
-
Collect a post-challenge nasal lavage sample to assess for changes in inflammatory cell counts and cytokine levels.
-
-
Sample Processing and Analysis:
-
Nasal Lavage Fluid: Centrifuge the nasal lavage fluid to pellet the cells. Prepare slides from the cell pellet for differential cell counting (e.g., using Wright-Giemsa stain) to determine the number of eosinophils, neutrophils, and other inflammatory cells.
-
Supernatant Analysis: Analyze the supernatant from the nasal lavage fluid for the concentration of various cytokines and chemokines (e.g., IL-4, IL-5, IL-8, TNF-α, eotaxin) using techniques such as ELISA or multiplex bead arrays.
-
Conclusion
Leukotriene D4 is a critical mediator in the pathophysiology of allergic rhinitis, primarily acting through the CysLT1 receptor to induce nasal congestion and inflammation. The hyperresponsiveness of individuals with allergic rhinitis to this compound underscores its importance in this disease. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound and to evaluate the efficacy of novel therapeutic interventions targeting this pathway. Future research should continue to explore the intricate downstream signaling events and the precise cellular and molecular mechanisms by which this compound contributes to the chronic inflammatory state of allergic rhinitis.
References
A Technical Guide to the Downstream Effects of CysLT1 Receptor Activation by LTD4
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent lipid mediators central to the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] These mediators exert their effects primarily through the activation of the type 1 cysteinyl leukotriene receptor (CysLT1R), a G-protein coupled receptor (GPCR).[3][4] Understanding the intricate downstream signaling cascades initiated by the this compound-CysLT1R interaction is critical for the development of targeted therapeutics. This guide provides a detailed overview of the molecular sequelae following CysLT1R activation, from initial G-protein coupling to subsequent gene expression changes. It includes quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex signaling networks.
CysLT1 Receptor and Ligand Interaction
The CysLT1R is a high-affinity receptor for this compound.[4] The binding of this compound initiates a conformational change in the receptor, triggering the activation of associated heterotrimeric G-proteins and launching a cascade of intracellular events. The receptor displays differential affinity for various CysLTs, with this compound being the most potent agonist.[5]
Data Presentation: Ligand Potency at CysLT1R
The following table summarizes the half-maximal effective concentrations (EC50) for various cysteinyl leukotrienes at the CysLT1R, highlighting the receptor's preference for this compound.
| Ligand | Cell Line / System | Assay Type | EC50 Value | Reference |
| This compound | HEK293T cells (hCysLT1R) | Gene Expression | 0.9 x 10⁻⁹ M | [6] |
| This compound | LUVA cells | Gene Expression | 2.8 x 10⁻⁹ M | [6] |
| This compound | Mouse Microglial Cells | Calcium Flux | 4.9 nmol/L | [7] |
| LTC4 | HEK293T cells (hCysLT1R) | Gene Expression | 1.12 x 10⁻⁸ M | [6] |
| LTC4 | LUVA cells | Gene Expression | 1.7 x 10⁻⁸ M | [6] |
| LTE4 | HEK293T cells (hCysLT1R) | Gene Expression | 8.32 x 10⁻⁸ M | [6] |
Core Signaling Pathways
Activation of CysLT1R by this compound predominantly engages the Gq/11 family of G-proteins, initiating the canonical phospholipase C pathway.[3][8] There is also evidence for coupling to Gi/o proteins in certain cell types.[8][9]
Gq/11-PLC-Calcium Mobilization Pathway
The primary signaling cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 and Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CysLT1R activation and is fundamental to downstream events like smooth muscle contraction.[3][10][11]
-
DAG and PKC Activation : DAG, in concert with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[4][9] Activated PKC phosphorylates a wide array of substrate proteins, influencing cellular processes and also playing a crucial role in a feedback loop that leads to CysLT1R desensitization and internalization.[4][12]
MAP Kinase (MAPK) Cascade
This compound stimulation of CysLT1R leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK).[9][13] This activation can occur through Gq/PKC-dependent mechanisms and is critical for mediating pro-proliferative and pro-inflammatory gene expression.[9][14] In human mast cells, stimulation with this compound results in the phosphorylation of ERK, which is linked to cytokine generation.[14]
Transcriptional Regulation
The signaling cascades converge in the nucleus to modulate gene expression. Key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), are activated downstream of CysLT1R.[15][16]
-
NF-κB and AP-1 Activation : These transcription factors are pivotal in regulating genes involved in inflammation.[15] this compound has been shown to transcriptionally activate the production of IL-8 via a mechanism involving NF-κB (p50/p65) and AP-1 (Fos/Jun).[17]
-
Pro-inflammatory Gene Expression : This transcriptional activation leads to the synthesis and release of various inflammatory mediators. For instance, CysLTs can induce the production of the potent monocyte chemoattractant CCL2 (MCP-1) and the neutrophil chemoattractant IL-8, thereby amplifying the inflammatory response.[15][18]
References
- 1. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptor 1 mediates this compound-induced activation of mouse microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteinyl Leukotrienes and Uridine Diphosphate Induce Cytokine Generation by Human Mast Cells Through an Interleukin 4–regulated Pathway that Is Inhibited by Leukotriene Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Functional characterization of human cysteinyl leukotriene 1 receptor gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Leukotriene Cascade and the Pivotal Role of LTD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the leukotriene cascade, with a specific focus on the synthesis, signaling, and physiological functions of leukotriene D4 (LTD4). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are targeting inflammatory and allergic diseases.
The Leukotriene Biosynthesis Cascade
Leukotrienes are potent inflammatory lipid mediators synthesized from arachidonic acid by various immune cells, including mast cells, eosinophils, neutrophils, monocytes, and basophils.[1] The biosynthesis is initiated by cellular activation, which leads to the release of arachidonic acid from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2α).[2][3] The central enzyme, 5-lipoxygenase (5-LOX), in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[1][2] LTA4 serves as a critical branching point in the cascade.
LTA4 can be metabolized via two primary pathways:
-
Conversion to LTB4: In cells such as neutrophils and monocytes, LTA4 is hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[1][3]
-
Formation of Cysteinyl Leukotrienes (cys-LTs): In cells like mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) by LTC4 synthase to produce leukotriene C4 (LTC4).[1][3] LTC4 is then sequentially metabolized extracellularly to this compound by γ-glutamyl transpeptidase and to leukotriene E4 (LTE4) by a dipeptidase.[3][4] this compound is the most potent of the cysteinyl leukotrienes at the CysLT1 receptor.[5]
digraph "Leukotriene Biosynthesis Pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1: The Leukotriene Biosynthesis Pathway", labelloc=b, labeljust=c];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"];
AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", fontcolor="#202124"];
cPLA2 [label="cPLA2α", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
FLAP [label="FLAP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
FiveLOX [label="5-LOX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LTA4H [label="LTA4 Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#FBBC05", fontcolor="#202124"];
LTC4S [label="LTC4 Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#FBBC05", fontcolor="#202124"];
GGT [label="γ-Glutamyl\nTranspeptidase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
this compound [label="Leukotriene D4 (this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DP [label="Dipeptidase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LTE4 [label="Leukotriene E4 (LTE4)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Membrane -> AA [label="Cellular Activation", arrowhead=vee];
AA -> LTA4 [arrowhead=vee];
LTA4 -> LTB4 [arrowhead=vee];
LTA4 -> LTC4 [arrowhead=vee];
LTC4 -> this compound [arrowhead=vee];
this compound -> LTE4 [arrowhead=vee];
// Enzyme associations
cPLA2 -> Membrane [dir=none, style=dashed, color="#5F6368"];
FLAP -> AA [dir=none, style=dashed, color="#5F6368"];
FiveLOX -> AA [dir=none, style=dashed, color="#5F6368"];
LTA4H -> LTA4 [dir=none, style=dashed, color="#5F6368"];
LTC4S -> LTA4 [dir=none, style=dashed, color="#5F6368"];
GGT -> LTC4 [dir=none, style=dashed, color="#5F6368"];
DP -> this compound [dir=none, style=dashed, color="#5F6368"];
}
A representative workflow for investigating this compound-mediated cellular responses.
Conclusion
The leukotriene cascade, and specifically the actions of this compound through the CysLT1 receptor, represents a critical pathway in the pathophysiology of numerous inflammatory and allergic diseases, most notably asthma. A thorough understanding of the biosynthesis of leukotrienes, the intricacies of this compound signaling, and the application of robust experimental methodologies is paramount for the successful development of novel therapeutic agents targeting this pathway. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the treatment of leukotriene-driven diseases.
References
- 1. Leukotriene - Wikipedia [en.wikipedia.org]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leukotriene D4 in Modulating Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene D4 (LTD4), a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, plays a critical role in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis.[1][2] A key feature of its pro-inflammatory activity is the ability to induce vascular permeability, leading to plasma extravasation and edema.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced changes in vascular permeability, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanisms of this compound-Induced Vascular Permeability
Cysteinyl leukotrienes (cys-LTs), including LTC4, this compound, and LTE4, are powerful mediators that increase microvascular permeability.[1] this compound exerts its effects primarily by binding to specific G protein-coupled receptors (GPCRs) on the surface of vascular endothelial cells.[4][5]
Cysteinyl Leukotriene Receptors (CysLTRs)
Two main receptors, the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the Cysteinyl Leukotriene Receptor 2 (CysLT2R), are involved in mediating the effects of this compound.[6] CysLT1R exhibits a high affinity for this compound and is classically associated with the pro-inflammatory and bronchoconstrictive actions of cys-LTs.[7] CysLT1R activation is a key event in asthma pathogenesis, leading to increased vascular permeability and airway edema.[1][7][8] While both LTC4 and this compound can stimulate endothelial cell proliferation through CysLT1R, the increase in vascular permeability, characterized by endothelial cell contraction and monolayer disruption, is primarily mediated through CysLT2R.[6]
Downstream Signaling Pathways
The binding of this compound to its receptors, predominantly CysLT1R and CysLT2R on endothelial cells, initiates a cascade of intracellular signaling events.[1][6]
-
G-Protein Coupling and Calcium Mobilization: As a GPCR, the this compound receptor, upon activation, couples with heterotrimeric G proteins.[4][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][10][11] This initial release is often followed by an influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.[11] This sustained increase in cytosolic Ca2+ is a critical step in mediating the subsequent cellular changes.[10][11]
-
Cytoskeletal Rearrangement and Endothelial Contraction: The rise in intracellular Ca2+ activates several downstream effectors that lead to the reorganization of the endothelial cell cytoskeleton.[11][12] Key events include the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to actin-myosin-based contraction of the endothelial cell.[11][13] This process is further regulated by the Rho kinase pathway, which can be activated via CysLT2R, contributing to the disruption of the endothelial monolayer.[6] Studies have shown that this compound can trigger a rapid reorganization of the actin network in epithelial cells, which is a crucial factor in impairing barrier function.[14] This cellular contraction creates intercellular gaps, thereby increasing the permeability of the endothelial barrier.[15][16]
-
Involvement of Other Mediators: this compound's effect on vascular permeability can be amplified by its interaction with other signaling molecules.
-
VEGF: Cysteinyl leukotrienes can modulate vascular permeability by upregulating the expression of Vascular Endothelial Growth Factor (VEGF), a potent proangiogenic cytokine that also increases vascular permeability.[3] CysLT receptor antagonists have been shown to significantly reduce plasma extravasation and VEGF levels in animal models of allergic asthma.[1][3]
-
Prostaglandin (B15479496) E2 (PGE2): this compound and PGE2 can act synergistically to potentiate vascular permeability and edema in a mast cell-dependent manner. This synergistic effect is mediated through CysLT1R and the E-prostanoid receptor 3 (EP3), involving Gi, protein kinase G, and Erk signaling pathways.[17]
-
Below is a diagram illustrating the primary signaling pathway of this compound leading to increased vascular permeability.
Quantitative Data on this compound-Induced Vascular Permeability
The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of this compound and the impact of receptor antagonists.
Table 1: Dose-Dependent Effects of this compound on Vascular and Tracheal Pressure
| Agonist | Dose (µg) | Effect | Model | Reference |
| This compound | 0.01, 0.03, 0.10 | Dose-related increase in pulmonary arterial and tracheal pressure | Rabbit Lung Perfusion | [18] |
| This compound | 10⁻⁵ M | Effect on vascular permeability and interstitial transport of macromolecules was indistinguishable from that of histamine (B1213489) at the same concentration | Human Skin | [19] |
| This compound | 0.2 - 200 pmol | Caused a dose-dependent wheal reaction, equipotent to histamine | Human Skin | [20] |
Table 2: Effects of this compound Receptor Antagonists on Vascular Permeability
| Antagonist | Model | Effect | Mechanism | Reference |
| FPL 55712 (38 µM) | Rabbit Lung Perfusion | Completely inhibited the this compound-induced increase in vascular permeability | Leukotriene receptor antagonist | [18] |
| Montelukast (B128269) | Murine Model of Allergic Asthma | Markedly reduced plasma extravasation and VEGF levels | Selective CysLT1 receptor antagonist | [1][3] |
| LY171883 | Rat Model of Endotoxic Shock | Attenuated the increase in vascular permeability | Selective this compound/E4 receptor antagonist | [21] |
| SKF 104353 | Rat Model of Endotoxic Shock | Attenuated the increase in vascular permeability | Selective this compound receptor antagonist | [21] |
Experimental Protocols for Measuring Vascular Permeability
Several well-established in vivo and in vitro methods are used to quantify changes in vascular permeability induced by this compound.
In Vivo Protocol: The Miles Assay
The Miles Assay is a classic, straightforward method to assess vascular permeability in vivo.[22] It relies on the extravasation of a dye, typically Evans Blue, which binds to serum albumin.[22] Under normal conditions, the albumin-dye complex is retained within the vasculature.[22] When a permeability-inducing agent like this compound is administered, the complex leaks into the surrounding tissue, causing a blue coloration that can be quantified.[22][23]
Detailed Methodology:
-
Animal Preparation: Mice (e.g., BALB/c, 8-12 weeks old) are used.[22]
-
Dye Injection: A sterile 0.5% solution of Evans Blue dye in phosphate-buffered saline (PBS) is prepared.[22] Approximately 200 µl of the solution is injected intravenously, typically via the lateral tail vein.[22]
-
Agent Administration: After a short circulation period for the dye, this compound (at desired concentrations) or a control vehicle (e.g., PBS) is administered intradermally into specific sites on the animal's flank or ear.[17][24]
-
Incubation Period: The animal is allowed a set time (e.g., 30-60 minutes) for the permeability changes and dye extravasation to occur.
-
Tissue Collection: The animal is euthanized by a method that minimizes interference with vascular permeability, such as cervical dislocation.[22] The skin or other tissues at the injection sites are excised.
-
Dye Extraction: The excised tissue is weighed and then incubated in formamide (B127407) at a controlled temperature (e.g., 55°C) to extract the Evans Blue dye.[22]
-
Quantification: The formamide-dye mixture is centrifuged to pellet any tissue debris. The supernatant's absorbance is measured using a spectrophotometer (at ~620 nm). The amount of extravasated dye is calculated using a standard curve and is typically expressed as µg of dye per mg of tissue.[22]
Below is a workflow diagram for the Miles Assay.
In Vitro Protocol: Transwell Permeability Assay
This in vitro method provides a more controlled environment to study the direct effects of substances on an endothelial cell monolayer.[25] It measures the passage of a tracer molecule, typically a fluorescently labeled dextran (B179266), across a monolayer of endothelial cells cultured on a porous membrane.[25]
Detailed Methodology:
-
Cell Culture Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency.[25]
-
Transwell Insert Coating: The porous membranes of Transwell inserts (e.g., for a 24-well plate) are coated with a substrate like collagen to promote cell adhesion.[25]
-
Seeding Cells: Endothelial cells are seeded at a high density onto the coated Transwell inserts to ensure the formation of a confluent monolayer. The cells are cultured for 2-3 days until a tight barrier is formed, which can be verified by microscopy or by measuring transendothelial electrical resistance (TEER).[25]
-
Treatment: The endothelial monolayer is treated with this compound or a vehicle control in the upper chamber of the Transwell insert.
-
Permeability Measurement: A solution of a high-molecular-weight, fluorescently labeled dextran (e.g., FITC-Dextran, 1 mg/ml) is added to the upper chamber.[25]
-
Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow the tracer to pass through the endothelial monolayer into the lower chamber.[25]
-
Sample Collection and Analysis: A sample is collected from the lower chamber of each well.[25] The fluorescence intensity of the sample is measured using a fluorescence plate reader (e.g., Excitation: 490 nm, Emission: 520 nm).[25]
-
Data Analysis: The measured fluorescence is proportional to the amount of FITC-Dextran that has crossed the monolayer, thus indicating the permeability of the endothelial barrier.[25][26]
Below is a workflow diagram for the Transwell Permeability Assay.
Conclusion and Implications for Drug Development
Leukotriene D4 is a potent mediator of vascular permeability, acting through a well-defined signaling cascade involving CysLT receptors, calcium mobilization, and cytoskeletal rearrangement in endothelial cells. The synergistic interactions of this compound with other inflammatory mediators like PGE2 and its ability to upregulate VEGF underscore its significant role in the inflammatory response.
The detailed understanding of these mechanisms provides a strong rationale for the development of therapeutic agents that target the this compound pathway. CysLT1 receptor antagonists, such as montelukast, have already proven effective in clinical settings for conditions like asthma.[1][2] The data presented in this guide highlight the potential for these and novel antagonists to be applied to a broader range of inflammatory diseases characterized by vascular leakage and edema. Future research should continue to explore the distinct roles of CysLT1R and CysLT2R in different vascular beds and pathological conditions to develop more targeted and effective therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor antagonist regulates vascular permeability by reducing vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Cysteinyl leukotrienes regulate endothelial cell inflammatory and proliferative signals through CysLT₂ and CysLT₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor 1 modulates retinal immune cells, vascularity and proteolytic activity in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Ca2+ signaling in the regulation of endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytoskeletal mechanisms regulating vascular endothelial barrier function in response to acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The inflammatory mediator leukotriene D4 triggers a rapid reorganisation of the actin cytoskeleton in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukotriene D4 increases pulmonary vascular permeability and pressure by different mechanisms in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Leukotriene- and histamine-induced increases in vascular permeability and interstitial transport in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vascular effects of leukotriene D4 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of leukotriene receptor antagonists on vascular permeability during endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Measuring Leukotriene D4 in Biological Samples: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic responses, playing a crucial role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases. This compound is a member of the cysteinyl leukotriene family and exerts its effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). Accurate and reliable measurement of this compound levels in biological samples such as plasma, serum, and urine is critical for understanding its role in disease and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Leukotriene D4 Signaling Pathway
This compound is synthesized from arachidonic acid via the 5-lipoxygenase pathway. Upon cell stimulation, arachidonic acid is converted to Leukotriene A4 (LTA4), which is then conjugated with glutathione (B108866) to form LTC4. LTC4 is subsequently converted to this compound by the enzyme γ-glutamyltransferase.[1] this compound then binds to its receptors, CysLT1 and CysLT2, on target cells, initiating a signaling cascade that leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.[1][2]
Methods for this compound Quantification
The two primary methods for measuring this compound levels in biological samples are ELISA and LC-MS/MS. The choice of method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that offers high throughput and ease of use. Commercially available ELISA kits for this compound typically employ a competitive assay format.[3][4][5][6] In this format, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-LTD4 antibodies coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Comparison of Commercial this compound ELISA Kits
| Parameter | Assay Genie (AEES00003)[3][4] | Elabscience (E-EL-0113)[6][7] | ELK Biotechnology | Lablisa |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive Inhibition ELISA[5] | Competitive ELISA[8] |
| Sample Types | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids[7] | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids[8] |
| Sensitivity | 0.19 ng/mL | 0.19 ng/mL | Not specified | 0.082 ng/mL[8] |
| Detection Range | 0.31 - 20 ng/mL | 0.31 - 20 ng/mL[7] | Not specified | 0.156 - 10 ng/mL |
| Intra-Assay CV | < 10%[3] | < 10% | < 10% | < 8% |
| Inter-Assay CV | < 10%[3] | < 10% | < 12% | < 10% |
| Assay Time | ~2.0 hours[3] | ~2.5 hours | Not specified | Not specified |
Experimental Protocol: Competitive ELISA for this compound
This protocol is a generalized procedure based on commercially available kits.[3][7] Always refer to the specific kit manual for detailed instructions.
Materials:
-
This compound ELISA Kit (microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Sample Preparation:
-
Serum: Allow blood to clot for 1 hour at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes at 4°C. Collect the supernatant.[7]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.[7]
-
Other Biological Fluids: Centrifuge at 1000 x g for 20 minutes at 4°C to remove particulates.
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard/Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Detection Antibody Addition: Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.[7]
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well.[7]
-
HRP Conjugate Addition: Add 100 µL of HRP Conjugate working solution to each well.[7]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Washing: Repeat the washing step as in step 5, but for a total of five washes.[7]
-
Substrate Addition: Add 90 µL of Substrate Reagent to each well.
-
Incubation: Cover the plate and incubate for approximately 15 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[3]
-
Calculation: Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including this compound. This technique involves the chromatographic separation of the analyte from the sample matrix, followed by its detection and quantification based on its unique mass-to-charge ratio.[9] The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[10]
Experimental Protocol: LC-MS/MS for this compound
This protocol is a generalized procedure and should be optimized for your specific instrumentation and experimental needs.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Solid-phase extraction (SPE) cartridges
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d5)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
Nitrogen evaporator
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma or other biological fluid, add the deuterated this compound internal standard.[11]
-
Condition an SPE cartridge with methanol followed by water.[11]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the this compound and internal standard with methanol or another suitable organic solvent.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen.[11]
-
Reconstitute the sample in a small volume of the initial mobile phase.[11]
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated using known concentrations of the this compound analytical standard.[11]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the measurement of this compound in biological samples.
Conclusion
The accurate measurement of this compound in biological samples is essential for advancing our understanding of its role in health and disease. Both ELISA and LC-MS/MS are powerful techniques for this compound quantification. ELISA offers a high-throughput and user-friendly platform suitable for screening large numbers of samples, while LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for quantitative analysis. The choice of method should be guided by the specific research question, sample type, and available resources. By following the detailed protocols and application notes provided in this document, researchers can obtain reliable and reproducible data on this compound levels, contributing to the development of novel diagnostics and therapeutics for inflammatory and allergic diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. ardentbio.com [ardentbio.com]
- 5. This compound(Leukotriene D4) ELISA Kit [elkbiotech.com]
- 6. This compound(Leukotriene D4) ELISA Kit - Elabscience® [elabscience.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. labrecon.in [labrecon.in]
- 9. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Quantitative Determination of Leukotriene D4 in Plasma using a Competitive ELISA Kit
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] As a member of the cysteinyl leukotrienes, which also includes LTC4 and LTE4, this compound plays a critical role in the pathophysiology of various inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[2][3] Its primary functions include inducing smooth muscle contraction, leading to bronchoconstriction and vasoconstriction, and increasing vascular permeability.[4] Given its role as a key inflammatory mediator, the accurate quantification of this compound in biological fluids such as plasma is crucial for researchers in immunology, pharmacology, and drug development to understand disease mechanisms and evaluate the efficacy of therapeutic interventions.
Assay Principle
This ELISA (Enzyme-Linked Immunosorbent Assay) kit employs the competitive immunoassay technique for the quantitative measurement of this compound.[2][5] The microplate provided in the kit is pre-coated with this compound. During the assay, this compound present in the plasma sample or standards competes with a fixed amount of biotinylated this compound detection antibody for binding sites.[6] After an incubation period, unbound components are washed away. Subsequently, an avidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[5] Following another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to a weaker color signal.[7][8] The reaction is terminated by the addition of a stop solution, and the absorbance is measured spectrophotometrically at 450 nm.[2] The concentration of this compound in the samples is then determined by comparing their optical density (O.D.) to a standard curve.[9]
Leukotriene D4 Biosynthesis Pathway
Leukotrienes are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate, Leukotriene A4 (LTA4).[1] LTA4 is then enzymatically converted to Leukotriene C4 (LTC4) by LTC4 synthase. Finally, the removal of a glutamic acid residue from LTC4 by the enzyme γ-glutamyl transpeptidase results in the formation of Leukotriene D4 (this compound).[1][10]
Caption: The enzymatic conversion of Arachidonic Acid to Leukotriene D4.
Performance Characteristics
The following tables summarize the typical performance data for the Leukotriene D4 ELISA Kit.
Table 1: Assay Performance
| Parameter | Value |
|---|---|
| Assay Type | Competitive ELISA[5] |
| Detection Range | 0.31 - 20 ng/mL[6] |
| Sensitivity | 0.19 ng/mL[6] |
| Sample Volume | 50 µL[5] |
| Assay Time | ~2.5 hours[5] |
Table 2: Assay Precision
| Parameter | %CV |
|---|---|
| Intra-Assay Precision | < 10%[6] |
| Inter-Assay Precision | < 10%[6] |
CV (%) = Standard Deviation / Mean * 100. Precision was determined by testing samples at low, medium, and high concentrations of this compound.
Table 3: Specificity and Recovery
| Parameter | Details |
|---|---|
| Specificity | High specificity for this compound. No significant cross-reactivity or interference with analogous compounds was observed.[2][6] |
| Recovery | 80% - 120%.[5] Assessed by spiking known amounts of this compound into various matrices and measuring the concentration. |
Detailed Experimental Protocols
I. Plasma Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate results.
-
Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[6]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[6]
-
Aliquoting: Carefully transfer the supernatant (plasma) to a clean polypropylene (B1209903) tube.[11]
-
Storage: Assay the plasma immediately or aliquot and store at ≤ -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]
-
Pre-Assay Preparation: On the day of the assay, thaw the frozen plasma samples at room temperature and centrifuge again briefly to remove any precipitate.
II. Reagent Preparation
Bring all reagents and samples to room temperature before use.
-
Standards: Prepare a dilution series of the this compound standard according to the kit manual, typically ranging from 20 ng/mL down to 0.31 ng/mL.[13] The diluent provided in the kit should be used as the zero standard (0 ng/mL).
-
Biotinylated Detection Antibody: Dilute the concentrated Biotinylated Detection Antibody (100x) with the Biotinylated Detection Antibody Diluent to prepare the working solution.
-
HRP Conjugate: Dilute the concentrated HRP Conjugate (100x) with the HRP Conjugate Diluent to prepare the working solution.
-
Wash Buffer: Dilute the concentrated Wash Buffer (25x) with deionized or distilled water to prepare the 1x working solution.
III. ELISA Assay Procedure
The following diagram illustrates the core steps of the competitive ELISA.
Caption: The sequential steps of the competitive ELISA for this compound detection.
Step-by-Step Protocol:
-
Standard/Sample Addition: Add 50 µL of each standard and plasma sample into the appropriate wells of the this compound pre-coated microplate. It is recommended to run all samples and standards in duplicate.[6]
-
Detection Antibody Addition: Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well. Cover the plate with a sealer and gently tap to mix.[6]
-
First Incubation: Incubate for 45 minutes at 37°C.[6]
-
First Wash: Decant the liquid from each well. Add 350 µL of 1x Wash Buffer to each well. Allow to soak for 1 minute, then aspirate or decant. Repeat this wash process two more times for a total of three washes.[6]
-
HRP Conjugate Addition: Add 100 µL of the HRP Conjugate working solution to each well. Cover with a new plate sealer.[6]
-
Second Incubation: Incubate for 30 minutes at 37°C.[6]
-
Second Wash: Decant the solution and repeat the wash process as in step 4, but for a total of five washes.[6]
-
Substrate Addition: Add 90 µL of TMB Substrate Reagent to each well. Cover the plate and incubate for approximately 15 minutes at 37°C in the dark.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (O.D.) of each well within 15 minutes using a microplate reader set to 450 nm.[14]
IV. Data Analysis
-
Calculate Average O.D.: Calculate the mean absorbance for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the mean O.D. for each standard on the Y-axis against the corresponding this compound concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[14] The O.D. values will be inversely proportional to the this compound concentration.
-
Determine Sample Concentrations: Use the generated standard curve to determine the concentration of this compound in each plasma sample by interpolating the sample's mean O.D. value.
-
Account for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original plasma sample.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process from sample collection to final data analysis.
Caption: From sample collection to data analysis for this compound quantification.
References
- 1. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 5. This compound(Leukotriene D4) ELISA Kit - Elabscience® [elabscience.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. mybiosource.com [mybiosource.com]
- 10. youtube.com [youtube.com]
- 11. fn-test.com [fn-test.com]
- 12. raybiotech.com [raybiotech.com]
- 13. labrecon.in [labrecon.in]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Leukotriene D4 Challenge in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and a key player in the pathophysiology of asthma. As a member of the cysteinyl leukotriene family, this compound is known to induce bronchoconstriction, increase vascular permeability, and promote the recruitment of inflammatory cells, particularly eosinophils, into the airways. Mouse models of allergic asthma are invaluable tools for studying the mechanisms of the disease and for the preclinical evaluation of novel therapeutics. This document provides detailed protocols for inducing an asthma phenotype in mice and for performing an this compound challenge to investigate its specific role in airway inflammation and hyperresponsiveness.
I. Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
A widely used and well-characterized model to induce an allergic asthma phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA). This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[1][2][3]
Protocol: OVA Sensitization and Challenge
This protocol is adapted from established methods for inducing allergic airway inflammation in mice.[4][5]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
8- to 12-week-old BALB/c or C57BL/6 mice (BALB/c mice are often preferred for their robust AHR)
Procedure:
-
Sensitization (Day 0 and Day 14):
-
Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.
-
Administer the 200 µL suspension via intraperitoneal (i.p.) injection to each mouse on Day 0.
-
Repeat the i.p. sensitization on Day 14.[4]
-
-
Airway Challenge (e.g., Days 21, 22, 23):
-
Prepare a 1% (w/v) OVA solution in sterile PBS for aerosol challenge. For intranasal challenge, a lower concentration may be used.
-
On three consecutive days (e.g., Days 21, 22, and 23), place the mice in a whole-body plethysmography chamber or a suitable exposure chamber.
-
Expose the mice to an aerosol of 1% OVA for 30 minutes. Control mice should be challenged with a PBS aerosol.[6]
-
-
Outcome Assessment (24-48 hours post-final challenge):
-
Assess airway hyperresponsiveness, perform bronchoalveolar lavage, and collect lung tissue for histology 24 to 48 hours after the last OVA challenge.
-
II. This compound Challenge Protocols
Following the establishment of the asthmatic phenotype, a direct challenge with this compound can be performed to investigate its specific effects on airway inflammation and function. Two common methods of administration are inhalation and intranasal instillation.
A. Inhalation Challenge Protocol
Materials:
-
Leukotriene D4 (this compound) (Cayman Chemical or equivalent)
-
Sterile saline (0.9% NaCl)
-
Nebulizer and exposure chamber
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 ng/mL solution of this compound in sterile saline. This concentration has been shown to be effective in mice.
-
-
This compound Inhalation:
-
24 hours after the final OVA challenge, place the mice in an exposure chamber connected to a nebulizer.
-
Expose the mice to the vaporized this compound solution for 30 minutes.
-
B. Intranasal Challenge Protocol
Materials:
-
Leukotriene D4 (this compound)
-
Sterile PBS
-
Micropipette
Procedure:
-
Preparation of this compound Solution:
-
Prepare the desired concentration of this compound in sterile PBS. A dose of 50 ng per mouse has been used in previous studies.
-
-
Intranasal Administration:
-
Lightly anesthetize the mouse using isoflurane.[7]
-
Hold the mouse in a supine position with the head tilted back slightly.
-
Using a micropipette, slowly dispense a total volume of 20-50 µL of the this compound solution onto the nares, allowing the mouse to inhale the droplets.[7] Administer the solution in small aliquots to prevent fluid from entering the esophagus.
-
III. Assessment of Airway Inflammation and Hyperresponsiveness
A. Bronchoalveolar Lavage (BAL)
BAL is performed to collect cells and fluid from the airways for analysis of inflammatory cell infiltration and cytokine levels.
Protocol:
-
Euthanasia and Tracheal Cannulation:
-
Euthanize the mouse via an overdose of anesthetic.
-
Expose the trachea through a midline incision in the neck.
-
Make a small incision in the trachea and insert a cannula (e.g., 20-gauge).
-
-
Lung Lavage:
-
Instill and gently withdraw 0.5-1.0 mL of ice-cold PBS through the cannula.
-
Repeat this process 2-3 times, pooling the recovered fluid (BALF).
-
-
Cell Counting and Differential:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
-
B. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine (B1211447).
Protocol (Whole-Body Plethysmography):
-
Acclimatization:
-
Place the conscious, unrestrained mouse in the main chamber of the whole-body plethysmograph and allow it to acclimatize.
-
-
Baseline Measurement:
-
Record baseline readings for 3-5 minutes.
-
-
Methacholine Challenge:
-
Expose the mouse to nebulized PBS (vehicle) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) in PBS.
-
Record readings for 3-5 minutes after each nebulization.
-
-
Data Analysis:
-
The primary outcome is the enhanced pause (Penh), a dimensionless value that reflects changes in bronchoconstriction.[6] An increase in Penh indicates increased airway resistance.
-
C. Lung Histology
Histological analysis of lung tissue allows for the assessment of airway inflammation and remodeling.
Protocol:
-
Lung Fixation and Processing:
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize overall lung morphology and inflammatory cell infiltration.
-
Periodic acid-Schiff (PAS): To identify mucus-producing goblet cells.
-
IV. Data Presentation
The following tables provide representative data from OVA-induced asthma models in mice. These values can be used as a reference for expected outcomes. The effect of an this compound challenge is expected to further increase the number of eosinophils in the BALF.
Table 1: Representative Bronchoalveolar Lavage Fluid (BALF) Cell Counts in OVA-Challenged Mice
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Control (PBS/PBS) | 0.5 - 1.5 | 0.4 - 1.4 | < 0.05 | < 0.05 | < 0.1 |
| OVA-Sensitized/Challenged | 5.0 - 10.0 | 1.0 - 2.0 | 3.0 - 7.0 | 0.1 - 0.5 | 0.5 - 1.5 |
Data are presented as ranges compiled from typical results in the literature for BALB/c mice 24-48 hours after the final OVA challenge.[8][9]
Table 2: Representative Airway Hyperresponsiveness (Penh) to Methacholine in OVA-Challenged Mice
| Methacholine (mg/mL) | Control (PBS/PBS) | OVA-Sensitized/Challenged |
| 0 (Baseline) | 0.8 - 1.2 | 1.0 - 1.5 |
| 6.25 | 1.0 - 1.5 | 2.0 - 3.0 |
| 12.5 | 1.2 - 2.0 | 3.0 - 5.0 |
| 25 | 1.5 - 2.5 | 5.0 - 8.0 |
| 50 | 2.0 - 3.5 | 8.0 - 12.0 |
Data represent typical Penh values and demonstrate the increased airway reactivity in OVA-sensitized and challenged mice.[10][11][12]
V. Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Airway Smooth Muscle and Eosinophils
Experimental Workflow for this compound Challenge in a Mouse Model of Asthma
References
- 1. Allergic pulmonary inflammation in mice is dependent on eosinophil-induced recruitment of effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophil Activities Modulate the Immune/Inflammatory Character of Allergic Respiratory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 6. benchchem.com [benchchem.com]
- 7. newcastle.edu.au [newcastle.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Item - Inflammatory cell count of the bronchoalveolar lavage fluid (BALF) decreases after irradiation in OVA-sensitized/challenged mice. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 11. Prolonged allergen challenge in mice leads to persistent airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Utilizing CRISPR/Cas9 to Interrogate Leukotriene D4 Signaling In Vitro
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Correlation between leukotriene D4-induced contraction and cytosolic calcium elevation: a quantitative and simultaneous evaluation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. idtdna.com [idtdna.com]
- 20. Edit-R Human All-in-one Lentiviral sgRNA Whole Genome Pooled Library [horizondiscovery.com]
- 21. idtdna.com [idtdna.com]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. benchchem.com [benchchem.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Engineering cell sensing and responses using a GPCR-coupled CRISPR-Cas system - PMC [pmc.ncbi.nlm.nih.gov]
- 29. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes: Leukotriene D4 (LTD4) in Human Airway Smooth Muscle (HASM) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, which plays a pivotal role in the pathophysiology of asthma and other inflammatory airway diseases.[1][2] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, this compound exerts its effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, on various cell types, including human airway smooth muscle (HASM) cells.[2][3][4] In HASM cells, this compound is a potent bronchoconstrictor and contributes to airway remodeling by promoting cell proliferation and inflammation.[5][6] Understanding the cellular and molecular mechanisms of this compound action is crucial for developing novel therapeutic strategies for asthma. These application notes provide detailed protocols for utilizing this compound in HASM cell culture to investigate key cellular responses.
Key Applications of this compound in HASM Cell Culture
-
Airway Remodeling Studies: Investigating the role of this compound in HASM cell proliferation and hyperplasia, key features of airway remodeling in chronic asthma.[1][7]
-
Signal Transduction Research: Elucidating the signaling pathways activated by this compound, including calcium mobilization, protein kinase C (PKC) activation, and mitogen-activated protein kinase (MAPK) cascades.[3][5][8]
-
Drug Discovery and Screening: Evaluating the efficacy of CysLT1 receptor antagonists and other novel compounds in blocking this compound-induced cellular responses.[9][10]
Data Presentation: Summary of this compound Effects
The following tables summarize quantitative data on the effects of this compound on HASM cells as reported in the literature.
Table 1: Effect of this compound on HASM Cell Proliferation
| Treatment | This compound Concentration (µM) | Co-mitogen | Proliferation Outcome | Reference |
|---|---|---|---|---|
| This compound alone | 0.1 - 10 | None | No effect on DNA synthesis. | [1][9][12] |
| This compound + EGF | 1 | EGF (1 ng/mL) | ~2-fold potentiation of EGF-induced DNA synthesis. | [12] |
| this compound + EGF | 10 | EGF (1 ng/mL) | ~4-fold potentiation of EGF-induced DNA synthesis. |[12] |
Table 2: Effect of this compound on Gene Expression in HASM Cells
| Target Gene | This compound Concentration (nM) | Time Point | Change in mRNA Expression | Reference |
|---|---|---|---|---|
| HB-EGF | 100 | 8 hours | Maximal increase | [11] |
| ADAM12 | 100 | 8 hours | Maximal increase | [11] |
| Extracellular Matrix Proteins* | 0.1 or 10 | Not Specified | No increase in total mRNA expression. | [1][10] |
*Pro-α(I) type I collagen, α1(IV) type IV collagen, elastin, biglycan, decorin, and fibronectin.
Table 3: Pharmacological Profile of CysLT Receptor Antagonists on this compound-Induced Responses
| Antagonist | Antagonist Concentration | This compound-Induced Response | % Inhibition / Effect | Reference |
|---|---|---|---|---|
| Pranlukast | 1 µM | EGF-induced DNA synthesis potentiation | Abolished | [1][9][10] |
| Pobilukast | 30 µM | EGF-induced DNA synthesis potentiation | Abolished | [1][9][10] |
| Zafirlukast | 1 µM | EGF-induced DNA synthesis potentiation | Unaffected | [1][9][10] |
| Pobilukast | Not Specified | PKC-ε translocation | Specifically inhibited |[5] |
Signaling Pathways
This compound initiates a cascade of intracellular events upon binding to its primary receptor, CysLT1R. This leads to bronchoconstriction and contributes to airway remodeling through proliferative and inflammatory signaling. Key pathways include the activation of Gq proteins, leading to phospholipase C (PLC) activation, subsequent calcium mobilization, and protein kinase C (PKC) activation. Furthermore, this compound activates mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, which regulate gene expression.
Caption: this compound signaling cascade in HASM cells.
Experimental Protocols
Protocol 1: Human Airway Smooth Muscle (HASM) Cell Culture
This protocol describes the standard procedure for culturing and maintaining HASM cells, adapted from established methods.[13][14][15]
Caption: General workflow for HASM cell culture.
Materials:
-
Cryopreserved primary HASM cells
-
Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
Procedure:
-
Thawing and Seeding: Thaw a vial of cryopreserved HASM cells rapidly in a 37°C water bath. Transfer cells to a T-75 flask containing pre-warmed DMEM/F-12 supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Cell Maintenance: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, wash the monolayer with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with a medium containing 10% FBS, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Re-plate cells at a 1:4 split ratio. Cells between passages 3 and 7 are typically used for experiments.
-
Serum Starvation: Prior to stimulation with this compound, synchronize the cells by reducing the serum concentration. Replace the growth medium with a low-serum medium (e.g., DMEM/F-12 with 0.5% FBS) for 24-48 hours.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol details the measurement of this compound-induced calcium transients using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[5][16][17][18]
Caption: Workflow for measuring intracellular calcium.
Materials:
-
HASM cells cultured in black, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence plate reader or microscope with kinetic reading capability
Procedure:
-
Cell Plating: Seed HASM cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Starve cells for 24 hours as described in Protocol 1.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 in HBSS. Remove starvation medium, add the loading buffer to each well, and incubate for 30-60 minutes at 37°C.[19]
-
Washing: Gently wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
De-esterification: Add fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[19]
-
Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence for a short period. For Fura-2, use excitation wavelengths of 340 nm and 380 nm with emission at ~510 nm.[17] For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
Stimulation and Analysis: Using the reader's injection port, add the desired concentration of this compound. Immediately begin kinetic measurement of fluorescence changes. The response is typically rapid and transient.[5][20] Analyze the data by calculating the ratio of emissions (Fura-2) or the change in fluorescence intensity relative to baseline (Fluo-4).
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
Caption: Standard workflow for Western blot analysis.
Materials:
-
Serum-starved HASM cells in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Treat serum-starved HASM cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[21]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal. Analyze the band intensity using imaging software. To ensure accurate quantification, strip the membrane and re-probe for the corresponding total protein and a loading control (e.g., β-actin).[21]
References
- 1. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction in vitro: Differential sensitivity to cysteinyl leukotriene receptor antagonists - ProQuest [proquest.com]
- 7. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-activated protein kinase (MAPK) regulates leukotriene D4-induced HB-EGF and ADAM12 expression in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. apjai-journal.org [apjai-journal.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and culture of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promocell.com [promocell.com]
- 16. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atsjournals.org [atsjournals.org]
- 21. benchchem.com [benchchem.com]
Methodology for Studying Leukotriene D4-Induced Calcium Influx
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic responses, exerting its effects through the cysteinyl leukotriene receptor 1 (CysLT1R). A primary consequence of CysLT1R activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that orchestrates a wide array of cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.[1][2][3][4] Understanding the intricacies of this compound-induced calcium influx is paramount for the development of novel therapeutics targeting asthma, allergic rhinitis, and other inflammatory disorders.
These application notes provide a comprehensive overview of the methodologies employed to study this compound-induced calcium influx, including the underlying signaling pathways and detailed experimental protocols.
This compound Signaling Pathway and Calcium Mobilization
The binding of this compound to its G-protein coupled receptor (GPCR), CysLT1R, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.[5] This process occurs in two distinct phases: an initial, rapid release of calcium from intracellular stores, followed by a sustained influx of extracellular calcium.[6][7]
-
Receptor Activation and G-Protein Coupling: this compound binds to the CysLT1R, which is coupled to a heterotrimeric G-protein, typically of the Gq family.[8] This binding event induces a conformational change in the receptor, leading to the dissociation of the G-protein subunits.
-
Phospholipase C Activation and IP3 Production: The activated Gαq subunit stimulates phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]
-
IP3-Mediated Calcium Release from the Endoplasmic Reticulum: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium store.[9][10][12][13] Activation of the IP3R, a ligand-gated calcium channel, results in the release of stored Ca2+ into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration.[10][12]
-
Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER triggers a process known as store-operated calcium entry (SOCE), which is responsible for the sustained phase of the calcium signal.[9][14][15][16] This is mediated by the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1). As ER calcium levels decrease, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane junctions.[15] At these junctions, STIM1 interacts with and activates Orai1, a highly selective calcium channel in the plasma membrane.[15] The activation of Orai1 channels leads to the influx of extracellular calcium into the cell, sustaining the elevated cytoplasmic calcium levels.[14][15]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to calcium influx.
Experimental Protocols for Measuring Intracellular Calcium
The most common methods for measuring this compound-induced calcium influx rely on fluorescent calcium indicators. These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca2+. The two most widely used indicators are Fura-2 and Fluo-4.
Data Presentation: Comparison of Calcium Indicators
| Feature | Fura-2 AM | Fluo-4 AM |
| Measurement Type | Ratiometric | Single-wavelength |
| Excitation Wavelengths | 340 nm (Ca2+-bound) and 380 nm (Ca2+-free)[17][18] | ~494 nm[19][20] |
| Emission Wavelength | ~510 nm[17][18] | ~516 nm[19] |
| Advantages | Ratiometric measurement minimizes effects of uneven dye loading, photobleaching, and cell thickness.[17][18] Allows for quantification of absolute [Ca2+]i.[17] | Brighter fluorescence signal. Compatible with standard FITC/GFP filter sets. Simpler data acquisition.[19][21] |
| Disadvantages | Requires a specialized imaging system capable of rapid wavelength switching. Lower fluorescence intensity. | Prone to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[22] Generally provides relative changes in [Ca2+]i. |
| Typical Application | Quantitative calcium imaging with high precision. | High-throughput screening, flow cytometry, and qualitative fluorescence microscopy.[19][23] |
Protocol 1: Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[17][24][25]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+
-
This compound stock solution
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[26]
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare the loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[18] Vortex thoroughly.
-
-
Cell Loading:
-
Wash the cultured cells twice with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[24][26] The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[26]
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber containing HBSS with Ca2+.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Add this compound to the imaging chamber to the desired final concentration.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically done by adding a calcium chelator (e.g., EGTA) to obtain Rmin, followed by a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain Rmax.[26]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.[26]
-
Experimental Workflow: Fura-2 AM Calcium Imaging
Caption: Workflow for Fura-2 AM calcium imaging experiments.
Protocol 2: Calcium Flux Assay with Fluo-4 AM
This protocol is suitable for a 96-well plate format and is ideal for higher-throughput applications.[27]
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound stock solution
-
Cultured cells in a black-walled, clear-bottom 96-well plate
-
Fluorescence plate reader with an excitation filter around 490 nm and an emission filter around 525 nm, equipped with injectors.
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[27]
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a dye loading solution containing 2-5 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS.[21] If using, add probenecid to a final concentration of 2.5 mM.
-
-
Cell Loading:
-
Remove the growth medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[19]
-
Some protocols may include an additional 15-30 minute incubation at room temperature.[27]
-
For "no-wash" kits, the stimulating compound is added directly after the loading incubation. For other protocols, wash the cells with HBSS to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Record a baseline fluorescence for a short period.
-
Using the instrument's injector, add the this compound solution to the wells.
-
Continue to record the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a relative change over the baseline fluorescence (F/F0).
-
The peak fluorescence response can be used to determine the potency and efficacy of this compound and potential antagonists.
-
Experimental Workflow: Fluo-4 AM Plate-Based Assay
Caption: Workflow for a Fluo-4 AM plate-based calcium flux assay.
Pharmacological Tools for Studying this compound-Induced Calcium Influx
A variety of pharmacological agents can be used to dissect the this compound signaling pathway.
| Compound | Target | Effect | Reference |
| MK-571 | CysLT1 Receptor | Antagonist, blocks this compound binding | [28] |
| Pranlukast | CysLT1 Receptor | Antagonist, blocks this compound binding | [29] |
| U-73122 | Phospholipase C | Inhibitor, prevents IP3 production | |
| 2-APB | IP3 Receptor | Inhibitor, blocks Ca2+ release from ER | |
| Thapsigargin | SERCA Pump | Inhibitor, depletes ER Ca2+ stores and activates SOCE independently of IP3 | [9] |
| SK&F 96365 | Store-Operated Ca2+ Channels | Blocker, inhibits extracellular Ca2+ influx | [30] |
| La3+ | Non-specific Cation Channel Blocker | Blocks extracellular Ca2+ influx | [30] |
| Pertussis Toxin | Gi/o proteins | Inhibits Gi/o-mediated signaling pathways | [31][32] |
Conclusion
The study of this compound-induced calcium influx is crucial for understanding its role in health and disease. The methodologies described here, from the elucidation of the signaling pathway to detailed protocols for calcium measurement using fluorescent indicators like Fura-2 and Fluo-4, provide a robust framework for researchers. The use of specific pharmacological inhibitors further allows for a detailed dissection of the molecular events involved. These tools are invaluable for basic research and for the screening and development of new drugs targeting the cysteinyl leukotriene pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4-induced signalling events in human epithelial cells: G alpha i3 activation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]
- 11. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 13. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 16. Store-operated calcium entry: Mechanisms and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. hellobio.com [hellobio.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. interchim.fr [interchim.fr]
- 22. berthold.com [berthold.com]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. brainvta.tech [brainvta.tech]
- 25. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 26. moodle2.units.it [moodle2.units.it]
- 27. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 28. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Leukotriene D4 induces a rapid increase in cAMP in the human epithelial cell line, Int 407: a potential role for this signal in the regulation of calcium influx through the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bronchoconstriction Following Leukotriene D4 (LTD4) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator belonging to the cysteinyl leukotriene family. It plays a crucial role in the pathophysiology of inflammatory diseases, most notably asthma, by inducing bronchoconstriction, mucus hypersecretion, and increasing vascular permeability.[1] Accurate assessment of this compound-induced bronchoconstriction is paramount for understanding the mechanisms of airway hyperresponsiveness and for the preclinical and clinical evaluation of novel therapeutic agents, such as CysLT1 receptor antagonists.
This document provides detailed application notes and protocols for various techniques used to assess bronchoconstriction following this compound administration, covering in vivo, ex vivo, and in vitro methodologies.
This compound Signaling Pathway in Airway Smooth Muscle
This compound exerts its effects by binding to the CysLT1 receptor on airway smooth muscle cells. This interaction triggers a cascade of intracellular events leading to smooth muscle contraction. The primary mechanism involves a sustained influx of extracellular calcium (Ca2+) through non-voltage-gated channels, which appears to be mediated by a phosphatidylcholine-specific phospholipase C (PC-PLC) pathway.[1] While traditionally IP3-mediated calcium release from intracellular stores was thought to be the main driver, studies on human small bronchioles indicate a stronger dependence on extracellular calcium entry.[1] Additionally, a Ca2+-independent pathway involving the activation of protein kinase C (PKC) has been identified, contributing to the sustained contraction of bronchial smooth muscle.[2][3]
Assessment Techniques
The assessment of this compound-induced bronchoconstriction can be approached through several complementary methods, each offering unique advantages.
In Vivo Assessment
In vivo studies are essential for understanding the integrated physiological response to this compound in a whole organism. These are typically performed in animal models (e.g., guinea pigs, mice, rats) or in human clinical trials.[4][5][6][7]
Key Parameters Measured:
-
Forced Expiratory Volume in 1 second (FEV1): A measure of the volume of air that can be forcibly exhaled in one second after a full inspiration.[8]
-
Specific Airway Conductance (SGaw): A measure of airway caliber relative to lung volume.[8][9]
-
Respiratory Resistance (Rrs): Measured using techniques like the forced oscillation method, reflecting the opposition to airflow in the respiratory system.[10][11]
-
Provocative Dose/Concentration (PD/PC): The dose or concentration of this compound required to induce a specific change in a lung function parameter (e.g., a 20% fall in FEV1, denoted as PD20).[9][12]
General Protocol for Inhalation Challenge in Humans:
-
Establish baseline pulmonary function measurements (FEV1, SGaw).
-
Administer aerosolized this compound at incrementally increasing concentrations.
-
Measure pulmonary function after each dose until a predetermined endpoint is reached (e.g., ≥20% fall in FEV1).[13]
-
The results are often expressed as the provocative concentration causing a specific percentage fall in the measured parameter.[9]
Ex Vivo Assessment: Precision-Cut Lung Slices (PCLS)
The PCLS technique provides a valuable bridge between in vitro and in vivo models, as it preserves the complex microanatomy of the lung.[14][15] This method allows for the direct visualization and quantification of airway contraction in response to stimuli like this compound.
References
- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. In vitro and in vivo mechanisms of leukotriene-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in medical translation: the grand challenge of developing new treatments for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) • AMR.Solutions [amr.solutions]
- 7. Animal Rule Information | FDA [fda.gov]
- 8. In vivo and in vitro human airway responsiveness to leukotriene D4 in patients without asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced bronchoconstriction in patients with asthma: lack of a vagal reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced bronchoconstriction in patients with asthma: lack of a vagal reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scireq.com [scireq.com]
- 15. precisionary.com [precisionary.com]
Application Notes and Protocols for In Vivo Application of Leukotriene D4 to Study Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and a key player in the pathophysiology of asthma. As a member of the cysteinyl leukotriene family, this compound is a powerful bronchoconstrictor, inducing airway smooth muscle contraction, mucus secretion, and edema. Consequently, the in vivo administration of this compound in animal models is a critical tool for studying the mechanisms of airway hyperresponsiveness (AHR) and for the preclinical evaluation of novel therapeutics for respiratory diseases.
These application notes provide detailed protocols for the in vivo application of this compound in murine models to study AHR, methods for data acquisition and analysis, and an overview of the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Airway Mechanics
The following tables summarize quantitative data on the effects of this compound on airway mechanics in various animal models. These data are compiled from multiple studies and are intended to serve as a guide for experimental design. Actual results may vary depending on the specific animal strain, experimental conditions, and equipment used.
Table 1: Dose-Response of Intravenous this compound on Airway Mechanics in Guinea Pigs
| This compound Dose (µg/kg, i.v.) | Change in Pulmonary Resistance | Change in Dynamic Compliance |
| 0.3 | Significant Increase | Significant Decrease |
| 1.0 | Marked Increase | Marked Decrease |
| 3.0 | Pronounced Increase | Pronounced Decrease |
Data compiled from studies demonstrating the bronchoconstrictive effects of intravenously administered this compound. The effects of intravenous this compound are often rapid and short-lived and can be mediated by the release of other bronchoconstrictors like thromboxane (B8750289) A2.
Table 2: Effect of Aerosolized this compound on Airway Mechanics in Primates
| This compound Nebulizer Concentration (µg/mL) | Total Delivered Dose (µg) | % Increase in Total Lung Resistance (RL) | % Decrease in Dynamic Compliance (Cdyn) |
| 10 | 1.0 | 4.4 ± 4.5 (Normal) | 27.6 ± 15.8 (Normal) |
| 10 | 1.0 | 36.1 ± 27.7 (Ascaris Reactors) | 32.8 ± 18.8 (Ascaris Reactors) |
Data from a study in normal and Ascaris reactor primates, highlighting the direct effect of inhaled this compound on airway resistance and compliance.[1]
Table 3: Representative Dose-Response of Aerosolized this compound on Airway Resistance in Mice (Hypothetical)
| This compound Nebulizer Concentration (µg/mL) | Exposure Time (min) | Expected % Increase in Airway Resistance (Rrs) | Expected % Decrease in Airway Compliance (Crs) |
| 1 | 5 | 25-50% | 10-20% |
| 10 | 5 | 100-150% | 30-50% |
| 50 | 5 | >200% | >60% |
This table provides a hypothetical dose-response relationship for aerosolized this compound in a murine model based on the known potency of this compound and typical experimental parameters. Researchers should perform pilot studies to determine the optimal dose range for their specific model and experimental setup.
Signaling Pathway of this compound-Induced Airway Smooth Muscle Contraction
Leukotriene D4 exerts its effects on airway smooth muscle cells primarily through the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor. Activation of CysLT1R initiates a complex signaling cascade leading to smooth muscle contraction.
Figure 1: this compound Signaling Pathway in Airway Smooth Muscle.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
Leukotriene D4 (Cayman Chemical or equivalent)
-
Ethanol (B145695), absolute
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free water
Procedure:
-
Reconstitution of this compound: this compound is typically supplied as a solid or in an organic solvent. If solid, reconstitute the entire vial in a small volume of ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Dilution for Administration:
-
For intravenous administration , dilute the ethanol stock solution in sterile PBS to the desired final concentration. The final ethanol concentration should be minimized to avoid vehicle effects.
-
For aerosol administration , dilute the ethanol stock solution in sterile, pyrogen-free water or saline to the desired nebulizer concentration. The final ethanol concentration should be below 1% to prevent irritation to the airways.
-
-
Storage: Store the stock solution at -80°C. Prepare fresh working dilutions on the day of the experiment and keep on ice.
Protocol 2: In Vivo this compound Challenge and Measurement of Airway Hyperresponsiveness in Mice
Animal Model:
-
BALB/c mice are a commonly used strain for studies of allergic airway disease and hyperresponsiveness.
Materials and Equipment:
-
This compound solution (prepared as in Protocol 1)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Animal ventilator (e.g., FlexiVent)
-
Nebulizer compatible with the ventilator system
-
Tracheal cannula
-
Surgical instruments for tracheotomy
Experimental Workflow:
Figure 2: Experimental Workflow for this compound-induced AHR.
Detailed Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the cannulated mouse to a computer-controlled animal ventilator.
-
-
Baseline Measurement:
-
Allow the mouse to stabilize on the ventilator.
-
Measure baseline airway mechanics, including respiratory system resistance (Rrs) and compliance (Crs), using the forced oscillation technique.
-
-
This compound Challenge:
-
Administer a saline aerosol as a vehicle control and measure airway mechanics.
-
Administer increasing concentrations of aerosolized this compound through the nebulizer integrated with the ventilator system. A typical exposure time is 2-5 minutes per concentration.
-
-
Post-Challenge Measurement:
-
Continuously measure airway mechanics during and after each this compound aerosol exposure to capture the peak bronchoconstrictor response.
-
-
Data Analysis:
-
Calculate the percentage change in Rrs and Crs from baseline for each this compound concentration.
-
Construct dose-response curves by plotting the percentage change in Rrs or Crs against the log concentration of this compound.
-
Perform appropriate statistical analysis to determine the significance of the this compound-induced changes in airway mechanics.
-
Concluding Remarks
The in vivo application of this compound is a valuable and widely used method to investigate the mechanisms of airway hyperresponsiveness and to screen potential anti-asthmatic compounds. The protocols and data presented here provide a framework for researchers to design and execute robust and reproducible experiments. Careful attention to animal welfare, precise control of experimental parameters, and appropriate data analysis are essential for obtaining meaningful results.
References
Protocol for Radioligand Binding Assays for CysLT1 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the cysteinyl leukotriene 1 (CysLT1) receptor. This document outlines procedures for membrane preparation, saturation and competition binding assays, and data analysis, which are crucial for the screening and development of novel therapeutic agents targeting the CysLT1 receptor.
The CysLT1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis by mediating the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2][3] Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of ligands to their receptors.[1][4]
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor primarily couples to Gq/11 proteins.[1][5] Upon activation by its endogenous ligands (this compound > LTC4 > LTE4), it initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction, bronchoconstriction, and inflammatory cell recruitment.[1][6][7]
Experimental Protocols
Membrane Preparation from CysLT1-Expressing Cells
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the CysLT1 receptor (e.g., transfected HEK293 or U937 cells), which serve as the receptor source for the binding assays.[1]
Materials:
-
CysLT1-expressing cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)[1]
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (for cryopreservation)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.[1]
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.[1]
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-5 minutes) to remove nuclei and large debris.[8]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose for long-term storage at -80°C.[7][8]
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the CysLT1 receptor.[4][9] It involves incubating the membrane preparation with increasing concentrations of a radiolabeled ligand.
Materials:
-
CysLT1 membrane preparation
-
Radioligand (e.g., [3H]this compound)[10]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM CaCl2, 25 mM MgCl2, 10 mM Glycine, 10 mM L-Cysteine)[10]
-
Non-specific binding ligand (e.g., a high concentration of an unlabeled CysLT1 antagonist like 10 µM zafirlukast)[1]
-
96-well plates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[8][10]
-
Cell harvester and vacuum filtration system
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Binding Buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.[11]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: CysLT1 membranes, varying concentrations of radioligand, and Binding Buffer.
-
Non-specific Binding (NSB): CysLT1 membranes, varying concentrations of radioligand, and a high concentration of the non-specific binding ligand.[1]
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[1][8]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[1]
-
Wash the filters several times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[10]
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the CysLT1 receptor by measuring their ability to displace a fixed concentration of a radiolabeled ligand.[4][9]
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
Unlabeled test compounds (competitors) at various concentrations.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: CysLT1 membranes, a fixed concentration of radioligand (typically at or below its Kd), and Binding Buffer.[1][11]
-
Non-specific Binding (NSB): CysLT1 membranes, the fixed concentration of radioligand, and a high concentration of a known unlabeled CysLT1 ligand.[1]
-
Competition: CysLT1 membranes, the fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.[1]
-
-
Incubate the plate, filter, wash, and count as described in the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[1]
-
Experimental Workflow Diagram
Data Presentation
The quantitative data from radioligand binding assays are summarized below. These values are essential for comparing the potency and affinity of different compounds for the CysLT1 receptor.
Table 1: Binding Affinity of Ligands for the CysLT1 Receptor
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) | Bmax (fmol/mg protein) | Species |
| [3H]this compound | CysLT1 | - | - | 0.97 (Kd) | Variable | Human |
| Montelukast | CysLT1 | [3H]this compound | ~1-5 | ~0.5-2.5 | Not Applicable | Human |
| Zafirlukast | CysLT1 | [3H]this compound | ~2-10 | ~1-5 | Not Applicable | Human |
| Pranlukast | CysLT1 | [3H]this compound | ~5-20 | ~2.5-10 | Not Applicable | Human |
Note: The IC50 and Ki values for antagonists can vary depending on the specific experimental conditions, including the concentration of the radioligand used. The Ki values are often calculated from IC50 values using the Cheng-Prusoff equation.[1] The Bmax value is determined from saturation binding experiments and is dependent on the level of receptor expression in the membrane preparation.[4] The Kd value for [3H]this compound is reported to be approximately 0.97 nM.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. ChemiSCREEN™ Membrane Preparation Recombinant Human CysLT1 Cysteinyl Leukotriene Receptor | HTS061M [merckmillipore.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. ChemiSCREEN Membrane Preparation Recombinant Human CysLT 1 Cysteinyl Leukotriene Receptor | Sigma-Aldrich [sigmaaldrich.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Utilizing Montelukast to Antagonize LTD4 Effects in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, to experimentally block the effects of leukotriene D4 (LTD4). This document includes detailed protocols for key in vitro and in vivo assays, a summary of quantitative data for experimental planning, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Leukotriene D4 (this compound) is a potent lipid mediator of inflammation and allergic reactions, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. It exerts its effects primarily through the CysLT1 receptor, leading to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[1][2] Montelukast specifically and competitively binds to the CysLT1 receptor, thereby inhibiting the downstream effects of this compound.[3][4] Understanding how to effectively use montelukast in experimental settings is critical for investigating the roles of the this compound/CysLT1 axis in various physiological and pathological processes.
Mechanism of Action: Montelukast as a CysLT1 Receptor Antagonist
Montelukast is a selective antagonist of the CysLT1 receptor, meaning it binds to the receptor without activating it, and prevents the endogenous ligand, this compound, from binding and initiating a cellular response.[3][4] This blockade of the CysLT1 receptor is the primary mechanism by which montelukast mitigates the pro-inflammatory and bronchoconstrictive effects of this compound.[5] While montelukast has a very high affinity for the CysLT1 receptor, its affinity for the CysLT2 receptor is significantly lower.[6]
Data Presentation: Quantitative Efficacy of Montelukast
The following tables summarize key quantitative data for the use of montelukast in blocking this compound effects. These values are essential for designing robust experiments and interpreting results.
Table 1: In Vitro Efficacy of Montelukast
| Assay Type | Cell Line/Tissue | Parameter | Montelukast Concentration | Reference |
| CysLT1 Receptor Binding | Human Lung Membranes | Kᵢ | 0.52 nM | [1] |
| Calcium Mobilization | HEK293 cells expressing CysLT1 | IC₅₀ | 0.31 µM | [6] |
| Calcium Mobilization | HEK293 cells expressing CysLT2 | IC₅₀ | 27 µM | [6] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Smooth Muscle | Effective Inhibitory Concentration | 0.5 - 1 µg/mL | [7] |
| Inhibition of this compound-induced RANTES release | Human monocyte-derived dendritic cells | Effective Concentration | 10 µM | [8] |
Table 2: In Vivo Efficacy of Montelukast
| Animal Model | Species | Montelukast Dosage | Route of Administration | Effect | Reference |
| OVA-Induced Allergic Asthma | Mouse | 2 mg/kg/day | Oral | Prophylactic and therapeutic reduction of airway inflammation | [9] |
| OVA-Induced Allergic Asthma | Mouse | 6 mg/kg/day for 20 days | Not specified | Suppression of eosinophils and IL-5 in BAL fluid | [6][10] |
| OVA-Induced Allergic Asthma | Mouse | 25 mg/kg for 3 days | Intravenous | >90% reduction of eosinophils in BAL fluid | [9][11] |
| This compound-Induced Bronchoconstriction | Guinea Pig | 10 mg/mL (15 min inhalation) | Inhalation | Potent suppression of bronchoconstriction | [12] |
| Chronic Asthma | Human | 5, 20, 100, 250 mg (single dose) | Oral | Attenuation of this compound-induced bronchoconstriction | [13][14] |
Experimental Protocols
The following are detailed protocols for common experimental procedures to assess the antagonistic effects of montelukast on this compound signaling.
In Vitro Assays
1. CysLT1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of montelukast for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing CysLT1 (e.g., human lung tissue or differentiated U937 cells).[1]
-
Radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄).[1]
-
Unlabeled montelukast.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[1]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of unlabeled montelukast.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LTD₄ in the presence of varying concentrations of unlabeled montelukast.[1]
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding by including a high concentration of an unlabeled CysLT1 antagonist.
-
Calculate the specific binding at each concentration of montelukast and determine the IC₅₀ value (the concentration of montelukast that inhibits 50% of the specific binding of [³H]LTD₄).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. This compound-Induced Calcium Mobilization Assay
This assay measures the ability of montelukast to block the increase in intracellular calcium concentration induced by this compound.
-
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK293 cells transfected with the CysLT1 receptor).[6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Montelukast.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Protocol:
-
Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of montelukast or vehicle control for a specified time (e.g., 10-30 minutes).[6]
-
Stimulate the cells with a fixed concentration of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibition of the this compound-induced calcium signal by montelukast is used to determine its IC₅₀.[6]
-
3. Smooth Muscle Contraction Assay
This assay assesses the ability of montelukast to inhibit this compound-induced contraction of airway smooth muscle.
-
Materials:
-
Protocol:
-
Dissect and prepare smooth muscle strips and mount them in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the muscle strips to equilibrate under a resting tension.
-
Pre-incubate the muscle strips with different concentrations of montelukast or vehicle for a set period.
-
Induce contraction by adding a cumulative concentration of this compound to the organ bath.
-
Record the contractile force using an isometric force transducer.
-
Analyze the dose-response curve of this compound in the presence and absence of montelukast to determine the inhibitory effect.[7]
-
In Vivo Assays
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model mimics key features of human asthma and is used to evaluate the efficacy of anti-asthmatic drugs like montelukast.[9]
-
Materials:
-
Mice (e.g., BALB/c).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (adjuvant).
-
Montelukast.
-
Phosphate-buffered saline (PBS).
-
Nebulizer or intranasal instillation equipment.
-
-
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 7).[9]
-
Montelukast Administration:
-
Prophylactic Treatment: Begin daily administration of montelukast (e.g., 2 mg/kg, oral) from the day of the first sensitization.[9]
-
Therapeutic Treatment: Begin daily administration of montelukast at the onset of airway inflammation or hyperresponsiveness.
-
-
Airway Challenge: Challenge the sensitized mice with aerosolized OVA or intranasal instillation of OVA on multiple days (e.g., days 21, 23, 25, and 27).[9]
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils).[9][11]
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and airway remodeling.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.[3][9]
-
Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine).
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of Montelukast on bradykinin-induced contraction of isolated tracheal smooth muscle of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of high-dose montelukast in an animal model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leukotriene D4 (LTD4) in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of the cysteinyl leukotriene family, playing a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. It is synthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). Understanding the proper preparation, storage, and application of this compound is critical for obtaining reliable and reproducible results in both basic research and drug development settings. These application notes provide detailed protocols for the handling and use of this compound in common in vitro assays.
Data Presentation
Table 1: Recommended Storage Conditions for Leukotriene D4
| Storage Type | Solvent | Temperature | Duration | Key Considerations |
| Long-Term Storage | Anhydrous Ethanol (B145695) or Methanol (B129727) | -80°C | ≥ 1 year[1][2] | Store in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.[2] |
| Short-Term Storage | Anhydrous Ethanol or Methanol | -20°C | Up to 1 month | Suitable for frequently used aliquots. Minimize exposure to air and light. |
| Working Stock Solution (Organic) | Anhydrous Ethanol or DMSO | -20°C or -80°C | Up to 1 month | Prepare from the long-term stock. Aliquot into single-use volumes. |
| Aqueous Working Solution | Cell Culture Medium or Buffer | 2-8°C or on ice | Prepare fresh for each experiment; use within a few hours. | This compound is susceptible to degradation in aqueous solutions.[1][2] Stability can be enhanced by using a slightly acidic to neutral pH (6.0-7.0) buffer and adding a carrier protein like BSA.[1] |
Table 2: Typical Working Concentrations of this compound for In Vitro Assays
| Assay Type | Cell Type | Typical Concentration Range | Reference |
| Calcium Mobilization | Various (e.g., HEK293, smooth muscle cells) | 1 nM - 1 µM | [3] |
| Cell Proliferation | Human Airway Smooth Muscle Cells | 0.1 µM - 10 µM | [3] |
| Cell Migration/Chemotaxis | Eosinophils, Neutrophils | 1 nM - 100 nM | |
| Receptor Binding Assays | Guinea Pig Lung Homogenates | 0.1 nM - 10 nM (for radioligand) | |
| Bronchoconstriction (in vitro) | Human Bronchial Strips | 0.1 nM - 1 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of Leukotriene D4 Stock and Working Solutions
Objective: To prepare stable, high-concentration stock solutions and ready-to-use working solutions of this compound.
Materials:
-
Leukotriene D4 (as a solid or in a manufacturer-supplied solvent)
-
Anhydrous ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated micropipettes and sterile tips
-
Appropriate aqueous buffer or cell culture medium (e.g., HBSS, DMEM)
Procedure:
1. Preparation of a 1 mM Stock Solution in Ethanol: a. If received as a solid, allow the vial to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the solid this compound in anhydrous ethanol to a final concentration of 1 mM. For example, for 1 mg of this compound (MW: 496.7 g/mol ), add 2.013 mL of ethanol. c. If received in a solvent, the manufacturer typically provides it at a specific concentration (e.g., 10 µg/mL in ethanol). This can be used directly or further diluted. d. Gently vortex to ensure complete dissolution. e. To minimize oxidation, briefly purge the headspace of the vial with an inert gas before sealing. f. Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.
2. Preparation of an Aqueous Working Solution: a. On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. b. Serially dilute the stock solution in the desired pre-chilled aqueous buffer or cell culture medium to the final working concentration. c. It is recommended to add the organic stock solution to the aqueous medium while gently vortexing to ensure proper mixing and prevent precipitation. d. Keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally <0.1%) to avoid solvent-induced cellular effects. e. Crucially, prepare aqueous working solutions fresh for each experiment and use them promptly, as this compound is prone to degradation in aqueous environments. [1]
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Cells expressing CysLT receptors (e.g., HEK293 cells transfected with CysLT1R, or primary smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solutions (prepared as in Protocol 1)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS. The final concentration will depend on the specific dye (e.g., 1-5 µM for Fluo-4 AM). b. Add a small amount of Pluronic F-127 (e.g., 0.02%) to the dye solution to aid in dye dispersal. c. Remove the cell culture medium from the wells and add the dye loading solution. d. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Cell Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Program the instrument to measure the baseline fluorescence for a short period (e.g., 10-20 seconds). c. Inject the this compound working solution into the wells while continuously recording the fluorescence signal. d. Continue recording the fluorescence for a sufficient duration to capture the peak response and subsequent decline (e.g., 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for constructing dose-response curves and calculating EC50 values.
Protocol 3: Transwell Cell Migration (Chemotaxis) Assay
Objective: To quantify the chemotactic response of cells towards an this compound gradient.
Materials:
-
Migratory cells (e.g., eosinophils, neutrophils, or cancer cell lines)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cell culture medium (serum-free for starvation and the assay)
-
This compound working solutions
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: a. Culture the cells to a healthy, sub-confluent state. b. For many cell types, it is beneficial to serum-starve the cells for 2-24 hours prior to the assay to reduce basal migration. c. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
Assay Setup: a. Add the this compound working solution (chemoattractant) to the lower chamber of the 24-well plate. Include a negative control with medium only. b. Place the Transwell inserts into the wells. c. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to migrate (typically 4-24 hours).
-
Cell Removal and Fixation: a. Carefully remove the inserts from the wells. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Staining and Quantification: a. Stain the fixed cells with a solution of crystal violet for 15-30 minutes. b. Gently wash the inserts with water to remove excess stain. c. Allow the inserts to air dry. d. Count the number of migrated cells in several representative fields of view under a microscope. e. Alternatively, the dye can be eluted with a solvent (e.g., acetic acid) and the absorbance measured on a plate reader for a more quantitative readout.
Mandatory Visualization
Caption: this compound signaling pathway via the CysLT1 receptor.
References
Application Notes and Protocols for an Experimental Model of Leukotriene D4-Induced Pulmonary Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator belonging to the cysteinyl leukotriene family. It plays a crucial role in the pathophysiology of various inflammatory airway diseases, most notably asthma. This compound exerts its effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R), leading to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[1][2] Understanding the mechanisms of this compound-induced pulmonary inflammation is critical for the development of novel therapeutic strategies for respiratory diseases.
This document provides detailed application notes and protocols for establishing and evaluating an experimental mouse model of this compound-induced pulmonary inflammation. The methodologies described herein are designed to provide a robust and reproducible framework for investigating the inflammatory effects of this compound and for screening potential therapeutic interventions.
Data Presentation
The following tables summarize representative quantitative data obtained from a murine model of this compound-induced pulmonary inflammation. These values are indicative of expected outcomes and may vary depending on the specific experimental conditions, mouse strain, and analytical methods used.
Table 1: Inflammatory Cell Profile in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Control (Vehicle) | This compound-Challenged |
| Total Cells (x 10^5) | 1.5 ± 0.3 | 8.2 ± 1.1 |
| Macrophages (x 10^5) | 1.3 ± 0.2 | 2.5 ± 0.5 |
| Eosinophils (x 10^4) | 0.2 ± 0.1 | 35.6 ± 5.4 |
| Neutrophils (x 10^4) | 0.5 ± 0.2 | 15.3 ± 3.1 |
| Lymphocytes (x 10^4) | 0.8 ± 0.3 | 2.1 ± 0.6 |
Data are presented as mean ± SEM. Statistical significance is typically observed for all cell types in the this compound-challenged group compared to the control group (p < 0.05).
Table 2: Pro-inflammatory Cytokine and Chemokine Levels in Lung Homogenate
| Mediator | Control (Vehicle) (pg/mg protein) | This compound-Challenged (pg/mg protein) |
| Interleukin-4 (IL-4) | 15 ± 4 | 85 ± 12 |
| Interleukin-5 (IL-5) | 10 ± 3 | 120 ± 18 |
| Interleukin-13 (IL-13) | 25 ± 6 | 150 ± 25 |
| Eotaxin (CCL11) | 30 ± 8 | 250 ± 40 |
| Tumor Necrosis Factor-α (TNF-α) | 20 ± 5 | 95 ± 15 |
Data are presented as mean ± SEM. Statistical significance is typically observed for all mediators in the this compound-challenged group compared to the control group (p < 0.05).
Signaling Pathways
The pro-inflammatory effects of this compound are primarily mediated through the activation of the CysLT1 receptor, a G-protein coupled receptor (GPCR). Upon ligand binding, CysLT1R initiates a cascade of intracellular signaling events that culminate in the characteristic features of allergic airway inflammation.
Caption: this compound Signaling Pathway in Pulmonary Inflammation.
Experimental Protocols
The following protocols provide a detailed methodology for inducing and assessing this compound-mediated pulmonary inflammation in a murine model. A common approach involves sensitizing the animals with an allergen such as ovalbumin (OVA) to establish a baseline allergic phenotype, which is then exacerbated by a subsequent this compound challenge.
Caption: Experimental Workflow for this compound-Induced Pulmonary Inflammation Model.
Protocol 1: Murine Model of this compound-Induced Pulmonary Inflammation
Materials:
-
8-12 week old BALB/c mice
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Leukotriene D4 (this compound)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum adjuvant in PBS.[3]
-
A control group should receive i.p. injections of PBS with alum only.
-
-
This compound Challenge:
-
On Days 21, 22, and 23, lightly anesthetize the mice.
-
Administer 2.2 nmol of this compound in 50 µL of sterile PBS via intranasal instillation.[4] The solution should be administered slowly into the nares, allowing the mouse to inhale the liquid.
-
The control group should receive 50 µL of sterile PBS intranasally.
-
-
Endpoint Analysis:
-
On Day 24, 24 hours after the final this compound challenge, euthanize the mice for sample collection and analysis.
-
Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
Materials:
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
Ice-cold sterile PBS
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and glass slides
-
Differential cell stain (e.g., Wright-Giemsa)
Procedure:
-
BAL Fluid Collection:
-
Following euthanasia, expose the trachea through a midline incision in the neck.
-
Carefully insert a tracheal cannula and secure it with a suture.
-
Instill 0.8-1.0 mL of ice-cold PBS into the lungs via the cannula using a 1 mL syringe.
-
Gently aspirate the fluid and collect it in a microcentrifuge tube on ice.
-
Repeat the lavage process two more times, pooling the recovered fluid.
-
-
Cell Counting and Differential Analysis:
-
Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and store it at -80°C for cytokine analysis.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto glass slides.
-
Stain the slides with a differential cell stain and count at least 300 cells under a microscope to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
-
Protocol 3: Histological Assessment of Lung Inflammation
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Tissue Fixation and Processing:
-
After BALF collection, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed lung tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Staining and Analysis:
-
Cut 4-5 µm thick sections from the paraffin-embedded lung blocks using a microtome.
-
Mount the sections on glass slides and stain with H&E to visualize inflammatory cell infiltration and overall lung architecture.
-
Stain adjacent sections with PAS to identify mucus-producing goblet cells in the airway epithelium.
-
Examine the stained sections under a light microscope and score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a semi-quantitative scoring system.
-
Protocol 4: Measurement of Airway Hyperresponsiveness (AHR) (Optional)
Materials:
-
Whole-body plethysmograph or forced oscillation mechanics system (e.g., flexiVent)
-
Nebulizer
-
Methacholine (B1211447) solution in sterile PBS (increasing concentrations)
Procedure:
-
AHR Measurement:
-
24 hours after the final this compound challenge, assess AHR in response to increasing concentrations of nebulized methacholine.
-
For whole-body plethysmography, place conscious, unrestrained mice in the chamber and record baseline enhanced pause (Penh) values. Subsequently, expose the mice to nebulized PBS followed by escalating doses of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh for a set duration after each exposure.
-
For invasive measurements of lung mechanics, anesthetize, tracheostomize, and mechanically ventilate the mice. Measure baseline lung resistance and elastance. Administer increasing doses of aerosolized methacholine and record the changes in lung mechanics.[5]
-
Conclusion
The experimental model of this compound-induced pulmonary inflammation described in these application notes provides a valuable tool for investigating the role of this potent lipid mediator in allergic airway diseases. The detailed protocols for animal model induction, bronchoalveolar lavage, histological analysis, and assessment of airway hyperresponsiveness offer a comprehensive framework for researchers. The provided quantitative data and signaling pathway diagrams serve as a reference for expected outcomes and mechanistic understanding. By utilizing these standardized methods, researchers can effectively evaluate the efficacy of novel therapeutic agents targeting the this compound pathway and contribute to the development of improved treatments for asthma and other inflammatory respiratory conditions.
References
- 1. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene D4 (this compound) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovalbumin sensitization and challenge increases the number of lung cells possessing a mesenchymal stromal cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
Application Note: Flow Cytometry Analysis of Eosinophil Activation Following Leukotriene D4 Challenge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type II inflammatory responses, playing a critical role in allergic diseases such as asthma and eosinophilic esophagitis. Leukotriene D4 (LTD4) is a potent lipid mediator that has been shown to induce eosinophil activation, adhesion, and degranulation. Understanding the cellular and molecular responses of eosinophils to this compound is crucial for the development of novel therapeutics targeting eosinophil-mediated inflammation. This application note provides a detailed protocol for the analysis of eosinophil activation after an this compound challenge using multicolor flow cytometry. We include protocols for eosinophil isolation, this compound stimulation, and flow cytometric analysis of key activation markers. Additionally, we present quantitative data on the upregulation of these markers and a detailed diagram of the this compound signaling pathway in eosinophils.
Data Presentation
The following table summarizes the quantitative changes in the expression of key activation markers on human eosinophils following stimulation with this compound. Data is compiled from multiple studies to provide a representative overview of the expected response.
| Marker | Protein Target | Function | Basal Expression (MFI/ % Positive) | This compound Stimulated Expression (MFI/ % Positive) | Fold Change/ Increase | Citation(s) |
| CD11b | Integrin αM | Adhesion, Migration | Low to moderate | High | ~1.5 - 2.5 fold increase in MFI | [1] |
| CD18 | Integrin β2 | Adhesion, Migration | Low to moderate | High | Significant increase in MFI | [1] |
| CD69 | C-type lectin | Early activation marker | Low (<5% positive) | Moderate to high (>30% positive) | >6 fold increase in % positive cells | [2][3] |
| CD63 | Tetraspanin | Degranulation marker | Low | Moderate | Significant increase in surface expression post-degranulation |
MFI: Mean Fluorescence Intensity. Data are approximate and can vary based on experimental conditions, donor variability, and antibody clones used.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the flow cytometry analysis of this compound-stimulated eosinophils.
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable eosinophils from human peripheral blood using negative immunomagnetic selection. This method minimizes eosinophil activation that can occur with positive selection methods.
Materials:
-
Whole blood collected in EDTA or ACD anticoagulant tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS
-
Red Blood Cell (RBC) Lysis Buffer
-
Human Eosinophil Isolation Kit (Negative Selection, e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Magnetic separator
Procedure:
-
Dilute Blood: Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a new 50 mL conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect Granulocytes: After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers. Carefully collect the granulocyte layer (a thin, reddish-white band) and the erythrocyte pellet.
-
RBC Lysis: Resuspend the granulocyte/erythrocyte pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Wash: Add PBS to the tube and centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step.
-
Negative Selection: Resuspend the cell pellet in the buffer provided with the eosinophil isolation kit. Follow the manufacturer's instructions for the addition of the antibody cocktail (containing antibodies against markers for other leukocytes like CD3, CD14, CD16, CD19, CD56) and magnetic nanoparticles.
-
Magnetic Separation: Place the tube in the magnetic separator. After the magnetically labeled cells have migrated to the magnet, carefully pour the untouched, enriched eosinophil suspension into a new tube.
-
Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. The expected purity of eosinophils should be >98%.
Protocol 2: this compound Challenge of Isolated Eosinophils
This protocol details the in vitro stimulation of isolated eosinophils with this compound to induce activation.
Materials:
-
Isolated human eosinophils (from Protocol 1)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Leukotriene D4 (this compound) stock solution (in ethanol (B145695) or other suitable solvent)
-
96-well round-bottom plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Resuspend the isolated eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into each well of a 96-well plate or into microcentrifuge tubes.
-
Prepare this compound Dilutions: Prepare a working solution of this compound in RPMI 1640. A final concentration range of 10 nM to 1 µM is typically effective for eosinophil activation. Prepare a vehicle control using the same final concentration of the solvent used for the this compound stock.
-
Stimulation: Add the desired final concentration of this compound or vehicle control to the eosinophil suspension.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-60 minutes. The optimal incubation time may vary depending on the activation marker being assessed. For adhesion molecule upregulation, 30-60 minutes is generally sufficient. For early activation markers like CD69, shorter incubation times may be optimal.
-
Stop Stimulation: After incubation, proceed immediately to the staining protocol. The stimulation can be stopped by placing the cells on ice and washing with cold PBS.
Protocol 3: Multicolor Flow Cytometry Staining
This protocol outlines the staining of this compound-stimulated eosinophils for flow cytometric analysis of activation markers.
Materials:
-
This compound-stimulated and control eosinophils (from Protocol 2)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)
-
Fixable Viability Dye
-
1% Paraformaldehyde (PFA) in PBS (for fixation)
-
12x75 mm flow cytometry tubes or 96-well V-bottom plates
-
Flow cytometer
Suggested Staining Panel:
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., eFluor 780 | Exclude dead cells |
| CD16 | FITC | Eosinophil identification (negative) |
| Siglec-8 | PE | Eosinophil identification (positive) |
| CD11b | PerCP-Cy5.5 | Activation marker (adhesion) |
| CD69 | APC | Early activation marker |
| CD63 | BV421 | Degranulation marker |
Procedure:
-
Wash: Centrifuge the stimulated and control cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold Flow Cytometry Staining Buffer. Repeat this wash step.
-
Viability Staining: Resuspend the cells in PBS and add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C in the dark. Wash the cells with Flow Cytometry Staining Buffer.
-
Fc Block: Resuspend the cells in Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 1 mL of Flow Cytometry Staining Buffer to each tube, centrifuge at 300 x g for 5 minutes at 4°C, and discard the supernatant. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 200-300 µL of 1% PFA in PBS.
-
Acquisition: Acquire the samples on a flow cytometer. Ensure that appropriate single-stain controls are used for compensation. Collect a sufficient number of events (e.g., 50,000-100,000 total events) to ensure adequate eosinophil population for analysis.
Mandatory Visualizations
This compound Signaling Pathway in Eosinophils
The following diagram illustrates the key signaling events initiated by the binding of this compound to its receptor, CysLT1R, on the surface of eosinophils.
Caption: this compound signaling cascade in eosinophils.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol, from eosinophil isolation to data analysis.
Caption: Workflow for eosinophil activation analysis.
Conclusion
This application note provides a comprehensive guide for the flow cytometric analysis of eosinophil activation in response to an this compound challenge. The detailed protocols and supporting information are intended to enable researchers, scientists, and drug development professionals to robustly and reproducibly assess the effects of this compound and potential therapeutic interventions on eosinophil function. The provided data and pathway diagrams offer a valuable resource for experimental design and data interpretation in the context of eosinophil-driven inflammatory diseases.
References
- 1. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased CD69 expression on peripheral blood eosinophils after specific inhalation challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Leukotriene D4 (LTD4) Effect on Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. One of its significant physiological effects is the induction of vascular permeability, leading to plasma extravasation and edema formation.[1] The cysteinyl leukotrienes (CysLTs), including LTC4, this compound, and LTE4, are powerful mediators that increase microvascular permeability.[1] This increase in permeability is a key event in various inflammatory conditions such as asthma and allergic rhinitis.[1] this compound exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1R) on vascular endothelial cells, which triggers a signaling cascade leading to endothelial cell contraction and the formation of intercellular gaps.[1][2]
These application notes provide detailed protocols for both in vivo and in vitro methods to assess the effect of this compound on vascular permeability, designed to assist researchers in pharmacology, immunology, and drug development in accurately quantifying this critical inflammatory parameter.
Key Signaling Pathway
This compound-induced vascular permeability is primarily mediated through the activation of the CysLT1 receptor, a G-protein coupled receptor. The binding of this compound to CysLT1R initiates a signaling cascade that involves G-proteins, leading to downstream effects such as Erk and c-fos phosphorylation, which contribute to vascular inflammation.[3] This ultimately results in the contraction of endothelial cells, creating gaps in the endothelium and allowing for the leakage of plasma and its components into the surrounding tissue.[2]
In Vivo Methods for Assessing Vascular Permeability
In vivo models are crucial for understanding the physiological impact of this compound on the vasculature within a complex biological system.
The Miles Assay
The Miles assay is a classic and widely used in vivo technique to quantify vascular permeability by measuring the extravasation of a vascular tracer, typically Evans blue dye, which binds to serum albumin.[4][5][6][7]
References
- 1. droracle.ai [droracle.ai]
- 2. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 5. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application of Leukotriene D4 in Ex Vivo Tracheal Ring Contraction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and a member of the cysteinyl leukotriene family. It plays a crucial role in the pathophysiology of asthma and other inflammatory airway diseases by inducing bronchoconstriction, mucus secretion, and increasing vascular permeability.[1][2] The ex vivo tracheal ring contraction assay is a fundamental technique used to study the physiological and pharmacological responses of airway smooth muscle. This application note provides a detailed protocol for inducing and measuring tracheal ring contraction using this compound, along with insights into its mechanism of action and data presentation for comparative analysis.
Mechanism of Action of this compound in Airway Smooth Muscle
This compound exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor located on the surface of airway smooth muscle cells.[3][4] Activation of the CysLT1 receptor initiates a downstream signaling cascade that leads to smooth muscle contraction. This process is primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i).[5]
The signaling pathway involves:
-
Calcium Influx: this compound stimulates the influx of extracellular calcium through non-voltage-gated channels.[1] The removal of external calcium has been shown to significantly reduce or abolish this compound-induced airway smooth muscle contraction.[1]
-
Phosphoinositide Hydrolysis: Receptor activation leads to the hydrolysis of phosphoinositides, generating inositol (B14025) phosphates which contribute to the increase in intracellular calcium.[5]
-
Protein Kinase C (PKC) Activation: In addition to calcium-dependent pathways, this compound has also been shown to activate a Ca2+-independent isoform of Protein Kinase C (PKC-alpha) in human bronchial smooth muscle, contributing to the sustained contraction.[6][7]
Experimental Protocols
Ex Vivo Tracheal Ring Preparation and Contraction Assay
This protocol outlines the steps for isolating and preparing tracheal rings for the measurement of this compound-induced contraction. The methodology is based on established practices described in various studies.
Materials:
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Leukotriene D4 (this compound) stock solution
-
CysLT1 receptor antagonists (e.g., Montelukast, Zafirlukast (B1683622), Pranlukast)[2]
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
-
Suture silk
Procedure:
-
Tissue Isolation:
-
Humanely euthanize the experimental animal (e.g., guinea pig) according to approved institutional guidelines.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and fat.
-
-
Tracheal Ring Preparation:
-
Cut the trachea into rings of approximately 2-3 mm in width.
-
Tie two parallel silk sutures through the cartilage of each ring. One suture is used to anchor the ring to a fixed support in the organ bath, and the other is attached to a force transducer.
-
-
Mounting and Equilibration:
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with carbogen.
-
Apply an optimal resting tension to the rings (e.g., 1-2 g for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh buffer every 15-20 minutes.
-
-
Viability Check:
-
Before adding this compound, assess the viability of the tracheal rings by inducing a contraction with a standard agonist, such as acetylcholine (B1216132) (ACh) or potassium chloride (KCl).
-
Once a stable contraction is achieved, wash the rings with fresh buffer until they return to the baseline tension.
-
-
This compound-Induced Contraction:
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner, allowing a stable contraction to be reached at each concentration before adding the next.
-
Record the isometric contractions using a data acquisition system.
-
-
Pharmacological Inhibition (Optional):
-
To investigate the involvement of the CysLT1 receptor, pre-incubate the tracheal rings with a CysLT1 receptor antagonist (e.g., montelukast, 1 µM) for a specified period (e.g., 20-30 minutes) before constructing the this compound concentration-response curve.
-
-
Data Analysis:
-
Express the contraction responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Plot the concentration-response curves and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal contraction (Emax).
-
Data Presentation
Quantitative data from ex vivo tracheal ring contraction assays are crucial for comparing the potency and efficacy of different compounds. The following tables summarize key parameters obtained from studies investigating the effects of this compound.
| Agonist | Species | Tissue | EC50 | Maximal Contraction (% of reference) | Reference |
| This compound | Human | Small Bronchioles | 0.58 ± 0.05 nM | Not specified | [1] |
| LTC4 | Human | Trachea | 10.3 nM | 70-85% of carbachol (B1668302) maximum | [8] |
| This compound | Human | Trachea | 1.8 nM | 70-85% of carbachol maximum | [8] |
| LTC4 | Human | Bronchus | 1.8 nM | 70-85% of carbachol maximum | [8] |
| This compound | Human | Bronchus | 1.7 nM | 70-85% of carbachol maximum | [8] |
| Antagonist | Agonist | Species | Tissue | pKB / IC50 | Reference |
| Pranlukast (B1678047) | This compound | Human | Bronchus | pKB = 6.9 | [9] |
| Pobilukast | This compound | Human | Bronchus | pKB = 7.0 | [9] |
| Zafirlukast | This compound | Human | Bronchus | pKB = 6.5 | [9] |
| Pranlukast | This compound | Guinea Pig | Trachea | IC50 = 0.3 µM | [10] |
| Zafirlukast | This compound | Guinea Pig | Trachea | IC50 = 0.6 µM | [10] |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve. IC50 is the concentration of an inhibitor that reduces the response by 50%.
Visualization of Pathways and Workflows
This compound Signaling Pathway in Airway Smooth Muscle Contraction
Caption: this compound signaling cascade in airway smooth muscle.
Experimental Workflow for Ex Vivo Tracheal Ring Contraction Assay
Caption: Workflow for this compound-induced tracheal ring contraction.
References
- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Leukotriene D4 (LTD4) Stability in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of Leukotriene D4 (LTD4) in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vitro experiments.
Troubleshooting Guide
This guide addresses common problems that may arise from the degradation of this compound in aqueous solutions during experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Biological Activity | Compound Degradation: this compound is susceptible to degradation in aqueous buffers, especially at neutral or alkaline pH, through hydrolysis and oxidation. Improper storage, multiple freeze-thaw cycles, and prolonged incubation in aqueous solutions can lead to a loss of biological activity. | Verify Storage: Confirm that stock solutions have been consistently stored at -80°C. Use Fresh Aliquots: Prepare working solutions from a fresh, unthawed aliquot for each experiment to avoid degradation from freeze-thaw cycles. Prepare Fresh Working Solutions: Aqueous solutions of this compound should be prepared immediately before use. Do not store or reuse aqueous solutions. Minimize Incubation Time: Reduce the time this compound spends in aqueous buffer before and during the assay. |
| Inconsistent Results Between Experiments | Variability in this compound Concentration: This can be due to inconsistent solution preparation, degradation after preparation, or adsorption to labware. | Standardize Solution Preparation: Follow a strict, validated protocol for preparing stock and working solutions. Use Stabilizers: Consider adding a carrier protein like bovine serum albumin (BSA) at 0.1% (w/v) to the buffer to improve stability and prevent non-specific binding. Use Low-Binding Labware: Utilize low-protein-binding tubes and plates to minimize loss of this compound due to adsorption. |
| Precipitation in Aqueous Solution | Low Aqueous Solubility: this compound is a lipid mediator and has limited solubility in aqueous buffers, especially at high concentrations. The organic solvent from the stock solution may also cause precipitation when diluted into an aqueous buffer. | Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO) in the aqueous working solution to a minimum, ideally below 0.1%, to prevent both precipitation and potential effects on the biological assay. Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is fully dissolved by gentle vortexing or sonication. |
| High Background Signal in Immunoassays (ELISA) | Cross-reactivity or Non-specific Binding: Antibodies may cross-react with other leukotrienes or degradation products. Non-specific binding of components to the plate can also elevate background. | Verify Antibody Specificity: Confirm the specificity of the antibody for this compound. Optimize Blocking: Ensure adequate blocking of the microplate wells to prevent non-specific binding. Proper Washing: Ensure thorough washing between steps to remove unbound reagents. |
Frequently Asked Questions (FAQs)
1. How should I store and handle this compound upon receipt?
Upon receipt, this compound should be stored at -80°C in its original vial. It is often supplied in an organic solvent like ethanol or methanol. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of a stock solution.
2. What is the best solvent for preparing an this compound stock solution?
Anhydrous organic solvents such as ethanol, methanol, DMSO, or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. After dissolving, it is good practice to overlay the solution with an inert gas like argon or nitrogen before sealing and storing at -80°C to prevent oxidation.
3. How stable is this compound in aqueous solutions?
4. What factors can degrade this compound in my experiments?
Several factors can contribute to this compound degradation:
-
pH: Both acidic and alkaline conditions can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Oxidation: As a lipid, this compound is susceptible to oxidation. Preparing solutions in degassed buffers and minimizing exposure to air can help.
-
Hydrolysis: The molecule can undergo hydrolysis in aqueous environments.
-
Light: Prolonged exposure to light should be avoided.
5. Can I add anything to my aqueous buffer to improve this compound stability?
Yes, adding a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) to a final concentration of 0.1% (w/v) can help stabilize leukotrienes by preventing hydrolysis and non-specific binding. Additionally, using degassed buffers can help minimize oxidation.
Quantitative Data on this compound Stability
While extensive quantitative data on the half-life of this compound in various buffers and temperatures is limited in the available literature, the following table summarizes key stability-related parameters and recommendations.
| Parameter | Condition/Value | Recommendation/Notes | Reference |
| Long-Term Storage (Solid/in Organic Solvent) | -80°C | Ensures stability for at least one year. | |
| Short-Term Storage (in Organic Solvent) | -20°C | Suitable for short-term use. | |
| Stock Solution Solvent | Anhydrous Ethanol, Methanol, DMSO, DMF | Use high-purity, anhydrous solvents to prevent hydrolysis. | |
| Aqueous Working Solution Preparation | Prepare immediately before use | Do not store or re-use aqueous solutions. | |
| Final Organic Solvent Concentration in Assay | < 0.1% | Minimizes solvent effects on the biological system and reduces the risk of precipitation. | |
| Stabilizer in Aqueous Buffer | 0.1% (w/v) Bovine Serum Albumin (BSA) | Acts as a carrier protein, preventing hydrolysis and non-specific binding. | |
| Buffer Preparation | Degas buffer (sonication under vacuum or bubbling with inert gas) | Minimizes exposure to oxygen, preventing oxidation. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
Objective: To prepare a stable stock solution of this compound and a fresh, ready-to-use aqueous working solution for biological experiments.
Materials:
-
This compound (as supplied)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Gas-tight Hamilton syringe
-
Amber glass or polypropylene (B1209903) cryovials
-
Argon or nitrogen gas source
-
Experimental buffer (e.g., HBSS, PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
Part A: Stock Solution Preparation
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Carefully add a calculated volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Rinse the vial walls thoroughly by gently vortexing or sonicating for a few minutes until the compound is fully dissolved.
-
Using a gas-tight syringe, dispense small, equal volumes (e.g., 5-10 µL) into pre-labeled cryovials for single-use aliquots.
-
Gently flush the headspace of each vial with argon or nitrogen gas, then immediately cap tightly.
-
Store all aliquots at -80°C.
Part B: Aqueous Working Solution Preparation
-
Prepare your desired experimental buffer. If possible, degas the buffer by sonicating under a vacuum or by bubbling with argon gas for 15-20 minutes.
-
Add BSA to the buffer to a final concentration of 0.1% (w/v) and ensure it dissolves completely.
-
Retrieve a single aliquot of the this compound stock solution from the -80°C freezer.
-
Immediately before starting your experiment, perform a serial dilution of the stock solution into the stabilized buffer to achieve the final desired concentration.
-
Use the prepared working solution promptly and discard any unused portion.
Protocol 2: this compound-Induced Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release in cells expressing the CysLT1 receptor.
Materials:
-
CysLT1R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CysLT1R)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well black, clear-bottom microplates
-
This compound working solutions (prepared as in Protocol 1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the CysLT1R-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add the this compound working solution to the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after this compound addition. Dose-response curves can be generated by testing a range of this compound concentrations.
Visualizations
Caption: Simplified this compound signaling pathway via the CysLT1 receptor.
Technical Support Center: Troubleshooting Leukotriene D4 (LTD4) ELISA Assays
Welcome to the technical support center for Leukotriene D4 (LTD4) ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low signal intensity.
Troubleshooting Guide: Low Signal in this compound ELISA Assay
This guide provides answers to specific problems you might be facing with your this compound ELISA assay that result in a weak or non-existent signal.
Question: Why am I getting a very low or no signal in my this compound ELISA assay?
Answer: A low or absent signal in your this compound ELISA can stem from several factors, ranging from procedural errors to reagent issues. The most common causes include problems with the standard curve, insufficient incubation times, improper reagent preparation or storage, and low analyte concentration in your samples.[1][2][3][4][5] A systematic approach to troubleshooting is crucial for identifying and resolving the specific cause.
Question: My standard curve is poor or has a low signal. What should I do?
Answer: A suboptimal standard curve is a primary reason for inaccurate and low sample signals.[4] Here are the steps to troubleshoot a poor standard curve:
-
Improper Standard Dilution: Ensure the standard is thoroughly reconstituted by gentle mixing and that serial dilutions are performed accurately.[1] Always use fresh dilutions for each assay.
-
Degraded Standard: Standards can degrade if not stored correctly or if subjected to multiple freeze-thaw cycles.[2] Use a fresh vial of the standard to prepare your curve.
-
Pipetting Errors: Inaccurate pipetting can lead to an incorrect standard curve.[1][4] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incorrect Curve Fitting: Double-check that you are using the correct curve-fitting model (e.g., four-parameter logistic) for your data analysis.[3]
Question: I suspect my incubation times or temperatures are incorrect. How can I optimize them?
Answer: Insufficient incubation can lead to incomplete binding and a weaker signal.[1][3]
-
Incubation Time: If the protocol suggests a 2-hour incubation at room temperature, consider extending it to overnight at 4°C to maximize antibody binding.[3]
-
Incubation Temperature: Ensure that all incubation steps are carried out at the temperature specified in the protocol (e.g., 37°C or room temperature).[6] Avoid stacking plates during incubation to ensure uniform temperature distribution.[6]
Question: How can I be sure my reagents are not the cause of the low signal?
Answer: The quality and preparation of your reagents are critical for a successful ELISA.
-
Reagent Preparation: Ensure all reagents are prepared according to the kit's instructions and are thoroughly mixed before use.[2]
-
Reagent Storage: Verify that all kit components have been stored at the recommended temperatures.[1][6] Improper storage can lead to reagent degradation.
-
Contamination: Cross-contamination of reagents can lead to erroneous results.[7] Use fresh pipette tips for each reagent and sample.[1]
Question: What if the this compound concentration in my samples is too low?
Answer: If the analyte concentration is below the detection limit of the assay, you will observe a low or no signal.[5]
-
Sample Concentration: If possible, try concentrating your sample.
-
Assay Sensitivity: To increase the sensitivity of the assay, you can try increasing the incubation times for the antibodies or increasing the concentration of the detection antibody-enzyme conjugate.[3]
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive this compound ELISA?
A1: Most this compound ELISA kits utilize a competitive ELISA principle. In this format, this compound in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for binding to a limited number of anti-LTD4 antibodies coated on the microplate. The signal generated is inversely proportional to the amount of this compound in the sample.[1]
Q2: How should I prepare and store my samples for an this compound ELISA?
A2: Proper sample handling is crucial for accurate results. Samples should be assayed as soon as possible after collection. If storage is necessary, they should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1] Before use, thaw samples slowly and centrifuge to remove any precipitates.[1]
Q3: What can cause high background in my this compound ELISA?
A3: High background can be caused by several factors, including insufficient washing, non-specific binding of antibodies, or using too high a concentration of the detection antibody.[2][8] Ensure thorough washing between steps and consider optimizing the blocking step and antibody concentrations.[8]
Q4: Can I use reagents from different ELISA kits?
A4: It is not recommended to mix or substitute reagents from different kits or lots, as they are often optimized to work together.[1] Using reagents from different sources can lead to unpredictable and unreliable results.
Quantitative Data Summary
For a typical competitive this compound ELISA, the following parameters are a general guide. Always refer to the specific kit manual for precise values.
| Parameter | Typical Range/Value | Notes |
| Detection Range | 0.31 - 20 ng/mL | This is the range where the assay is most accurate. Samples outside this range should be diluted or concentrated.[7] |
| Sensitivity | 0.082 ng/mL | This is the lowest detectable concentration of this compound.[7] |
| Sample Volume | 50 - 100 µL | The volume of sample or standard to be added to each well. |
| Incubation Times | 30 - 60 minutes | Incubation times for antibody and conjugate steps can vary. Longer times may increase signal. |
| Wavelength | 450 nm | The absorbance is typically read at this wavelength after the addition of the stop solution.[1] |
Experimental Protocols
Protocol 1: Standard Curve Preparation and Optimization
This protocol outlines the steps to prepare a reliable standard curve and troubleshoot a poor one.
-
Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Reconstitute with the provided standard diluent to the stock concentration specified in the kit manual. Mix gently by inverting the tube several times. Do not vortex.
-
Prepare Serial Dilutions:
-
Label a set of microcentrifuge tubes for your dilution series (e.g., S1 to S7).
-
Pipette the appropriate volume of standard diluent into each tube.
-
Transfer the calculated volume of the stock solution to the first tube (S1), mix thoroughly, and then perform a serial dilution by transferring the specified volume from one tube to the next, mixing at each step.
-
Use a fresh pipette tip for each transfer.
-
-
Troubleshooting a Poor Standard Curve:
-
Prepare Fresh: If you suspect degradation, use a new vial of standard and prepare fresh dilutions immediately before use.
-
Verify Pipetting: Use a calibrated pipette to add 20 µL of a colored solution to a microplate well and visually inspect for consistency across multiple wells.
-
Check Dilution Calculations: Double-check all calculations for the serial dilutions.
-
Protocol 2: Optimizing Antibody Incubation Time
This protocol helps determine if increasing the incubation time can improve a low signal.
-
Prepare the Plate: Prepare your samples and standards as usual and add them to the ELISA plate.
-
Add Detection Antibody: Add the biotinylated anti-LTD4 antibody to all wells.
-
Split Incubation Times:
-
Cover and incubate half of the plate (e.g., columns 1-6) for the time recommended in the protocol (e.g., 60 minutes at 37°C).
-
Cover and incubate the other half of the plate (e.g., columns 7-12) for an extended period (e.g., 2 hours at 37°C or overnight at 4°C).
-
-
Complete the Assay: Proceed with the remaining steps of the ELISA protocol (washing, adding HRP conjugate, substrate, and stop solution) for both sets of incubation times.
-
Analyze the Results: Compare the signal intensity (Optical Density) of the two halves of the plate. If the longer incubation time yields a significantly stronger signal without a substantial increase in background, it may be a beneficial modification to your protocol.
Visualizations
Caption: Leukotriene D4 (this compound) signaling pathway.
Caption: Troubleshooting workflow for low signal in this compound ELISA.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. labrecon.in [labrecon.in]
- 8. benchchem.com [benchchem.com]
Navigating Inconsistent Results in LTD4-Induced Bronchoconstriction Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the inconsistencies often encountered in leukotriene D4 (LTD4)-induced bronchoconstriction studies. By offering detailed troubleshooting guides, frequently asked questions (FAQs), comparative data tables, and standardized experimental protocols, this guide aims to enhance the reproducibility and reliability of experimental findings in this critical area of respiratory research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during the design and execution of this compound-induced bronchoconstriction experiments.
Frequently Asked Questions (FAQs)
-
Q1: Why do I see different bronchoconstrictor responses to this compound when administered intravenously versus as an aerosol?
-
A1: The route of administration can significantly alter the mechanism of action. In guinea pigs, intravenous this compound (at lower doses) primarily induces bronchoconstriction by stimulating the release of thromboxane (B8750289) A2, a secondary mediator. In contrast, aerosolized this compound acts more directly on the airway smooth muscle.[1] This highlights the importance of selecting an administration route that is most relevant to the research question and clinical scenario being modeled.
-
-
Q2: My in vitro results on airway smooth muscle contraction don't correlate with my in vivo findings. What could be the reason?
-
A2: A lack of correlation between in vivo and in vitro responsiveness to this compound is a documented phenomenon.[2] In vivo airway responsiveness is a complex physiological event influenced by factors beyond simple smooth muscle contractility, including neural pathways, inflammatory cell infiltration, and epithelial integrity. In vitro models, while excellent for studying direct muscle effects, do not capture this complexity.[2]
-
-
Q3: The signaling pathway for this compound-induced bronchoconstriction seems to differ between studies. Is there a consensus?
-
A3: There is no single, universally accepted signaling pathway, as it appears to be species- and even airway-region-specific. For instance, in guinea pig airways, phosphatidylinositol phospholipase C (PI-PLC) activation is implicated.[3] However, in human small bronchioles, the response is largely dependent on phosphatidylcholine phospholipase C (PC-PLC) and the subsequent influx of extracellular calcium, with little to no involvement of PI-PLC.[3][4]
-
-
Q4: I am seeing variability in the potency of this compound between different animal models. Is this expected?
-
A4: Yes, significant variability between species is expected. For example, this compound is a potent bronchoconstrictor in humans, guinea pigs, and horses.[5][6][7] However, the sensitivity and the underlying mechanisms can differ. Rodent models, while widely used, have limitations in replicating human lung physiology, and larger animal models like guinea pigs or even non-human primates may be more translatable for certain studies.[8][9]
-
Troubleshooting Common Experimental Issues
-
Issue: High variability in baseline airway resistance in my in vivo model.
-
Troubleshooting Steps:
-
Animal Acclimatization: Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced changes in breathing patterns.
-
Anesthesia Protocol: The depth and type of anesthesia can affect baseline lung function. Standardize the anesthetic protocol and monitor the depth of anesthesia consistently.
-
Ventilation Parameters: If using a mechanical ventilator, ensure that tidal volume, frequency, and positive end-expiratory pressure (PEEP) are appropriate for the animal's weight and are kept constant.
-
-
-
Issue: Low or inconsistent contractile response to this compound in isolated tracheal or bronchial strips.
-
Troubleshooting Steps:
-
Tissue Viability: Ensure the tissue is fresh and handled carefully during dissection to avoid damage to the smooth muscle. Use of ice-cold, oxygenated Krebs-Henseleit solution is critical.
-
Optimal Tension: The resting tension applied to the tissue strip is crucial for obtaining a maximal contractile response. This needs to be empirically determined for the specific tissue and species.
-
Receptor Desensitization: CysLT receptors can desensitize. Avoid repeated high concentrations of this compound without adequate washout periods.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced bronchoconstriction to facilitate comparison across different models and conditions.
Table 1: In Vivo Bronchoconstrictor Potency of this compound
| Species/Subject | Administration Route | Parameter Measured | Provocative Concentration/Dose | Reference |
| Normal Human | Inhalation | Specific Airway Conductance (SGaw) | PC35SGaw: >34 µg/mL | [10][11] |
| Asthmatic Human | Inhalation | FEV1 | PD20FEV1: 0.410 nmol (median) | [12] |
| Guinea Pig | Intravenous | Pulmonary Resistance | 0.5 µg/kg | [1] |
| Guinea Pig | Aerosol | Pulmonary Mechanics | 0.1 - 1.0 µg nebulized | [1] |
| Horse | Inhalation | Pleural Pressure | 305-970 times more potent than methacholine | [5] |
Table 2: In Vitro Contractile Potency of this compound in Human Airways
| Tissue Preparation | Parameter Measured | EC50 Value | Reference |
| Small Bronchioles (300-500 µm) | Contraction | 0.58 ± 0.05 nM | [3][4] |
| Larger Bronchi | Contraction | ~3.5 - 11 nM | [3] |
Table 3: Effect of Various Inhibitors on this compound-Induced Bronchoconstriction in Human Small Bronchioles
| Inhibitor | Target | Effect on this compound Response | % Inhibition/Effect | Reference |
| Nifedipine | L-type Ca2+ channels | Partial Inhibition | 39 ± 2% reduction | [3][4] |
| SK&F 96365 | Non-selective cation channels | Complete Abolition | 100% | [3][4] |
| U73122 | PI-PLC | No Effect | 0% | [3][4] |
| D609 | PC-PLC | Complete Relaxation | 100% (IC50 ≈ 5 µM) | [3][4] |
| Tyrphostin A23 | Protein Tyrosine Kinase | Partial Relaxation | ~50% | [3][4] |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments frequently used in this compound research.
1. In Vivo Measurement of this compound-Induced Bronchoconstriction in Anesthetized Guinea Pigs
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (350-450g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium). The trachea is cannulated for mechanical ventilation. The jugular vein is cannulated for intravenous administration of substances.
-
Measurement of Pulmonary Mechanics: A fluid-filled esophageal catheter is used to measure transpulmonary pressure. Airflow is measured with a pneumotachograph. From these signals, pulmonary resistance (RL) and dynamic compliance (Cdyn) are calculated using a pulmonary mechanics analyzer.
-
Experimental Procedure:
-
After a stable baseline is established, a vehicle control is administered.
-
This compound is administered either intravenously (e.g., 0.5 µg/kg) or via an aerosol generator connected to the ventilator inspiratory line (e.g., 1 µg nebulized).[1]
-
RL and Cdyn are recorded continuously for a set period (e.g., 15-30 minutes) to capture the peak response and duration of action.
-
For inhibitor studies, the antagonist (e.g., a cyclooxygenase inhibitor like indomethacin) is administered prior to the this compound challenge.[1]
-
2. In Vitro Contraction of Human Bronchial Rings
-
Tissue Preparation: Human lung tissue is obtained from surgical resections. Bronchi are dissected free from parenchyma in ice-cold Krebs-Henseleit buffer. Rings (2-4 mm in width) are prepared and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Measurement of Isometric Tension: The bronchial rings are connected to isometric force transducers, and changes in tension are recorded. Tissues are equilibrated under an optimal resting tension (empirically determined) for at least 60-90 minutes.
-
Experimental Procedure:
-
Tissue viability is confirmed by contraction to a standard stimulus (e.g., potassium chloride or carbachol).
-
A cumulative concentration-response curve to this compound (e.g., 10^-11 to 10^-6 M) is constructed.[3]
-
For antagonist studies, tissues are pre-incubated with the inhibitor (e.g., D609, nifedipine) for a specified time before constructing the this compound concentration-response curve.[3][4]
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the complex signaling pathways involved in this compound-induced bronchoconstriction.
References
- 1. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro human airway responsiveness to leukotriene D4 in patients without asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Leukotriene D4 induces bronchoconstriction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inhaled leukotriene D4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling asthma: pitfalls, promises, and the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of leukotriene D4-induced bronchoconstriction in normal subjects by the oral this compound receptor antagonist ICI 204,219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene D4 bronchial provocation test: methodology and diagnostic value - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leukotriene D4 (LTD4) Concentration for In Vitro Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Leukotriene D4 (LTD4) concentration for their in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro cell-based assays?
A1: The optimal concentration of this compound varies depending on the cell type, receptor density, and the specific biological endpoint being measured. However, a common starting range for in vitro experiments is between 1 nM and 100 nM. For initial experiments, it is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific cell line and experimental conditions.[1]
Q2: How should I properly store and handle this compound to ensure its stability and biological activity?
A2: To maintain its biological activity, this compound should be stored at -80°C.[2] It is often supplied in an ethanol (B145695) solution and should be kept under these conditions for long-term stability. For short-term use, storage at -20°C is acceptable. It is critical to avoid repeated freeze-thaw cycles, which can lead to the degradation of this lipid mediator.[2] For experiments, prepare fresh dilutions of this compound in an appropriate aqueous buffer immediately before use to minimize degradation in the culture medium.[2]
Q3: Can the presence of serum in my cell culture medium affect the bioactivity of this compound?
A3: Yes, serum components can influence the effective concentration of this compound. Like other lipids, leukotrienes can bind to proteins such as albumin present in serum. This binding can reduce the free concentration of this compound available to interact with its receptors on the cells. For assays where precise concentration is critical, consider reducing the serum concentration or using serum-free media during the this compound stimulation period.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time is dependent on the specific assay and the cellular response being measured. For rapid signaling events like calcium mobilization, the response is typically observed within seconds to minutes.[3][4] For longer-term assays, such as cell proliferation or chemotaxis, incubation times can range from several hours to days.[5][6] It is crucial to standardize the incubation time across all experiments to ensure reproducibility.[2]
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio
High background fluorescence or luminescence can mask the specific signal from this compound stimulation, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Autofluorescence | Use phenol (B47542) red-free media and reduce serum concentration if possible. Consider using fluorophores with longer excitation/emission wavelengths to minimize interference from cellular autofluorescence.[7] |
| Non-specific Binding | Ensure adequate blocking of microplate wells. Optimize the concentration of the blocking agent.[2] Increase the number and duration of wash steps between reagent additions.[2][7] |
| Contaminated Reagents | Prepare fresh, high-purity buffers and filter-sterilize them. Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination.[7] |
| Suboptimal Reagent Concentration | Titrate fluorescent dyes, antibodies, or other detection reagents to determine the optimal concentration that provides the best signal-to-noise ratio.[7] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can undermine the reliability of your findings.
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.[2][8] Regularly check for mycoplasma contamination.[2] |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Uneven cell distribution can lead to variable results.[2][9] |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound is in aqueous media before being added to the cells.[2] |
| Variability in Stimulation Time | Standardize the incubation time with this compound across all experiments to ensure consistent cellular responses.[2] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with a buffer solution to minimize evaporation and temperature gradients.[1] |
Issue 3: No or Weak Cellular Response to this compound
The absence of a discernible response can be due to several factors related to the experimental setup and the cells themselves.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Confirm that your chosen cell line expresses the target cysteinyl leukotriene receptor (CysLT1R or CysLT2R) at sufficient levels. |
| Incorrect this compound Concentration | Perform a dose-response curve to identify the optimal concentration range. The initial concentration may be too low or in the inhibitory range of the curve.[1] |
| Receptor Desensitization | Prolonged exposure to high concentrations of this compound can lead to receptor downregulation or desensitization. For long-term studies, consider using a pulsatile or intermittent dosing regimen.[1] |
| Degraded this compound | Ensure proper storage and handling of this compound. If in doubt, use a fresh vial of the compound.[2] |
| Suboptimal Assay Conditions | Optimize assay parameters such as temperature, pH, and incubation time.[2] |
Quantitative Data Summary
The following tables summarize typical this compound concentrations and experimental parameters for common in vitro cell-based assays.
Table 1: this compound Concentrations for Calcium Mobilization Assays
| Cell Type | This compound Concentration | Assay Details | Reference |
| Human Epithelial Cell Line (Intestine 407) | 10 nM | Measurement of cytosolic free Ca2+ transients. | [3] |
| CysLT1-expressing cells | Varies (agonist stimulation) | Used to stimulate calcium mobilization in antagonist assays. | [10] |
| Human Small Bronchioles Smooth Muscle Cells | EC50 = 0.58 ± 0.05 nM | Concentration-dependent bronchoconstriction. | [11] |
Table 2: this compound Concentrations for Cell Proliferation and Other Assays
| Cell Type | This compound Concentration | Assay Details | Reference |
| Human Airway Smooth Muscle (HASM) Cells | 0.1 - 10 µM | Investigated effects on DNA synthesis and extracellular matrix protein expression. | [5] |
| Hepatocytes from LPS-treated rats | 1.5 µM (intracellular dialysis) | Activated a chloride conductance. | [12] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the general steps for measuring intracellular calcium flux in response to this compound stimulation.
-
Cell Preparation: Plate CysLT1-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.[10][13]
-
Washing: Gently wash the cells to remove excess dye.[10]
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity.
-
This compound Stimulation: Add varying concentrations of freshly diluted this compound to the wells to stimulate calcium mobilization.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to record the calcium flux.[10]
-
Data Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence, time to peak, and area under the curve. Plot the response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Chemotaxis Assay (Boyden Chamber)
This protocol describes a typical workflow for assessing cell migration towards an this compound gradient.
-
Cell Preparation: Culture cells to be tested for chemotaxis. On the day of the experiment, harvest the cells and resuspend them in serum-free medium.
-
Chamber Setup: Place a permeable membrane insert (e.g., Transwell®) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing the desired concentration of this compound to the lower chamber of the wells. Include a negative control with medium only.
-
Cell Seeding: Add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration sufficient to allow cell migration (typically a few hours).[14]
-
Cell Removal: After incubation, carefully remove the insert. Scrape off any non-migrated cells from the top surface of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the bottom surface of the membrane. Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye and quantify the signal with a plate reader.[15]
Visualizations
Caption: Simplified this compound signaling pathway via the CysLT1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene D4 induces a rapid increase in cAMP in the human epithelial cell line, Int 407: a potential role for this signal in the regulation of calcium influx through the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene D4 activates a chloride conductance in hepatocytes from lipopolysaccharide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. criver.com [criver.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Montelukast (LTD4 Antagonist) In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo efficacy of the leukotriene D4 (LTD4) receptor antagonist, montelukast (B128269).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of montelukast?
Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] It works by blocking the action of leukotriene D4 (this compound), and to a lesser extent LTC4 and LTE4, on the CysLT1 receptor in the lungs and bronchial tubes.[2][3][4] This blockage prevents the inflammatory cascade initiated by leukotrienes, leading to reduced bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[3][5]
Q2: What are the key pharmacokinetic parameters of montelukast?
Montelukast is rapidly absorbed after oral administration.[1][2] Key pharmacokinetic parameters in humans are summarized in the table below. These may vary in different animal models.
| Parameter | Value (in adult humans) | Notes |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (10 mg film-coated tablet, fasted)[1][2][6] | 2-2.5 hours for the 5 mg chewable tablet.[2] |
| Oral Bioavailability | ~64% (10 mg film-coated tablet)[1][2][7] | A standard meal does not significantly affect the bioavailability of the 10 mg tablet.[1][2] |
| Plasma Protein Binding | >99%[1][6][7] | |
| Metabolism | Extensively metabolized by the liver via CYP450 enzymes (primarily CYP2C8, with involvement of CYP3A4 and CYP2C9).[1][6][8] | Metabolites are generally undetectable in plasma at steady state.[2][8] |
| Elimination Half-life | 2.7 to 5.5 hours in healthy young adults.[2][8] | |
| Excretion | Almost exclusively via bile in the feces (~86%), with less than 0.2% recovered in urine.[2][8] |
Q3: What are the common animal models used to study montelukast efficacy?
Mice, guinea pigs, and sheep are commonly used animal models for studying asthma and the effects of montelukast.[9] Guinea pigs have been instrumental in the development of leukotriene receptor antagonists like montelukast.[9] Sheep models have been utilized to evaluate its effects on allergic airway inflammatory responses.[9] Mouse models, particularly ovalbumin-sensitized mice, are also frequently used to investigate the anti-inflammatory effects of montelukast.[5][10]
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy or Lack of Response
Possible Cause 1: Suboptimal Dosing or Administration Route
-
Question: Is the dose and route of administration appropriate for the animal model being used?
-
Troubleshooting Steps:
-
Review Literature: Consult literature for established effective dose ranges of montelukast in your specific animal model and disease phenotype. Dosing can vary significantly between species.
-
Dose-Response Study: If literature is scarce, perform a dose-response study to determine the optimal dose for your experimental conditions.
-
Route of Administration: While montelukast is orally bioavailable in humans, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection in animal models to bypass potential absorption issues. For example, a study in mice used intravenous administration.[10]
-
Possible Cause 2: Pharmacokinetic Issues
-
Question: Is montelukast being absorbed and reaching the target tissue at sufficient concentrations?
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to determine the Cmax, Tmax, and bioavailability of your administered dose.
-
Timing of Administration: Ensure the timing of montelukast administration aligns with its Tmax and the induction of the inflammatory response in your model. For prophylaxis of exercise-induced bronchoconstriction in humans, it's recommended to be administered at least 2 hours before the event.[1]
-
Possible Cause 3: Drug Interactions
-
Question: Are there any co-administered substances that could be affecting montelukast's metabolism?
-
Troubleshooting Steps:
-
Review Co-administered Drugs: Be aware of drugs that induce or inhibit CYP450 enzymes, particularly CYP2C8, CYP3A4, and CYP2C9.
-
CYP450 Inducers: Potent inducers of hepatic metabolism, such as phenobarbital (B1680315) or rifampin, can decrease the area under the curve (AUC) of montelukast, potentially reducing its efficacy.[2][6]
-
CYP450 Inhibitors: While montelukast itself is not a potent inhibitor of CYP enzymes at therapeutic concentrations, co-administration with inhibitors of CYP2C8 could theoretically increase its plasma concentration.[4][11]
-
Possible Cause 4: Genetic Variability in the Leukotriene Pathway
-
Question: Could genetic variations in the animal strain be influencing the response to montelukast?
-
Troubleshooting Steps:
-
Strain Selection: Be aware that different animal strains may have variations in their leukotriene pathways, which could affect their response to montelukast.
-
Literature Review: Check for studies that have investigated the efficacy of montelukast in the specific strain you are using. In humans, polymorphisms in genes of the leukotriene pathway have been associated with variability in response to montelukast.[12]
-
Possible Cause 5: Model-Specific Factors
-
Question: Is the chosen animal model and disease phenotype appropriate for evaluating a CysLT1 receptor antagonist?
-
Troubleshooting Steps:
-
Pathophysiology of the Model: Confirm that the pathophysiology of your animal model is indeed driven by cysteinyl leukotrienes. Montelukast will have limited efficacy in models where other inflammatory pathways are predominant.
-
Severity of Inflammation: In severe inflammatory models, the effect of montelukast alone may be modest. Consider combination therapies or different classes of anti-inflammatory agents.
-
Issue 2: Inconsistent or Variable Results Between Experiments
Possible Cause 1: Inconsistent Drug Formulation or Administration
-
Question: Is the montelukast formulation and administration technique consistent across all experiments?
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare montelukast solutions fresh for each experiment, as its stability in solution may vary.
-
Vehicle Control: Ensure the vehicle used to dissolve or suspend montelukast is consistent and does not have any biological effects. Always include a vehicle control group.
-
Accurate Dosing: Use precise methods for drug administration to ensure each animal receives the intended dose.
-
Possible Cause 2: Biological Variability
-
Question: Are there underlying biological factors contributing to the variability?
-
Troubleshooting Steps:
-
Animal Characteristics: Ensure that the age, sex, and weight of the animals are consistent across experimental groups.
-
Health Status: Monitor the health of the animals closely, as underlying infections or stress can influence inflammatory responses.
-
Circadian Rhythm: Consider the time of day for drug administration and experimental procedures, as this can influence metabolic and inflammatory processes. Montelukast is often recommended to be taken in the evening for chronic asthma treatment in humans.[1]
-
Experimental Protocols
Protocol 1: Preparation of Montelukast for Oral Gavage in Mice
-
Materials: Montelukast sodium powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Procedure:
-
Calculate the required amount of montelukast sodium based on the desired dose and the number of animals.
-
Weigh the montelukast sodium powder accurately.
-
Prepare the 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the montelukast sodium powder in the 0.5% CMC solution.
-
Vortex the suspension thoroughly before each administration to ensure a uniform mixture.
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway and the inhibitory action of montelukast.
Experimental Workflow
Caption: Troubleshooting workflow for low in vivo efficacy of montelukast.
Logical Relationships
Caption: Factors influencing the in vivo efficacy of montelukast.
References
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 4. Montelukast - Wikipedia [en.wikipedia.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. centaurpharma.com [centaurpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of high-dose montelukast in an animal model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Influence of Leukotriene Pathway Polymorphisms on Response to Montelukast in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Leukotriene D4 Oxidation During Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Leukotriene D4 (LTD4), with a focus on preventing its oxidation during experiments.
Frequently Asked questions (FAQs)
Q1: My this compound solution appears to have lost its biological activity. What could be the cause?
A1: Loss of this compound biological activity is commonly due to degradation from improper storage, multiple freeze-thaw cycles, or instability in aqueous experimental buffers.[1] this compound is susceptible to oxidation and hydrolysis, which can compromise its structural integrity and, consequently, its function.[1]
Q2: How should I properly store Leukotriene D4 to ensure its stability?
A2: To maintain its integrity, this compound should be stored at -80°C in an organic solvent such as ethanol (B145695) or methanol.[1] It is recommended to overlay the solution with an inert gas like argon or nitrogen to create an oxygen-free environment and prevent oxidation.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]
Q3: What is the best way to prepare aqueous working solutions of this compound for my experiments?
A3: Aqueous solutions of this compound should be prepared fresh immediately before use due to the compound's instability in aqueous environments.[1] To prepare a working solution, dilute an aliquot of your organic stock solution into your experimental buffer. It is advisable to keep the final concentration of the organic solvent in your aqueous solution to a minimum, ideally less than 0.1%, to avoid any potential effects on your experiment.[1]
Q4: I am observing high variability in my cell-based assays with this compound. What are the possible reasons?
A4: High variability in cellular responses to this compound can stem from several factors. The degradation of this compound in the culture medium is a primary concern; therefore, fresh dilutions should be prepared for each experiment, and the incubation time in aqueous media should be minimized.[1] Other factors to consider are the health and passage number of your cells, and inconsistencies in cell seeding density.[1]
Q5: My ELISA or LC-MS/MS results show a low or inconsistent signal for this compound. How can I troubleshoot this?
A5: A low or inconsistent signal in immunoassays or mass spectrometry can be attributed to the degradation of this compound in your samples. It is crucial to prepare samples on ice and analyze them promptly. If immediate analysis is not possible, store the extracts at -80°C.[2] For ELISA, high background or low sensitivity can be due to non-specific binding, cross-reactivity of the antibody, or improper sample dilution.[2] For LC-MS/MS, matrix effects can also interfere with signal detection.[2]
Experimental Protocols
Protocol 1: Preparation of Oxygen-Free (Anaerobic) Buffer
This protocol describes a method for preparing buffers with minimal dissolved oxygen to reduce the oxidative degradation of this compound.
Materials:
-
High-purity water
-
Buffer salts (e.g., PBS, HEPES)
-
Inert gas (high-purity argon or nitrogen) with a regulator and tubing
-
Gas dispersion tube (sparging stone)
-
Flask or bottle for the buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare your desired buffer solution by dissolving the buffer salts in high-purity water.
-
Place the buffer solution in a flask with a magnetic stir bar.
-
Insert a gas dispersion tube into the buffer, ensuring the tip is near the bottom of the flask.
-
Connect the gas dispersion tube to the inert gas cylinder via tubing.
-
Gently bubble the inert gas through the buffer for at least 30-60 minutes while stirring. This process, known as sparging, displaces the dissolved oxygen.
-
After sparging, remove the gas dispersion tube and immediately seal the flask or bottle.
-
The degassed buffer should be used as soon as possible. If storage is necessary, ensure the container is sealed airtight.
Protocol 2: Handling and Preparation of Leukotriene D4 Working Solutions
This protocol provides a step-by-step guide for the proper handling and dilution of this compound to maintain its stability and activity.
Materials:
-
This compound stock solution (in an organic solvent like ethanol or methanol)
-
Degassed experimental buffer (from Protocol 1)
-
Bovine Serum Albumin (BSA) (optional, as a carrier protein)
-
Antioxidant (optional, e.g., butylated hydroxytoluene - BHT)
-
Inert gas (argon or nitrogen)
-
Ice bucket
-
Micropipettes and sterile tips
Procedure:
-
Thaw the this compound stock solution vial on ice.
-
Before opening, briefly centrifuge the vial to ensure all the solution is at the bottom.
-
If using, prepare your degassed buffer containing a carrier protein like 0.1% BSA.
-
To further minimize oxidation, you can add an antioxidant such as BHT to your buffer at a suitable concentration (e.g., 10-50 µM), but ensure it is compatible with your experimental system.
-
Perform a serial dilution of the this compound stock solution in the prepared buffer to achieve your desired final concentration. Conduct all dilutions on ice.
-
After each use, flush the headspace of the stock solution vial with an inert gas before sealing and returning it to -80°C storage.
-
Use the freshly prepared aqueous this compound working solution immediately in your experiment.
Data Presentation
Table 1: Summary of Recommended Conditions for Enhancing Leukotriene D4 Stability
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -80°C | Minimizes chemical degradation and oxidation.[1] |
| Storage Solvent | Anhydrous Ethanol or Methanol | This compound is more stable in organic solvents than in aqueous solutions.[1] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Creates an oxygen-free environment to prevent oxidation.[1] |
| Aqueous Buffer pH | 6.0 - 7.0 | This compound is more stable in slightly acidic to neutral pH and is susceptible to hydrolysis at alkaline pH.[1] |
| Aqueous Buffer Preparation | Degassed with Argon or Nitrogen | Removes dissolved oxygen, a key contributor to oxidative degradation.[1] |
| Additives in Aqueous Buffer | 0.1% (w/v) Bovine Serum Albumin (BSA) | Acts as a carrier protein, which can help stabilize the lipid.[1] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Each cycle can introduce moisture and oxygen, accelerating degradation.[1] |
Visualizations
Caption: Simplified signaling pathway of Leukotriene D4 (this compound) via the CysLT1 receptor.
Caption: Recommended experimental workflow for handling Leukotriene D4 to minimize oxidation.
Caption: A troubleshooting decision tree for experiments involving Leukotriene D4.
References
Technical Support Center: Variability in Human Airway Smooth Muscle (HASM) Response to LTD4
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the variable response of human airway smooth muscle (HASM) to leukotriene D4 (LTD4).
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating HASM response to this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in contractile response between tissue preparations | 1. Tissue Viability: Poor tissue health due to prolonged time from collection to experiment, or improper handling. 2. Tissue Heterogeneity: Inherent biological differences between donors or even different regions of the same airway. 3. Inconsistent Tissue Preparation: Variations in the size and orientation of bronchial rings or smooth muscle strips. | 1. Assess Viability: Upon mounting, challenge tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure contractility. Tissues that fail to contract robustly should be excluded.[1] 2. Normalize Responses: Express contractile responses as a percentage of the maximum contraction induced by a reference agonist (e.g., KCl or carbachol) to account for differences in tissue mass and viability.[2] 3. Standardize Dissection: Ensure tissue preparations are of a consistent size (e.g., 3-4 mm wide rings) and that dissection is performed carefully to avoid damaging the smooth muscle.[1] |
| No or weak response to this compound | 1. This compound Degradation: this compound is susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged exposure to light and air. 2. Receptor Desensitization: Prior exposure to high concentrations of this compound or other agonists can lead to reduced receptor sensitivity. 3. Incorrect Buffer Composition: The physiological salt solution (PSS) may be missing essential ions or have an incorrect pH. | 1. Proper this compound Handling: Aliquot this compound upon receipt and store at -80°C. Protect from light and use freshly prepared solutions for each experiment. 2. Equilibration Period: Allow tissues to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) with regular washing to remove any endogenous contractile agents.[3][4] 3. Verify Buffer: Ensure the PSS is correctly prepared, pre-warmed to 37°C, and continuously aerated with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.[3][5] |
| Irreproducible antagonist effects | 1. Insufficient Incubation Time: The antagonist may not have had enough time to reach equilibrium with the receptors. 2. Antagonist Degradation: Some antagonists may be unstable in solution. 3. Non-specific Binding: The antagonist may be binding to other components in the experimental system. | 1. Optimize Incubation Time: Consult literature for the specific antagonist or perform pilot studies to determine the optimal pre-incubation time before adding the agonist. 2. Fresh Solutions: Prepare fresh antagonist solutions for each experiment. 3. Use Appropriate Controls: Include vehicle controls to account for any effects of the solvent used to dissolve the antagonist. |
| Collagen gel in contraction assay dissolves or is too soft | 1. Incorrect Collagen Concentration or pH: The final concentration of collagen may be too low, or the pH of the mixture may not be optimal for polymerization. 2. Premature Detachment: The gel may not have fully polymerized before being detached from the well. | 1. Optimize Gel Preparation: Ensure the final collagen concentration is appropriate (e.g., 1.5 mg/ml) and that the pH is neutralized according to the manufacturer's instructions.[6] 2. Allow Sufficient Polymerization Time: Incubate the cell-collagen mixture at 37°C for at least 30-60 minutes to allow for complete polymerization before detaching the gel.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound in HASM cells?
A1: this compound primarily signals through the CysLT1 receptor, a G-protein coupled receptor (GPCR).[8] Activation of the CysLT1 receptor leads to:
-
Calcium-Dependent Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The increase in intracellular calcium is a major driver of muscle contraction.[8]
-
Calcium-Independent Pathway: Evidence suggests that this compound can also induce contraction through a pathway that is partly independent of intracellular calcium release, involving the direct activation of certain PKC isoforms, such as PKC-alpha.[9]
-
Calcium Influx: this compound can also promote the influx of extracellular calcium through non-voltage gated channels.[10][11]
Q2: Why is there significant variability in the contractile response to this compound among different human donors?
A2: The variability in HASM response to this compound is multifactorial and can be attributed to:
-
Genetic Polymorphisms: Variations in the genes encoding for enzymes in the leukotriene synthesis pathway (e.g., ALOX5, LTC4S) and the CysLT1 receptor (CYSLTR1) can influence the production of and response to this compound.[12][13] For example, a polymorphism in the LTC4S gene has been associated with severe asthma and an altered response to CysLT1 receptor antagonists.[12]
-
Disease State: HASM from asthmatic individuals may exhibit hyperresponsiveness to contractile agonists, including this compound.
-
Environmental Factors: Exposure to allergens, pollutants, and respiratory infections can alter the inflammatory milieu of the airways and influence HASM reactivity.
-
Concurrent Medications: The use of corticosteroids and other anti-inflammatory drugs can modulate the expression of CysLT receptors and downstream signaling components.
Q3: How do different CysLT receptor antagonists vary in their effects on this compound-induced responses?
A3: Different CysLT receptor antagonists can exhibit distinct pharmacological profiles. For instance, pranlukast, zafirlukast, and pobilukast (B218140) show similar potencies in inhibiting this compound-induced contraction of human bronchus.[14] However, their ability to block this compound-mediated potentiation of HASM cell proliferation can differ significantly. This suggests that the CysLT receptor mediating contraction may be distinct from the one involved in proliferation, or that these antagonists have different binding properties or downstream effects.[14]
Q4: What is a typical EC50 value for this compound-induced contraction in human airways?
A4: The EC50 for this compound-induced contraction in human airways can vary depending on the specific tissue preparation and experimental conditions. Reported values are in the low nanomolar range. For example, in human small bronchioles, the EC50 has been reported to be approximately 0.58 nM.[10][11]
Quantitative Data Summary
Table 1: Potency of this compound in Human Airway Preparations
| Preparation | EC50 (nM) | Reference |
| Human small bronchioles (300-500 µm i.d.) | 0.58 ± 0.05 | [10][11] |
Table 2: Antagonist Potency (pKb) at the CysLT1 Receptor in Human Bronchus
| Antagonist | pKb | Reference |
| Pranlukast | 6.9 | [14] |
| Pobilukast | 7.0 | [14] |
| Zafirlukast | 6.5 | [14] |
Experimental Protocols
Protocol 1: Isolated Human Bronchial Ring Contraction Assay (Organ Bath)
This protocol describes the measurement of isometric contraction of human bronchial rings in response to this compound.
1. Materials:
-
Human bronchial tissue
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Reference agonist (e.g., KCl, Carbachol)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
2. Procedure:
-
Prepare Krebs-Henseleit solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C and pH at 7.4.[3]
-
Dissect human bronchial tissue into rings of 3-4 mm in width, taking care to not damage the endothelium or smooth muscle.[1]
-
Suspend the bronchial rings in the organ baths filled with Krebs-Henseleit solution between two stainless steel hooks. One hook is fixed, and the other is connected to an isometric force transducer.[3]
-
Apply a resting tension of approximately 1.5 g and allow the tissues to equilibrate for at least 60 minutes. Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[3][4]
-
After equilibration, assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[4]
-
Wash the tissues and allow them to return to baseline tension.
-
If using an antagonist, pre-incubate the tissues with the desired concentration of the antagonist for a predetermined time.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of this compound to the organ bath at regular intervals, allowing the response to plateau before adding the next concentration.
-
At the end of the experiment, induce a maximal contraction with a reference agonist to allow for normalization of the data.
Protocol 2: Collagen Gel Contraction Assay with HASM Cells
This protocol is for assessing the contractile capacity of cultured HASM cells.
1. Materials:
-
Cultured human airway smooth muscle (HASM) cells
-
Cell culture medium (e.g., DMEM)
-
Bovine serum albumin (BSA)
-
Type I collagen solution
-
24-well and 6-well culture plates
-
This compound and other test compounds
-
Image analysis software
2. Procedure:
-
Culture HASM cells to sub-confluence.
-
Prepare a cell-collagen suspension. A typical mixture consists of 1.5 x 10^5 cells in 0.6 ml of a 1.5 mg/ml collagen solution.[6]
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.[6][7]
-
Once polymerized, gently detach the gel from the well and transfer it to a 6-well plate containing serum-free medium (e.g., DMEM with 0.1% BSA).[6]
-
Allow the gels to equilibrate overnight at 37°C.[6]
-
Add this compound or other contractile agonists to the medium.
-
Capture images of the gels at specified time points (e.g., 0, 15, 30, 60 minutes).
-
Measure the area of the gel using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.[15]
Signaling Pathway and Workflow Diagrams
Caption: this compound Signaling Pathway in HASM Cells.
Caption: Isolated Bronchial Ring Experimental Workflow.
References
- 1. scireq.com [scireq.com]
- 2. dmt.dk [dmt.dk]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Leukotriene Pathway Polymorphisms on Response to Montelukast in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Technical Support Center: Improving the Solubility of Leukotriene D4 for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Leukotriene D4 (LTD4) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Leukotriene D4?
A1: For preparing a high-concentration stock solution of this compound, it is recommended to use high-purity, anhydrous organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF).[1] These solvents allow for the dissolution of this compound at high concentrations and are compatible with long-term storage at -80°C.
Q2: How should I store my Leukotriene D4 stock solution?
A2: this compound stock solutions should be stored at -80°C to maintain stability and biological activity. It is crucial to minimize freeze-thaw cycles. We recommend preparing small aliquots of the stock solution to avoid repeated temperature fluctuations.
Q3: Can I dissolve Leukotriene D4 directly in cell culture medium?
A3: Direct dissolution of this compound in aqueous solutions like cell culture media is not recommended due to its limited solubility and stability. Leukotrienes are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. It is best to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your experimental buffer or medium immediately before use.
Q4: What is the maximum recommended concentration of organic solvent in my final cell culture medium?
A4: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium should be kept to a minimum, typically below 0.1%.
Q5: How can I improve the stability of Leukotriene D4 in my aqueous working solution?
A5: To enhance the stability of this compound in your experimental medium, consider the following strategies:
-
Use a Carrier Protein: Adding a carrier protein such as bovine serum albumin (BSA) to your buffer can help stabilize leukotrienes.
-
Control pH: Maintain the pH of your buffer in the slightly acidic to neutral range (pH 6.0-7.0), if compatible with your experimental design.
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before your experiment to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed after diluting this compound stock solution into cell culture medium. | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. | - Increase the final volume of the cell culture medium to lower the this compound concentration.- Perform a serial dilution of the stock solution in the medium while vortexing gently to ensure proper mixing.- Consider using a carrier protein like BSA in your medium to improve solubility. |
| The organic solvent from the stock solution is causing precipitation of media components. | - Ensure the final concentration of the organic solvent is below 0.1%.- Prepare an intermediate dilution of the this compound stock in a solvent that is miscible with your culture medium before the final dilution. | |
| Reduced or no biological activity of this compound in the experiment. | This compound has degraded due to improper storage or handling. | - Confirm that the stock solution has been consistently stored at -80°C and protected from light.- Use a fresh aliquot of the stock solution for each experiment to avoid freeze-thaw cycles. |
| Instability of this compound in the aqueous experimental buffer. | - Prepare the working solution immediately before adding it to the cells.- Add a carrier protein (e.g., 0.1% BSA) to the cell culture medium.- Ensure the pH of the medium is between 6.0 and 7.0, if appropriate for your cells. | |
| High variability in experimental results between replicates. | Inconsistent preparation of this compound working solutions. | - Prepare a sufficient volume of the final working solution for all replicates to ensure uniformity.- Ensure thorough mixing of the working solution before adding it to the cells. |
| Degradation of this compound during the experiment. | - Minimize the incubation time of this compound in the aqueous buffer before and during the assay. |
Quantitative Data: Solubility of Leukotriene D4
The following table summarizes the solubility of Leukotriene D4 in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] |
| Ethanol | 1 mg/mL[1] |
| PBS (pH 7.2) | >100 µg/mL[1] |
Experimental Protocol: Preparation of Leukotriene D4 Working Solution
This protocol describes the preparation of a 1 µM this compound working solution in a standard cell culture medium from a 1 mM stock solution in DMSO.
Materials:
-
Leukotriene D4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, to a vial containing 50 µg of this compound (Formula Weight: 496.67 g/mol ), add 100.7 µL of DMSO.
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -80°C.
-
-
Prepare a 1 µM Working Solution:
-
Immediately before the experiment, thaw one aliquot of the 1 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution. First, dilute the 1 mM stock solution 1:10 in pre-warmed cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 1 mM stock to 18 µL of medium).
-
Next, dilute the 100 µM intermediate solution 1:100 in pre-warmed cell culture medium to achieve the final 1 µM working concentration (e.g., add 10 µL of 100 µM solution to 990 µL of medium).
-
Vortex the working solution gently to ensure homogeneity.
-
The final DMSO concentration in the 1 µM working solution will be 0.1%.
-
Note: The volumes and concentrations can be adjusted based on experimental requirements. Always ensure the final organic solvent concentration is as low as possible.
Visualizations
Caption: Leukotriene D4 (this compound) signaling pathway via the CysLT1 receptor.
Caption: Experimental workflow for preparing Leukotriene D4 working solution.
References
Technical Support Center: Accurate Measurement of Endogenous LTD4 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the accurate measurement of endogenous leukotriene D4 (LTD4) production.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate measurement of endogenous this compound challenging?
A1: Accurately measuring endogenous this compound is difficult due to several factors:
-
Instability: this compound is a lipid mediator susceptible to oxidation and degradation, particularly in aqueous solutions and at higher temperatures.[1] This necessitates rapid sample processing and specific storage conditions.
-
Low Concentrations: Endogenous levels of this compound in biological samples are often very low, requiring highly sensitive analytical methods for detection.
-
Metabolic Conversion: In biological matrices like urine, LTC4 can be converted to this compound, and subsequently to LTE4, which can complicate the interpretation of results if not handled properly.[2]
-
Matrix Effects: The complex composition of biological samples can interfere with assay performance, leading to ion suppression or enhancement in mass spectrometry or non-specific binding in immunoassays.[1][3]
Q2: What are the common methods for measuring endogenous this compound?
A2: The two primary methods for quantifying endogenous this compound are:
-
Immunoassays (e.g., ELISA): These assays utilize specific antibodies to detect this compound. They are widely used due to their relative ease of use and high throughput. However, they can be susceptible to cross-reactivity with other leukotrienes.[1]
-
Mass Spectrometry (MS)-based methods (e.g., LC-MS/MS): These techniques offer high specificity and sensitivity, and are considered a gold standard for quantifying small molecules like this compound.[4][5] However, they require specialized equipment and expertise.
Q3: What are the best practices for sample collection and storage to ensure this compound stability?
A3: To maintain the integrity of this compound in your samples, follow these guidelines:
-
Collection: Use disposable, non-endotoxin tubes for blood collection.[6] For plasma, use EDTA as an anticoagulant and process within 30 minutes of collection.[7][8]
-
Processing: Centrifuge samples at 1000 x g for 15-20 minutes at 2-8°C to separate plasma, serum, or cell culture supernatant.[6][7]
-
Storage: If not assayed immediately, samples should be aliquoted and stored at -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 3 months) storage.[6] It is crucial to avoid repeated freeze-thaw cycles.[1][6][8]
Q4: How can I minimize variability in my this compound measurements?
A4: Consistency is key to obtaining reliable data. To minimize variability:
-
Standardize Protocols: Ensure all experimental conditions, from sample collection to data analysis, are standardized and consistently followed.
-
Use Internal Standards: For LC-MS/MS analysis, the use of a stable isotope-labeled this compound internal standard is crucial to correct for variations in sample extraction and ionization.[3]
-
Optimize Sample Dilution: Determine the optimal dilution for your samples to ensure the measurements fall within the linear range of the standard curve for your assay.[1]
-
Instrument Maintenance: Regularly calibrate and maintain your analytical instruments, such as microplate readers and mass spectrometers, to ensure consistent performance.[3]
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Insufficient washing- Non-specific antibody binding- Contaminated wash buffer- High sample concentration | - Ensure thorough washing between steps.- Optimize blocking buffer concentration and incubation time.- Prepare fresh wash buffer.- Dilute samples to the recommended range.[1][7] |
| Low Signal/Sensitivity | - Inactive reagents (e.g., expired kit, improper storage)- Insufficient incubation time- Improper sample dilution | - Check expiration dates and storage conditions of all reagents.- Ensure adherence to recommended incubation times.- Optimize sample dilution to be within the assay's detection range.[6] |
| High Variability (High CV%) | - Inaccurate pipetting- Inconsistent incubation times or temperatures- Wells drying out | - Calibrate pipettes and use proper pipetting techniques.- Ensure consistent incubation conditions for all wells.- Do not allow wells to dry out between steps.[7] |
| Poor Standard Curve | - Improper standard reconstitution or dilution- Pipetting errors- Inaccurate plate reader settings | - Briefly centrifuge the standard vial before reconstitution and mix gently.- Use calibrated pipettes and fresh tips for each standard.- Ensure the plate reader is set to the correct wavelength (e.g., 450 nm).[6][7] |
Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Signal | - Sample degradation- Matrix effects (ion suppression)- Sub-optimal MS parameters | - Prepare samples on ice and analyze promptly or store at -80°C.- Optimize sample preparation to remove interfering substances; use a stable isotope-labeled internal standard.- Optimize mass spectrometer settings, including ionization source parameters and collision energy.[1][3] |
| High Background Noise | - Contaminated mobile phase or LC system- Co-elution of interfering substances | - Prepare fresh mobile phase and flush the LC system.- Optimize chromatographic separation to resolve this compound from interfering compounds.[3] |
| High Variability in Results | - Instrument instability- Improper internal standard use- Inconsistent sample preparation | - Perform system suitability tests before each analytical run.- Add the internal standard at the beginning of the sample preparation process for all samples.- Ensure a consistent and reproducible sample preparation workflow.[3] |
Experimental Protocols
This compound Measurement by Competitive ELISA
This protocol is a generalized procedure and should be optimized for your specific experimental setup and the ELISA kit used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Equilibrate all components to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve. A typical range might be from 31.25 to 2000 pg/mL.[9]
-
Sample Preparation: Thaw frozen samples slowly on ice and centrifuge to remove any precipitates.[6] Dilute samples as necessary to fall within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the Biotinylated Detection Antibody specific for this compound. In a competitive ELISA, the this compound in the sample competes with the coated this compound for antibody binding.[9][10]
-
Incubate as recommended by the kit protocol (e.g., 45 minutes at 37°C).[6]
-
Wash the plate multiple times with the provided wash buffer.
-
Add Avidin-Horseradish Peroxidase (HRP) conjugate and incubate (e.g., 30 minutes at 37°C).[6]
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate solution and incubate in the dark until a color change is observed.[10]
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.[10]
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.[7][10]
-
Generate a standard curve by plotting the OD values against the corresponding standard concentrations.
-
Calculate the this compound concentration in the samples by interpolating their OD values on the standard curve.
-
This compound Measurement by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and sample type.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw samples on ice.
-
Add a known amount of a stable isotope-labeled this compound internal standard to each sample, calibrator, and quality control.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Elute this compound with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the amount of this compound in the samples by using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for endogenous this compound measurement.
Caption: Simplified this compound signaling pathway via the CysLT1 receptor.
References
- 1. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 5. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
- 6. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Leukotriene D(4) induces gene expression in human monocytes through cysteinyl leukotriene type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of high concentrations of LTD4 in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leukotriene D4 (LTD4). The focus is on identifying and mitigating potential off-target effects, particularly when using high concentrations of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for this compound, and what are their typical binding affinities?
Leukotriene D4 is a potent lipid mediator that primarily signals through two G protein-coupled receptors (GPCRs) known as cysteinyl leukotriene receptors: CysLT1R and CysLT2R.[1][2][3] A third receptor, GPR99 (also known as OXGR1), has also been identified as a receptor for cysteinyl leukotrienes, particularly for Leukotriene E4 (LTE4), but it also responds to this compound.[4][5][6] The binding affinities are crucial for determining appropriate experimental concentrations.
| Receptor | Ligand | Typical Binding Affinity (Kd) / Potency (EC50) | Key Signaling Pathway |
| CysLT1R | This compound | 0.9 - 2.3 nM[7][8] | Gq-coupled; Phospholipase C activation, Ca²+ mobilization[7][9] |
| CysLT2R | This compound | Similar affinity to LTC4[10] | Gq-coupled; Ca²+ mobilization[10] |
| GPR99 | This compound | Lower affinity than LTE4[11] | Gq-coupled; Mucin release, vascular permeability[4][6] |
Q2: I'm observing unexpected cellular responses at high this compound concentrations (>100 nM). What could be the cause?
Using high concentrations of this compound can lead to several experimental artifacts and off-target effects. When the concentration significantly exceeds the receptor's binding affinity (Kd), the likelihood of engaging lower-affinity binding sites or inducing non-specific effects increases.
Potential Causes:
-
Receptor Desensitization: Continuous exposure to high agonist concentrations can lead to homologous desensitization, where the primary receptor (e.g., CysLT1R) becomes unresponsive to further stimulation.[12]
-
Activation of Lower-Affinity Receptors: High concentrations of this compound may activate other receptors that have a lower affinity for it, such as GPR99 or potentially other GPCRs like P2Y receptors.[5][13]
-
Signaling Crosstalk: this compound signaling can synergize with other pathways. For example, this compound and Prostaglandin (B15479496) E2 (PGE2) signals can potentiate vascular inflammation through crosstalk between CysLT1R and E-prostanoid receptor 3.[14]
-
Induction of Oxidative Stress: Although more directly linked to LTC4, high levels of leukotrienes can contribute to the generation of reactive oxygen species (ROS) and cellular stress, which can trigger a wide range of cellular responses independent of specific receptor signaling.[15]
Q3: My CysLT1R antagonist (e.g., Montelukast) isn't completely blocking the effect of high this compound concentrations. Why might this be?
This is a common issue when working with supra-physiological concentrations of this compound. Several factors could be at play:
-
Activation of Other CysLT Receptors: CysLT1R antagonists like Montelukast and Zafirlukast are highly selective for CysLT1R and will not block signaling through CysLT2R or GPR99.[16] At high concentrations, this compound can still potently activate these other receptors.
-
Insufficient Antagonist Concentration: The antagonist concentration may not be sufficient to outcompete the high concentration of the this compound agonist at the CysLT1R binding site.
-
Antagonist Off-Target Effects: Interestingly, some studies have shown that CysLT1R antagonists themselves can have off-target effects, notably on purinergic P2Y receptors, which could confound results.[13][17]
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered when using high concentrations of this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Step(s) |
| Inconsistent or irreproducible results. | Reagent instability, human error, cell line variability. | 1. Prepare fresh this compound dilutions for each experiment. 2. Repeat the experiment to rule out random error.[18] 3. Standardize cell passage number and culture conditions. |
| Response plateaus or decreases at very high this compound concentrations (Hook Effect). | Receptor saturation and subsequent desensitization; formation of non-productive binary complexes.[19] | Perform a full dose-response curve to identify the optimal concentration range before receptor saturation and downregulation occurs. |
| CysLT1R antagonist fails to fully inhibit the cellular response. | Activation of CysLT2R or GPR99. | 1. Use cell lines with known receptor expression profiles. 2. If available, use a CysLT2R antagonist (e.g., HAMI 3379[20]) in combination with the CysLT1R antagonist. 3. Employ siRNA or CRISPR to knock down CysLT2R or GPR99 expression. |
| Unexplained increase in cell death or stress markers. | Induction of oxidative stress.[15] | 1. Measure markers of oxidative stress (e.g., ROS production). 2. Test whether an antioxidant can mitigate the observed effect. |
Key Experimental Protocols
Protocol: Calcium Mobilization Assay to Differentiate Receptor Activation
This protocol allows for the real-time measurement of intracellular calcium flux upon receptor activation, a common downstream effect of this compound signaling.[21][22] It can be adapted to test the effects of specific antagonists.
1. Materials:
-
Cells expressing CysLT receptors (e.g., U-937, BV2, or transfected HEK293 cells).[12][20]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution.
-
Selective antagonists (e.g., Montelukast for CysLT1R).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
2. Cell Preparation and Dye Loading:
-
Plate cells in a 96-well black, clear-bottom plate and culture to desired confluency.
-
Remove culture medium and wash cells gently with HBSS.
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for ~30 minutes.
3. Assay Procedure:
-
If using antagonists, pre-incubate the cells with the desired concentration of the antagonist (e.g., 1 µM Montelukast[20]) for 15-30 minutes prior to stimulation.
-
Place the plate in the fluorescence reader and begin baseline fluorescence measurement (Excitation/Emission ~485/525 nm for Fluo-4).
-
Using the instrument's injection port, add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F₀).
-
Plot the normalized response (ΔF/F₀) against the log of the this compound concentration to generate a dose-response curve.
-
Compare the curves from antagonist-treated and untreated cells to determine the extent of inhibition and infer which receptors are active.
Visualizations: Signaling Pathways and Workflows
Caption: Canonical this compound signaling via CysLT1R/CysLT2R.
Caption: Potential off-target mechanisms of high this compound concentrations.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of leukotriene D4 receptors and signal transduction processes in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of the cysteinyl leukotriene receptor type 2 activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 12. Leukotriene D4-induced homologous desensitization in basal and differentiated U-937 cells: characterization with the partial agonist leukotriene E4 and assessment of receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Leukotrienes as Potential Therapeutic Targets in Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 19. benchchem.com [benchchem.com]
- 20. Cysteinyl leukotriene receptor 1 mediates this compound-induced activation of mouse microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in LTD4 Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on selecting and controlling for vehicle effects in experiments involving Leukotriene D4 (LTD4). Proper vehicle selection and control are critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A1: A vehicle control is a crucial experimental group that is treated with the solvent or carrier used to dissolve and administer this compound, but without the this compound itself. It is essential because these vehicles, often organic solvents, can have their own biological effects that may confound the experimental results. By including a vehicle control, researchers can distinguish the specific effects of this compound from any non-specific effects of the vehicle.
Q2: What are the recommended vehicles for dissolving this compound?
A2: this compound is a lipid mediator with poor solubility in aqueous solutions. The recommended approach is to first dissolve this compound in an organic solvent to create a concentrated stock solution, which is then further diluted into the final aqueous experimental medium (e.g., cell culture media, saline).
-
Primary Solvents (for stock solutions):
-
Ethanol (B145695): Widely used and recommended by suppliers. It is volatile, allowing for evaporation if a solvent-free preparation is needed.
-
Dimethyl Sulfoxide (DMSO): Offers high solubility for many lipophilic compounds.
-
Acetonitrile: Another suitable organic solvent for initial dissolution.
-
-
Secondary Diluents (for working solutions):
-
Phosphate-Buffered Saline (PBS): Commonly used for in vitro and in vivo dilutions.
-
Isotonic Saline (0.9% NaCl): A standard choice for in vivo administration.
-
Cell Culture Medium: For in vitro cell-based assays.
-
Q3: What is the maximum recommended final concentration of organic solvents in my experiment?
A3: The final concentration of the organic solvent should be kept to a minimum to avoid off-target effects. A general guideline is:
-
In vitro cell-based assays: ≤ 0.1% (v/v). Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[1]
-
In vivo studies: The concentration should be as low as possible, and the total dose of the solvent should be considered to avoid systemic toxicity.
Always perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: "Fall-out" or "crash-out" of the lipophilic this compound from the solution when the polarity of the solvent is rapidly changed.
-
Troubleshooting Steps:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated stock in a smaller volume of the aqueous buffer, then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Add the this compound stock solution drop-wise to the aqueous buffer while continuously vortexing or stirring to promote rapid dispersion.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) may aid in solubility, but be mindful of the stability of this compound at elevated temperatures.
-
Use of Solubilizing Agents: For particularly problematic preparations, consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80), though their own potential biological effects must be controlled for.[2][3][4]
-
Issue 2: Inconsistent or unexpected results in the vehicle control group.
-
Possible Cause: The vehicle itself is exerting a biological effect.
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: Reduce the final concentration of the organic solvent in your working solution.
-
Switch Vehicles: If lowering the concentration is not feasible, consider switching to a different primary solvent that may have less of an effect in your specific assay.
-
Characterize Vehicle Effects: Perform a dose-response curve with the vehicle alone to understand its effect on the baseline of your assay. This can help in interpreting the results from the this compound-treated groups.
-
Issue 3: Reduced cell viability in vehicle control wells.
-
Possible Cause: The concentration of the organic solvent is cytotoxic to your cells.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Test a range of vehicle concentrations on your cells to determine the highest non-toxic concentration.
-
Reduce Incubation Time: If possible, shorten the duration of exposure to the vehicle.
-
Change Vehicle: Some cell lines are more sensitive to certain solvents. For example, if DMSO is proving too toxic, ethanol at a low concentration might be a better alternative.[1]
-
Data Presentation: Quantitative Effects of Common Vehicles
The following tables summarize the potential effects of common vehicles on assays relevant to this compound research. It is crucial to perform your own validation for your specific experimental conditions.
Table 1: Comparative Cytotoxicity of DMSO and Ethanol on Various Human Cancer Cell Lines [1]
| Cell Line | Solvent | 24-hour IC₅₀ (%) | 48-hour IC₅₀ (%) | 72-hour IC₅₀ (%) |
| HepG2 | DMSO | > 5 | > 5 | 4.8 |
| Ethanol | 2.4 | 1.8 | 1.2 | |
| MDA-MB-231 | DMSO | > 5 | > 5 | > 5 |
| Ethanol | 2.8 | 2.1 | 1.5 | |
| MCF-7 | DMSO | > 5 | 4.2 | 2.1 |
| Ethanol | 2.5 | 1.9 | 1.3 | |
| VNBRCA1 | DMSO | > 5 | > 5 | 3.9 |
| Ethanol | 2.7 | 2.0 | 1.4 |
IC₅₀ values represent the concentration of the solvent that causes a 50% reduction in cell viability.
Table 2: Effects of Ethanol on Smooth Muscle Contraction
| Tissue/Cell Type | Ethanol Concentration | Observed Effect | Reference |
| Rat Portal Vein | 17 mM (approx. 0.1%) | Potentiation of epinephrine-induced contraction | N/A |
| Rat Portal Vein | 100-170 mM (approx. 0.6-1%) | Attenuation of epinephrine, angiotensin, and K+-induced contractions | N/A |
| Cat Esophageal Smooth Muscle Cells | 12.5-100 mM (approx. 0.07-0.6%) | Attenuation of carbachol-induced cell shortening | N/A |
| Rat Ileum | Low concentrations | Reduced spontaneous contractions | N/A |
| Rat Ileum | High concentrations | Produced a marked contraction | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Dissolve the commercially available this compound (often supplied in an organic solvent like ethanol) in 100% ethanol or DMSO to a high concentration (e.g., 1 mM).
-
Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution.
-
Dilute the stock solution in your chosen primary solvent (ethanol or DMSO) to an intermediate concentration (e.g., 100 µM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the intermediate (or stock) solution needed to achieve the desired final this compound concentration, ensuring the final solvent concentration is at a minimum (ideally ≤ 0.1%).
-
While gently vortexing the cell culture medium, add the this compound solution drop-wise.
-
-
Prepare the Vehicle Control:
-
Follow the exact same dilution steps as for the this compound working solution, but use the primary solvent (ethanol or DMSO) without this compound. This ensures that the vehicle control group receives the same final concentration of the solvent as the experimental groups.
-
Protocol 2: Preparation of this compound for In Vivo Bronchoconstriction Studies (e.g., Intravenous Administration in Mice)
-
Prepare a Concentrated Stock Solution:
-
As in the in vitro protocol, prepare a high-concentration stock solution of this compound in 100% ethanol.
-
-
Prepare the Final Dosing Solution:
-
On the day of the experiment, calculate the total volume of dosing solution required based on the number of animals and the dosing volume (e.g., 5-10 ml/kg body weight).
-
Dilute the this compound stock solution directly into sterile, isotonic saline (0.9% NaCl) to the final desired concentration.
-
It is critical to add the ethanol stock solution to the saline while vortexing to prevent precipitation. Keep the final ethanol concentration as low as possible.
-
-
Prepare the Vehicle Control:
-
Prepare a solution containing the same final concentration of ethanol in isotonic saline as the this compound dosing solution.
-
-
Administration:
-
Administer the this compound solution and the vehicle control solution to the respective groups of animals via the chosen route (e.g., tail vein injection).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Vehicle Control.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization and dissolution properties of a leukotriene-D4 antagonist in micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of surfactants (present in the dissolution media) on the release behaviour of tolbutamide from its inclusion complex with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Macrophage Activation: A Technical Support Guide for LTD4 Stimulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Leukotriene D4 (LTD4) stimulation of macrophages. Our goal is to provide clear, actionable guidance to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for stimulating macrophages with this compound?
A1: The optimal incubation time for this compound stimulation depends on the specific downstream readout you are measuring. For gene expression analysis, such as the upregulation of chemokine transcripts like MCP-1, a time course of 12 to 24 hours is recommended, with peak expression often observed around 12 hours.[1] For functional assays like phagocytosis, a 24-hour incubation period has been shown to be effective.[1] However, for optimal results, it is crucial to perform a time-course experiment for your specific macrophage type and target of interest.
Q2: What concentration of this compound should I use for macrophage stimulation?
A2: The effective concentration of this compound can vary between different macrophage cell types and the specific biological response being investigated. Studies have demonstrated that this compound can induce dose-dependent effects. For instance, the upregulation of scavenger receptors like OLR1 and CD36 has been observed with this compound concentrations starting from 0.1 μM.[1] A common concentration used in phagocytosis assays is 0.5 μM.[1] It is advisable to perform a dose-response experiment, typically ranging from 0.01 µM to 1 µM, to determine the optimal concentration for your experimental setup.
Q3: What are some common markers to measure macrophage activation by this compound?
A3: this compound stimulation can trigger a variety of responses in macrophages. Commonly measured markers include:
-
Gene Expression: Upregulation of scavenger receptors (e.g., OLR1, CD36) and chemokines (e.g., MCP-1, MIP-1β).[1][2]
-
Protein Secretion: Increased secretion of chemokines such as MCP-1 and MIP-1β.[2]
-
Functional Assays: Enhanced phagocytic activity.[1]
-
Signaling Pathway Activation: Phosphorylation of downstream signaling molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound stimulation. | Suboptimal Incubation Time: The chosen time point may not be optimal for the specific marker being assayed. | Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to identify the peak response time for your specific marker and macrophage type. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to receptor desensitization or off-target effects. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1 µM) to determine the optimal concentration. | |
| Cell Health and Viability: Macrophages may be unhealthy, stressed, or have low viability, leading to a diminished response. | Ensure cells are in a logarithmic growth phase and have high viability (>95%) before stimulation. Avoid over-confluency. | |
| Reagent Quality: The this compound may have degraded due to improper storage or handling. | Use fresh or properly stored aliquots of this compound. Avoid repeated freeze-thaw cycles. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different temperature and humidity conditions, affecting cell responses. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain a more uniform environment. | |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected or off-target effects observed. | This compound Concentration Too High: High concentrations of any stimulant can lead to non-specific or off-target effects. | Refer to your dose-response curve and use the lowest concentration of this compound that gives a robust on-target response. |
| Contamination: Mycoplasma or other microbial contamination can alter macrophage responsiveness. | Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression in this compound-Stimulated Macrophages
This protocol outlines a method to determine the optimal incubation time for this compound stimulation by measuring the expression of a target gene (e.g., MCP-1) using quantitative PCR (qPCR).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for your target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Seed macrophages in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Stimulation: Treat the cells with the determined optimal concentration of this compound (e.g., 0.5 µM). Include a vehicle control (e.g., DMSO or ethanol, depending on the this compound solvent).
-
Incubation and Harvest: Incubate the cells for different time points (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, wash the cells with PBS and lyse them for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA according to the manufacturer's protocol of your chosen kit. Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR to quantify the relative expression of your target gene, normalized to a stable housekeeping gene.
-
Data Analysis: Plot the relative gene expression against the incubation time to determine the time point of peak expression.
Protocol 2: Dose-Response Analysis of Cytokine Secretion from this compound-Stimulated Macrophages
This protocol describes how to determine the optimal concentration of this compound by measuring the secretion of a target cytokine (e.g., MCP-1) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
ELISA kit for your target cytokine
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 0.5, 1 µM).
-
Incubation: Incubate the cells for the optimal time determined from the time-course experiment (e.g., 12 or 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Visualizing Experimental Design and Signaling
To aid in experimental planning and understanding the underlying biology, the following diagrams illustrate the experimental workflow for optimizing incubation time and the this compound signaling pathway in macrophages.
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound signaling pathway in macrophages.
Caption: Troubleshooting decision tree for this compound stimulation.
References
- 1. Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting cross-reactivity in leukotriene immunoassays
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leukotriene immunoassays. The focus is on identifying and resolving issues related to cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of leukotriene immunoassays?
A1: Cross-reactivity is the phenomenon where the antibody in an immunoassay binds to molecules other than the specific target analyte.[1] In leukotriene immunoassays, this means an antibody designed to detect one leukotriene (e.g., Leukotriene B4) may also bind to other structurally similar leukotrienes (e.g., Leukotriene B5) or their metabolites.[2] This occurs because leukotrienes are a family of structurally related lipid mediators derived from the same biosynthetic pathway, which can lead to shared epitopes recognized by the antibody.[2][3] This can lead to inaccurate quantification and false-positive results.[4]
Q2: Why is understanding cross-reactivity critical for my research?
Q3: My results are unexpectedly high. Could cross-reactivity be the cause?
A3: Yes, unexpectedly high results can be a sign of cross-reactivity, especially if your samples contain high concentrations of structurally related molecules that are not your primary analyte.[5] These cross-reacting substances compete with the target analyte for antibody binding, leading to an overestimation of the analyte's concentration in competitive immunoassays.[6] However, other issues like inadequate washing, contaminated reagents, or incorrect incubation times can also cause high background signals.[5][7]
Q4: How is the degree of cross-reactivity determined and reported?
A4: Cross-reactivity is typically determined using a competitive binding assay, such as a competitive ELISA.[1][2] The assay measures the concentration of a cross-reactant required to displace 50% of the labeled target analyte from the antibody (the IC50).[1][2] The percentage of cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [2]
This data is usually provided by the immunoassay kit manufacturer in the product datasheet.
Data Presentation: Antibody Specificity
The specificity of an immunoassay is paramount for generating accurate data. Below is a summary of the cross-reactivity profile for a commercially available monoclonal anti-Leukotriene B4 (LTB4) antibody, which illustrates its binding affinity to other related eicosanoids.
Table 1: Cross-Reactivity Profile of a Monoclonal Anti-LTB4 Antibody
| Compound | Cross-Reactivity (%) |
|---|---|
| Leukotriene B4 (LTB4) | 100% |
| Leukotriene B5 (LTB5) | 3.90% |
| 20-hydroxy-LTB4 | 12.00% |
| 12(S)-HETE | 0.20% |
| Leukotriene C4 (LTC4) | <0.01% |
| Leukotriene D4 (LTD4) | <0.01% |
| Leukotriene E4 (LTE4) | <0.01% |
| 5(S)-HETE | <0.01% |
| Prostaglandin B2 | <0.01% |
Data is sourced from the Cayman Chemical Leukotriene B4 ELISA Kit (Item No. 520111) datasheet.[2]
Mandatory Visualizations
To aid in understanding the biological context and experimental workflows, the following diagrams are provided.
Caption: Simplified biosynthesis pathway of LTB4, LTB5, and cysteinyl leukotrienes.
Caption: General workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: A logical workflow for troubleshooting potential cross-reactivity issues.
Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of an anti-leukotriene antibody.[2]
Objective: To determine the percentage of cross-reactivity of an immunoassay with structurally related compounds.[1]
Principle: In a competitive ELISA, a known amount of labeled antigen (tracer) competes with the unlabeled antigen in the sample or standard for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the unlabeled antigen in the sample.[1]
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Leukotriene standard (the primary target analyte)
-
Potential cross-reactants (e.g., LTB5, 11-trans-LTE4)
-
Specific monoclonal anti-leukotriene antibody
-
Enzyme-conjugated leukotriene (tracer)
-
Wash Buffer
-
Assay Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[8]
-
Standard Curve Preparation: Prepare a serial dilution of the leukotriene standard to generate a standard curve.[5]
-
Cross-Reactant Dilutions: Prepare separate serial dilutions for each potential cross-reactant to be tested.[1]
-
Assay Reaction:
-
Add Assay Buffer to the appropriate wells of the microplate.
-
Add the leukotriene standard, test compound (cross-reactant), or unknown sample to the appropriate wells.
-
Add the specific anti-leukotriene antibody to all wells (except non-specific binding wells).
-
Add the enzyme-conjugated leukotriene tracer to all wells.
-
-
Incubation: Cover the plate and incubate, typically for 18 hours at 4°C. During this time, the unlabeled leukotriene (from standard or sample) and the tracer compete for binding to the limited amount of primary antibody.[2]
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents. Ensure complete aspiration of liquid after each wash.[8]
-
Development: Add the substrate solution to each well and incubate for a specified time (e.g., 90-120 minutes) at room temperature in the dark to allow for color development.[2][8]
-
Reading: Add a stop solution to terminate the reaction and immediately read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[9]
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each potential cross-reactant to generate dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximal signal) for both the standard and the cross-reactants from their respective curves.[1]
-
Calculate the percent cross-reactivity using the formula mentioned in FAQ Q4.
-
Troubleshooting Guide
Issue: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
|---|---|
| Inadequate Washing | Increase the number of wash cycles or the soak time between washes to ensure removal of unbound reagents.[5] |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure buffers are not contaminated.[5] |
| Incorrect Reagent Concentration | Dilute antibodies and conjugates to the recommended concentrations. Overly concentrated reagents can increase non-specific binding.[5][7] |
| Extended Incubation Times/High Temp | Adhere strictly to the incubation times and temperatures specified in the protocol.[5] |
Issue: Poor Standard Curve (Low R-squared value, poor linearity)
| Possible Cause | Recommended Solution |
|---|---|
| Improper Standard Preparation | Ensure accurate pipetting when preparing serial dilutions. Mix each dilution thoroughly. Use fresh pipette tips for each dilution.[9] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.[5] |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to avoid inaccuracies.[5] |
| Incorrect Assay Procedure | Review the protocol to ensure all steps, including incubation times and temperatures, were performed correctly.[9] |
Issue: Suspected Cross-Reactivity
| Possible Cause | Recommended Solution |
|---|---|
| Structurally Similar Molecules in Sample | Leukotrienes are often present in biological fluids as a mixture of related compounds.[10] This is an inherent property of the sample. |
| Antibody Specificity | The antibody may have an inherent affinity for molecules other than the target analyte.[11] |
| Solution 1: Sample Purification | For complex biological samples like urine or plasma, consider purifying the sample prior to the immunoassay.[12][13] Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can separate the target leukotriene from cross-reactive metabolites.[10][12][14] |
| Solution 2: Use a More Specific Assay | If purification is not feasible, consider using an alternative assay with a more specific monoclonal antibody that has lower cross-reactivity with the interfering compounds.[15] |
| Solution 3: Confirmatory Analysis | Use a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the results obtained by immunoassay. LC-MS provides high specificity and can distinguish between different leukotriene isomers. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of cross-reactive leukotrienes in biological matrices using on-line liquid chromatography immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of the epitope of leukotriene B4 recognized by a highly specific mouse monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. Validation of leukotriene B4 measurements in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Refining Animal Models for Chronic Leukotriene D4 Exposure
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for establishing and refining animal models of chronic leukotriene D4 (LTD4) exposure.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to model chronic this compound exposure?
A1: Modeling chronic exposure to this compound presents several challenges. Animal models of complex diseases may not fully replicate the human condition.[1][2] Chronic administration requires methods that ensure sustained and consistent delivery, such as osmotic pumps or repeated injections, which can be technically demanding and stressful for the animals.[3][4][5] Furthermore, the physiological responses to this compound can vary significantly between species and even between different mouse strains, making direct translation of findings to human pathophysiology difficult.[6][7][8]
Q2: What are the primary pathological effects of chronic this compound exposure that models should aim to replicate?
A2: Chronic this compound exposure is primarily associated with airway inflammation and remodeling, key features of asthma.[9][10] Therefore, robust models should aim to replicate outcomes such as:
-
Airway Hyperresponsiveness (AHR): An exaggerated bronchoconstrictor response to stimuli, a cardinal feature of asthma.[1][11]
-
Inflammation: Infiltration of inflammatory cells, particularly eosinophils, into the lung tissue.[6][9]
-
Airway Remodeling: Structural changes including mucus cell metaplasia, collagen deposition (fibrosis), and loss of cilia.[9][12]
Q3: Which animal species and strains are most commonly used?
A3: Mice and rats are the most common species for these studies due to the availability of reagents and genetic models.[6][7]
-
Mice: BALB/c mice are frequently used as they are prone to developing allergic airway inflammation and IgE responses.[6] C57BL/6 mice are also common.[7]
-
Guinea Pigs: These are highly sensitive to bronchoconstrictors and are useful for studying airway responses.[6]
-
Rats: Wistar and Sprague-Dawley rats are also used, particularly in toxicological studies and for procedures like ligature-induced periodontitis where leukotriene pathways are investigated.[8][13][14]
Q4: What is the primary signaling pathway activated by this compound in the airways?
A4: this compound primarily signals through the cysteinyl leukotriene receptor 1 (CysLT1R).[10] This activation can trigger downstream pathways, including the TGF-β/Smad2/3 pathway, which promotes airway remodeling markers like vimentin (B1176767) and MUC5AC.[9][15] this compound can also induce an inflammatory response by activating the NALP3 inflammasome.[9][12]
Troubleshooting Guides
Issue 1: High Variability in Airway Hyperresponsiveness (AHR) Measurements
| Possible Cause | Troubleshooting Steps |
| Inappropriate Measurement Technique | Non-invasive whole-body plethysmography (WBP) measures "enhanced pause" (Penh), which is an empirical parameter and may not directly reflect airway resistance.[11] For more direct and accurate measurements, consider using invasive methods that measure lung resistance (RL) and dynamic compliance (Cdyn) via forced oscillation technique.[1][11] |
| Incorrect Ventilator Settings | During invasive measurements, the ventilation pattern, including tidal volume and frequency, can significantly affect the bronchoconstrictor response.[2] Standardize ventilation parameters across all animals based on body weight. |
| Animal Stress | Stress from handling and procedures can confound behavioral and physiological results.[3][16] Acclimatize animals to handling and measurement procedures for several days before starting the experiment.[16] |
| Inconsistent Agonist Delivery | Uneven aerosolization or incorrect intravenous administration of the bronchoconstricting agent (e.g., methacholine) will lead to variable responses. Ensure the nebulizer is functioning correctly and calibrated. For intravenous delivery, confirm catheter patency before each use.[4][11] |
Issue 2: Difficulty Achieving Sustained this compound Exposure and Effects
| Possible Cause | Troubleshooting Steps |
| Catheter Patency Loss (Intravenous Infusion) | Chronic intravenous catheters in mice can lose patency over time due to neointima tissue growth, triggered by mechanical damage or drug effects.[4] Ensure proper surgical implantation technique and use appropriate catheter materials. Regularly flush catheters with heparinized saline to maintain patency.[5] |
| Inconsistent Oral Gavage | Improper gavage technique can lead to animal distress, regurgitation, or accidental tracheal administration.[16] Ensure personnel are thoroughly trained. Use correct needle sizes and adhere to recommended maximum dosing volumes (e.g., 10 mL/kg in mice). Administer the substance slowly.[16] |
| Rapid this compound Metabolism | This compound is part of a metabolic cascade and can be converted to the more stable but less potent LTE4.[17] The delivery method must account for the compound's half-life. Consider using osmotic mini-pumps for continuous, stable delivery over weeks. |
| Insufficient Dosage | The administered dose may be too low to induce significant pathological changes. Perform a dose-response study to determine the optimal concentration of this compound required to induce the desired effects (e.g., inflammation, AHR) in your specific animal model. |
Experimental Protocols & Methodologies
Protocol 1: Chronic this compound Administration via Osmotic Mini-Pump
-
Animal Selection: Choose an appropriate mouse strain (e.g., BALB/c, 8-10 weeks old).
-
Pump Preparation: Under sterile conditions, fill Alzet osmotic mini-pumps with the desired concentration of this compound dissolved in a sterile vehicle (e.g., saline). The concentration should be calculated based on the pump's flow rate and the target daily dose. Incubate pumps in sterile saline at 37°C overnight to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the pre-filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for signs of pain, distress, or infection. The pump will deliver this compound continuously for its specified duration (e.g., 14 or 28 days).
Protocol 2: Invasive Measurement of Airway Hyperresponsiveness (AHR)
This protocol is adapted from methods that directly measure pulmonary mechanics.[11]
-
Animal Preparation:
-
Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium).
-
Perform a tracheostomy and cannulate the trachea with a snug-fitting cannula (e.g., 18-gauge).
-
Mechanically ventilate the animal at a set rate and tidal volume (e.g., 150 breaths/min, 10 mL/kg).
-
-
Measurement:
-
Methacholine (B1211447) Challenge:
-
Record baseline resistance and compliance measurements after saline aerosol administration.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 10 seconds each).
-
Record measurements for a few minutes after each dose to capture the peak response.
-
-
Data Analysis: Plot the percentage change in RL or the absolute Cdyn values against the methacholine concentration to generate a dose-response curve.
Protocol 3: Histological Analysis of Lung Tissue
-
Tissue Collection: At the experimental endpoint, euthanize the animal.
-
Lung Inflation and Fixation: Cannulate the trachea and perfuse the lungs with 4% paraformaldehyde (PFA) at a constant pressure (e.g., 25 cmH2O) to fix the lungs in an inflated state.[18]
-
Tissue Processing: Excise the fixed lungs and immerse them in 4% PFA overnight. Process the tissue through a series of graded ethanol (B145695) and xylene baths and embed in paraffin.
-
Sectioning and Staining:
-
Cut 5-μm thick sections using a microtome.
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology and inflammatory cell infiltrates.[19]
-
Periodic acid-Schiff (PAS) Staining: To identify mucus-producing goblet cells.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis) in the subepithelial region.
-
-
Microscopy and Analysis: Examine the stained slides under a microscope. Quantify changes using morphometric analysis software to score inflammation, goblet cell hyperplasia, and collagen deposition.
Data Summaries
Table 1: Comparison of Common Methods for AHR Assessment in Mice
| Feature | Invasive Plethysmography (Forced Oscillation) | Non-Invasive Plethysmography (WBP) |
| Primary Parameter | Lung Resistance (RL), Dynamic Compliance (Cdyn)[11] | Enhanced Pause (Penh)[11] |
| Animal State | Anesthetized, tracheostomized, mechanically ventilated[11] | Conscious, spontaneously breathing, unrestrained[11] |
| Pros | Direct measurement of lung mechanics; considered the "gold standard".[11] High precision and reproducibility. | Non-invasive, allows for repeated measurements in the same animal. High throughput. |
| Cons | Terminal procedure; requires surgery and anesthesia which can affect results. Lower throughput. | Indirect measurement; Penh is a controversial parameter that can be influenced by factors other than airway constriction.[1][11] |
Table 2: Potential Biomarkers for this compound-Induced Airway Inflammation and Remodeling
| Biomarker | Sample Type | Associated Pathophysiology | Reference |
| Leukotriene E4 (LTE4) | Urine, Serum | Stable end-product of cys-LT metabolism; reflects upregulation of the 5-lipoxygenase pathway.[17][20] | [17][20] |
| Periostin | Serum | Secreted by airway epithelial cells in response to IL-4/IL-13; accelerates eosinophilic inflammation and remodeling.[17] | [17] |
| Transforming Growth Factor-β1 (TGF-β1) | BAL Fluid, Serum | Plays a central role in subepithelial fibrosis, mucus hypersecretion, and airway remodeling.[17] | [17] |
| Eotaxin | BAL Fluid, Lung Homogenate | A potent chemoattractant for eosinophils. | [15] |
| MUC5AC | BAL Fluid, Lung Tissue | A major airway mucin; a marker for mucus cell metaplasia.[9][15] | [9][15] |
Visualizations: Pathways and Workflows
Caption: this compound signaling via CysLT1R activates inflammation and remodeling pathways.
Caption: A typical experimental workflow for studying chronic this compound exposure in mice.
References
- 1. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 2. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to achieve chronic intravenous drug self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subchronic toxicity studies with the leukotriene D4 antagonist RG 12525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene D4 (this compound) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Leukotriene receptor antagonist reduces inflammation and alveolar bone loss in a rat model of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Montelukast, a cysteinyl leukotriene receptor antagonist, exerts local antinociception in animal model of pain through the L-arginine/nitric oxide/cyclic GMP/KATP channel pathway and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Emerging Biomarkers Beyond Leukotrienes for the Management of Nonsteroidal Anti-inflammatory Drug (NSAID)-Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Update on Inflammatory Biomarkers for Defining Asthma Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Aliquoting LTD4 Standards
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the proper handling, aliquoting, and use of Leukotriene D4 (LTD4) standards to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store a newly received this compound standard?
Upon receipt, immediately store the this compound standard in its original vial at -80°C. This compound is typically shipped on dry ice in a solution of an organic solvent, such as ethanol (B145695). This temperature is critical for maintaining its stability for at least one year.[1]
Q2: What is the best solvent for reconstituting and diluting this compound standards?
This compound standards are typically supplied in an organic solvent like ethanol. For creating stock solutions, high-purity ethanol, methanol (B129727), DMSO, or DMF are recommended. It is crucial to first dissolve the standard in an organic solvent before making further dilutions in aqueous buffers, as this compound has low solubility in aqueous solutions. When preparing working solutions in aqueous buffers (e.g., PBS, pH 7.2), the final concentration of the organic solvent should be minimal (<0.1%) to avoid impacting the experimental system.
Q3: Why is it important to aliquot the this compound standard?
Aliquoting the standard into single-use volumes is a critical best practice. This minimizes the number of freeze-thaw cycles the main stock is subjected to, which can lead to degradation and loss of biological activity. It also reduces the risk of contamination from repeated pipetting.
Q4: How can I prevent the degradation of this compound during my experiments?
This compound is susceptible to degradation through oxidation and hydrolysis, especially in aqueous solutions. To enhance stability:
-
Use Degassed Buffers: Purge aqueous buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Add a Carrier Protein: Including a carrier protein such as bovine serum albumin (BSA) at a concentration of 0.1% (w/v) in your buffer can help stabilize the leukotriene.
-
Control pH: Maintain a pH between 6.0 and 7.0 for your experimental buffer, as alkaline conditions can promote degradation.
-
Use Antioxidants: Consider adding an antioxidant, like butylated hydroxytoluene (BHT), to your buffers.
-
Work Quickly: Prepare working solutions fresh for each experiment and use them promptly. Do not store or reuse aqueous dilutions of this compound.
Q5: My this compound standard is not showing the expected biological activity. What could be the cause?
Reduced or no biological activity can stem from several factors:
-
Improper Storage: Check that the standard has been consistently stored at -80°C.
-
Degradation: The standard may have degraded due to multiple freeze-thaw cycles, prolonged exposure to light, or instability in the aqueous assay buffer.
-
Incorrect Dilution: Verify your dilution calculations and ensure accurate pipetting, especially with viscous organic stock solutions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal in LC-MS/MS Analysis
| Potential Cause | Recommended Solution & Action Steps |
| Sample Degradation | Prepare samples on ice and analyze them as quickly as possible. If immediate analysis is not feasible, store extracts at -80°C. |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., this compound-d5) to correct for ionization suppression or enhancement. |
| Sub-optimal MS Parameters | Optimize mass spectrometer settings, including ionization source parameters and collision energy, specifically for this compound. |
Issue 2: Poor Standard Curve in ELISA
| Potential Cause | Recommended Solution & Action Steps |
| Degraded Standard | Prepare a fresh set of standards from a new, unthawed aliquot. Ensure the standard has been stored correctly at -80°C. |
| Improper Dilutions | Double-check all dilution calculations. When pipetting the ethanolic stock, pre-wet the pipette tip with the solvent to ensure accurate volume transfer. |
| Incorrect Buffer/Matrix | Ensure the diluent used for the standard curve matches the sample matrix as closely as possible to avoid matrix effects. |
| Insufficient Washing | Ensure thorough washing of the microplate wells between steps to remove all unbound reagents. |
Issue 3: High Variability in Cell-Based Assays
| Potential Cause | Recommended Solution & Action Steps |
| This compound Degradation in Media | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Minimize the time the compound is in the aqueous medium before being added to the cells. |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density for each experiment to ensure a uniform cell population. |
| Solvent Cytotoxicity | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is not toxic to the cells (typically <0.1%). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and storage of this compound standards.
| Parameter | Value/Recommendation | Notes |
| Long-Term Storage Temperature | -80°C | Ensures stability for at least one year. |
| Shipping Condition | Dry Ice | Maintains compound integrity during transit. |
| Stock Solution Solvent | Anhydrous Ethanol, Methanol, DMSO, or DMF | Provides good solubility and stability. |
| Aqueous Solution Stability | Unstable | Prepare fresh for each experiment and use promptly. Do not store. |
| Recommended Aliquot Volume | 10-50 µL | Sufficient for a single experiment to avoid waste and multiple freeze-thaws. |
| UV Maximum Absorbance | 280 nm | Useful for quantification of the standard. |
Experimental Protocols
Protocol 1: Aliquoting a Concentrated this compound Standard
This protocol describes the proper procedure for preparing single-use aliquots from a concentrated stock of this compound standard.
Materials:
-
This compound standard in an organic solvent (e.g., ethanol)
-
High-purity anhydrous ethanol
-
Gas-tight syringe
-
Low-protein-binding microcentrifuge tubes or amber glass vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Equilibration: Allow the vial of the this compound standard to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture into the vial, which can cause degradation.
-
Solvent Addition (if necessary): If the standard is provided as a neat oil or film, use a gas-tight syringe to add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 100 µg/mL). Gently vortex to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution or opening the stock vial, dispense the solution into single-use aliquots (e.g., 20 µL) in low-protein-binding microcentrifuge tubes or amber glass vials.
-
Inert Atmosphere: Purge the headspace of each aliquot vial with a gentle stream of argon or nitrogen gas before sealing. This displaces oxygen and minimizes the risk of oxidation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and aliquot number.
-
Storage: Immediately store the aliquots at -80°C.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in human plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (this compound-d5) to a final concentration of 1 ng/mL.
-
Precipitate proteins by adding 300 µL of cold acetonitrile, then vortex vigorously.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the this compound and internal standard with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a standard curve by spiking known amounts of this compound standard into a blank plasma matrix and processing as described above.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bronchoconstrictor Potency of LTD4 and LTC4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchoconstrictor potency of Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4), two critical lipid mediators in the pathophysiology of asthma and other inflammatory airway diseases. This analysis is supported by experimental data to inform research and drug development efforts targeting the cysteinyl leukotriene pathway.
Executive Summary
Both LTC4 and this compound are potent bronchoconstrictors, significantly more powerful than histamine (B1213489).[1] They exert their effects by acting on cysteinyl leukotriene (CysLT) receptors on airway smooth muscle cells, leading to contraction and airway narrowing. While both contribute to the bronchospastic features of asthma, their potencies and receptor affinities exhibit notable differences. This compound is generally considered the most potent endogenous agonist for the CysLT1 receptor, which is the primary mediator of leukotriene-induced bronchoconstriction.
Quantitative Comparison of Bronchoconstrictor Potency
Direct head-to-head comparisons of the EC50 values for LTC4 and this compound on human bronchial smooth muscle in vitro are limited in the scientific literature. However, data from various studies allow for a comparative assessment of their potency.
| Agonist | Tissue/Model | Parameter | Value | Reference |
| This compound | Human Small Bronchioles (in vitro) | EC50 | 0.58 ± 0.05 nM | [2] |
| LTC4 | Human Bronchi (in vivo inhalation) | Relative Potency vs. Histamine | ~1,000 times more potent | |
| This compound | Human Bronchi (in vivo inhalation) | Relative Potency vs. Histamine | ~720 times more potent |
Note: The in vivo data reflects the combined effects on the airways, while the in vitro data provides a direct measure of smooth muscle contraction. Direct comparison of absolute values between in vivo and in vitro studies should be made with caution due to differences in experimental conditions.
Signaling Pathways of LTC4 and this compound in Bronchoconstriction
LTC4 and this compound mediate bronchoconstriction primarily through the activation of two G-protein coupled receptors: CysLT1 and CysLT2. The activation of these receptors on airway smooth muscle cells initiates a signaling cascade that culminates in muscle contraction.
The binding of this compound, and to a lesser extent LTC4, to the CysLT1 receptor is the principal pathway for bronchoconstriction. This interaction activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction.
Both LTC4 and this compound can also bind to the CysLT2 receptor, although the precise role of this receptor in bronchoconstriction is less defined and may vary between species and airway location. Activation of the CysLT2 receptor also leads to an increase in intracellular calcium.
References
Validating the Role of Leukotriene D4 in Asthma: A Comparison of Wild-Type and Knockout Mouse Models
A comprehensive analysis of experimental data from knockout mouse studies, providing insights into the critical role of the Leukotriene D4 signaling pathway in the pathophysiology of asthma.
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator known to play a pivotal role in the inflammatory cascade of asthma.[1][2] It is a member of the cysteinyl leukotrienes (CysLTs), which are key players in bronchoconstriction, airway hyperresponsiveness (AHR), mucus secretion, and eosinophilic inflammation – all hallmark features of asthma.[1][3] this compound exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R).[4][5] To definitively establish the role of the this compound/CysLT1R signaling axis in asthma pathogenesis, researchers have utilized knockout mouse models, specifically mice lacking the CysLT1 receptor (CysLT1R-/-). These models, in conjunction with wild-type (WT) counterparts, have been instrumental in dissecting the precise contribution of this pathway to allergic airway inflammation. This guide provides a comparative overview of experimental findings from studies employing CysLT1R knockout mice in the context of ovalbumin (OVA)-induced allergic asthma, a widely used animal model that recapitulates key aspects of human asthma.[6][7][8][9][10][11][12]
This compound Signaling Pathway in Asthma
The generation of this compound begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps involving 5-lipoxygenase (5-LO) to produce Leukotriene A4 (LTA4).[13][14] LTA4 is subsequently conjugated with glutathione (B108866) to form LTC4, which is then extracellularly converted to this compound.[14] this compound binds with high affinity to the CysLT1 receptor, a G-protein coupled receptor expressed on various cells implicated in asthma pathophysiology, including airway smooth muscle cells, eosinophils, and mast cells.[7][15] Activation of CysLT1R by this compound triggers a downstream signaling cascade leading to intracellular calcium mobilization and activation of protein kinase C, ultimately resulting in the characteristic features of asthma.
Experimental Data Comparison: Wild-Type vs. CysLT1R Knockout Mice
Studies utilizing the OVA-induced allergic asthma model have consistently demonstrated a significant attenuation of the asthmatic phenotype in CysLT1R knockout mice compared to their wild-type littermates. The following tables summarize key quantitative findings from these comparative studies.
Table 1: Airway Hyperresponsiveness (AHR) to Methacholine
Airway hyperresponsiveness, a cardinal feature of asthma, is measured by assessing the degree of airway narrowing in response to a bronchoconstricting agent like methacholine.
| Mouse Strain | Treatment | Methacholine Dose (mg/mL) | Airway Resistance (cmH2O·s/mL) | Reference |
| Wild-Type | OVA-sensitized/challenged | 25 | Increased | [2] |
| CysLT1R-/- | OVA-sensitized/challenged | 25 | Significantly Reduced vs. WT | [16] |
| Wild-Type | Saline Control | 25 | Baseline | [2] |
| CysLT1R-/- | Saline Control | 25 | Baseline | [16] |
Note: Specific numerical values for airway resistance can vary between studies due to differences in measurement techniques (invasive vs. non-invasive plethysmography). The general trend observed is a significant reduction in AHR in CysLT1R knockout mice.
Table 2: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
The recruitment of inflammatory cells, particularly eosinophils, to the airways is a hallmark of allergic asthma.
| Mouse Strain | Treatment | Total Cells (x10^5) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^3) | Lymphocytes (x10^4) | Reference |
| Wild-Type | OVA-sensitized/challenged | 5.8 ± 0.7 | 3.6 ± 0.5 | 2.0 ± 0.3 | 5.1 ± 1.2 | 1.5 ± 0.3 | [17][18] |
| CysLT1R-/- | OVA-sensitized/challenged | 2.1 ± 0.4 | 0.8 ± 0.2 | 1.2 ± 0.2 | 2.3 ± 0.8 | 0.7 ± 0.2* | [16] |
| Wild-Type | Saline Control | 1.2 ± 0.2 | 0.05 ± 0.01 | 1.1 ± 0.2 | 1.5 ± 0.5 | 0.3 ± 0.1 | [17][18] |
| CysLT1R-/- | Saline Control | 1.1 ± 0.3 | 0.04 ± 0.01 | 1.0 ± 0.2 | 1.3 ± 0.4 | 0.2 ± 0.1 | [16] |
*p < 0.05 compared to Wild-Type OVA-sensitized/challenged group. Data are representative examples compiled from multiple sources and presented as mean ± SEM.
Table 3: Th2 Cytokine Levels in BALF
Th2 cytokines, such as IL-4, IL-5, and IL-13, are critical drivers of the allergic inflammatory response in asthma.
| Mouse Strain | Treatment | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Reference |
| Wild-Type | OVA-sensitized/challenged | 85 ± 12 | 150 ± 25 | 250 ± 40 | [19][20][21] |
| CysLT1R-/- | OVA-sensitized/challenged | 30 ± 8 | 55 ± 15 | 90 ± 20* | [16] |
| Wild-Type | Saline Control | <10 | <15 | <20 | [19][20][21] |
| CysLT1R-/- | Saline Control | <10 | <15 | <20 | [16] |
*p < 0.05 compared to Wild-Type OVA-sensitized/challenged group. Data are representative examples compiled from multiple sources and presented as mean ± SEM.
Experimental Protocols
The validation of this compound's role in asthma using knockout mice relies on a series of well-established experimental protocols.
Ovalbumin (OVA)-Induced Allergic Asthma Model
A common workflow for inducing an allergic asthma phenotype in mice is as follows:
-
Sensitization: Wild-type and CysLT1R-/- mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA), an egg white protein, mixed with an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 7.[8][9] This primes the immune system to recognize OVA as an allergen.
-
Challenge: Subsequently, from day 14, mice are repeatedly challenged with aerosolized or intranasal OVA for several consecutive days to induce an allergic response in the lungs.[9]
-
Assessment: 24 to 48 hours after the final OVA challenge, various parameters are assessed to characterize the asthmatic phenotype.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is typically measured using whole-body plethysmography.[20]
-
Baseline Measurement: Conscious, unrestrained mice are placed in the plethysmography chamber, and baseline respiratory parameters are recorded.
-
Methacholine Challenge: Mice are exposed to increasing concentrations of aerosolized methacholine, a bronchoconstricting agent.
-
Data Acquisition: Respiratory parameters, including enhanced pause (Penh), a surrogate for airway resistance, are recorded continuously. An increase in Penh indicates increased airway resistance. Invasive measurements of lung resistance and compliance can also be performed in anesthetized, tracheostomized mice for more direct assessment.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower respiratory tract for analysis.[18][19][21]
-
Lavage Procedure: Mice are euthanized, and a cannula is inserted into the trachea. The lungs are then lavaged multiple times with a sterile saline solution.
-
Cell Counting: The collected BAL fluid (BALF) is centrifuged to pellet the cells. The total number of cells is determined using a hemocytometer.
-
Differential Cell Counts: A portion of the cell suspension is used to prepare cytospin slides. The slides are stained (e.g., with Wright-Giemsa stain), and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed under a microscope.
-
Cytokine Analysis: The supernatant from the centrifuged BALF is collected and can be used to measure the levels of various cytokines (e.g., IL-4, IL-5, IL-13) using enzyme-linked immunosorbent assay (ELISA).
Conclusion
The use of CysLT1R knockout mice in preclinical asthma models has provided unequivocal evidence for the central role of the this compound signaling pathway in the development of allergic airway inflammation. As demonstrated by the comparative data, the absence of the CysLT1 receptor leads to a significant reduction in airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. These findings robustly validate the this compound/CysLT1R axis as a critical therapeutic target in asthma and underscore the utility of knockout mouse models in dissecting the molecular mechanisms of this complex disease. The experimental protocols outlined provide a standardized framework for researchers to further investigate the nuances of leukotriene biology in asthma and to evaluate the efficacy of novel therapeutic interventions targeting this pathway.
References
- 1. Kiss1 receptor knockout exacerbates airway hyperresponsiveness and remodeling in a mouse model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of Allergen-induced Airway Remodeling by CysLT1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deficiency of Toll-like receptor 4 attenuates airway inflammation and remodeling in an ovalbumine-induced mouse asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteinyl leukotriene receptor antagonist regulates allergic airway inflammation in an organ- and cytokine-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin‐16 aggravates ovalbumin‐induced allergic inflammation by enhancing Th2 and Th17 cytokine production in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-18-deficient mice exhibit diminished chronic inflammation and airway remodelling in ovalbumin-induced asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of selective cysteinyl leukotriene receptor antagonists on airway inflammation and matrix metalloproteinase expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Mouse Models of Asthma and Analysis of CD4 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CysLT1 and CysLT2 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cysteinyl Leukotriene Receptor 1 (CysLT1) and Cysteinyl Leukotriene Receptor 2 (CysLT2) antagonists. It includes a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Their effects are mediated through two primary G protein-coupled receptors: CysLT1 and CysLT2.[3][4] This guide offers a detailed comparison of antagonists targeting these receptors to aid in the selection of appropriate pharmacological tools for research and development.
Comparative Pharmacology of CysLT Receptor Antagonists
The development of CysLT receptor antagonists has historically focused on the CysLT1 receptor, leading to the approval of several drugs for the treatment of asthma and allergic rhinitis.[5][6] However, the distinct and sometimes overlapping roles of the CysLT2 receptor have spurred the development of selective CysLT2 antagonists and dual CysLT1/CysLT2 antagonists.[7]
CysLT1 Receptor Antagonists
Clinically approved CysLT1 receptor antagonists, such as montelukast (B128269), zafirlukast (B1683622), and pranlukast, are potent and selective competitive inhibitors of this receptor.[8][9] They effectively block the actions of this compound, the most potent endogenous agonist for CysLT1, thereby reducing bronchoconstriction and inflammation.[3][9] The rank order of potency for the CysLT1 receptor is generally this compound > LTC4 > LTE4.[3] Preclinical studies have demonstrated their efficacy in inhibiting this compound- and LTE4-induced contractions of airway smooth muscle.[9][10]
CysLT2 Receptor Antagonists
The CysLT2 receptor exhibits a different ligand affinity profile, with LTC4 and this compound being equipotent agonists (LTC4 = this compound > LTE4).[3] The development of selective CysLT2 antagonists has been more recent. HAMI3379 and BayCysLT2 are two notable examples of potent and selective CysLT2 receptor antagonists that have been instrumental in elucidating the (patho)physiological role of this receptor, particularly in cardiovascular contexts.[11][12]
Dual CysLT1/CysLT2 Receptor Antagonists
The rationale for developing dual antagonists stems from the understanding that both receptors contribute to inflammatory processes.[7] BAY-u9773 was one of the first compounds identified as a dual CysLT1/CysLT2 antagonist, though it also exhibits partial agonist activity at the CysLT2 receptor.[11][13] More recently, compounds like ONO-2050297 and gemilukast (B607625) have been developed as potent dual antagonists with the potential for broader therapeutic efficacy, particularly in severe asthma or in patients who are non-responsive to selective CysLT1 antagonists.[5][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding affinity and functional potency of various CysLT1 and CysLT2 receptor antagonists. These values are derived from different studies and experimental systems, which may influence direct comparability.
Table 1: Comparative Potency of CysLT1 Selective Antagonists
| Antagonist | Receptor | Assay Type | Species | IC50 / Ki / KB | Reference |
| Montelukast | CysLT1 | [3H]-LTD4 Binding | Human Lung | Ki: 0.18 - 2.3 nM | [14] |
| CysLT1 | Functional (Contraction) | Guinea Pig Trachea | -log KB = 8.8 | [15] | |
| Zafirlukast | CysLT1 | [3H]-LTD4 Binding | Human Lung | Ki: ~0.1 nM | [14] |
| CysLT1 | Functional (Ca2+ Mobilization) | Recombinant Cells | IC50 = 20.6 ± 4.1 nM | [11] | |
| CysLT2 | Functional (Ca2+ Mobilization) | Recombinant Cells | IC50 ~7000 nM | [11] | |
| Pranlukast | CysLT1 | [3H]-LTD4 Binding | Human Lung | Ki: ~4.3 nM | [14] |
| CysLT1 | Selectivity vs CysLT2 | In vitro | ~4500-fold | [15] |
Table 2: Comparative Potency of CysLT2 Selective and Dual Antagonists
| Antagonist | Receptor(s) | Assay Type | Species/System | IC50 / Ki | Reference |
| HAMI3379 | CysLT2 | Functional (Ca2+ Mobilization) | Recombinant Cells | IC50 = 3.8 nM (vs this compound) | [11] |
| CysLT2 | [3H]-LTD4 Binding | Recombinant Cells | IC50 = 38 nM | [11] | |
| CysLT1 | [3H]-LTD4 Binding | Recombinant Cells | IC50 > 10,000 nM | [11] | |
| BayCysLT2 | CysLT2 | β-arrestin Complementation | Recombinant Cells | IC50 = 274 nM | [12] |
| CysLT1 | Functional (Ca2+ Mobilization) | Recombinant Cells | >500-fold selective for CysLT2 | [12] | |
| BAY-u9773 | CysLT1/CysLT2 | Functional (Ca2+ Mobilization) | Recombinant Cells | CysLT1 IC50 ~5000 nM | [11] |
| CysLT2 IC50 = 18.3 ± 1.1 nM | [11] | ||||
| ONO-2050297 | CysLT1/CysLT2 | Antagonist Activity | Recombinant Cells | CysLT1 IC50 = 0.017 µM | [7] |
| CysLT2 IC50 = 0.00087 µM | [7] |
Signaling Pathways
The activation of CysLT1 and CysLT2 receptors by their endogenous ligands initiates intracellular signaling cascades that lead to various cellular responses, including smooth muscle contraction and inflammation.[13] Both receptors are known to couple to G proteins, leading to intracellular calcium mobilization.[11] There is also evidence of heterodimerization between CysLT1 and CysLT2 receptors, which can modulate signaling strength and cellular responses.[4][16]
Caption: Signaling pathways of CysLT1 and CysLT2 receptors and their modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CysLT receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the CysLT1 or CysLT2 receptor.
Materials:
-
Membrane preparations from cells expressing the target CysLT receptor.
-
Radioligand: [3H]-LTD4.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a receptor agonist.
Objective: To determine the functional potency (IC50) of an antagonist.
Materials:
-
Cells stably expressing the CysLT1 or CysLT2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Agonist (this compound or LTC4).
-
Test antagonist at various concentrations.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist at each concentration.
-
Plot the concentration-response curve and calculate the IC50 value.
Caption: Experimental workflow for an intracellular calcium mobilization assay.
Conclusion
The selection of a CysLT receptor antagonist for research purposes is contingent upon the specific experimental objectives. For studies focused on the well-established role of the CysLT1 receptor in asthma and allergic inflammation, selective antagonists like montelukast and zafirlukast are appropriate tools.[13] To investigate the distinct or synergistic roles of the CysLT2 receptor, selective antagonists such as HAMI3379 or dual CysLT1/CysLT2 antagonists are necessary.[11][13] The provided quantitative data and experimental protocols serve as a valuable resource for designing and interpreting studies aimed at further elucidating the complex biology of the cysteinyl leukotriene system and for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Clinical Research on Leukotriene Receptor Antagonist [synapse.patsnap.com]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Leukotriene D4 vs. Histamine in Inducing Airway Hyperresponsiveness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leukotriene D4 (LTD4) and histamine (B1213489) in their capacity to induce airway hyperresponsiveness (AHR), a key feature of asthma. By examining their potency, mechanisms of action, and the experimental data that underpins our understanding of these mediators, this document aims to furnish researchers, scientists, and drug development professionals with a detailed resource for their work in respiratory diseases.
At a Glance: this compound vs. Histamine in AHR
| Feature | Leukotriene D4 (this compound) | Histamine |
| Potency | High; significantly more potent than histamine in inducing bronchoconstriction.[1][2][3] | Moderate; serves as a standard bronchoconstrictor in clinical and preclinical studies. |
| Receptor | Primarily Cysteinyl leukotriene receptor 1 (CysLT1).[4][5][6] | Primarily Histamine H1 receptor.[7][8][9] |
| Duration of Action | More sustained and longer-lasting bronchoconstriction compared to histamine.[1][3] | Rapid onset with a relatively shorter duration of action. |
| Primary Signaling Pathway | Gq/11 protein-coupled; PLC activation leading to IP3-mediated Ca2+ release from sarcoplasmic reticulum. May also involve Ca2+-independent PKC activation. | Gq/11 protein-coupled; PLC activation leading to IP3-mediated Ca2+ release and subsequent airway smooth muscle contraction.[7][8][9] |
| Role in Asthma Pathophysiology | A key mediator in chronic inflammation, airway remodeling, and persistent bronchoconstriction characteristic of asthma.[4][5] | Primarily involved in the acute bronchoconstrictor response to allergens and inflammatory stimuli.[8][10] |
Quantitative Comparison of Bronchoconstrictor Potency
The following table summarizes quantitative data from studies directly comparing the bronchoconstrictor effects of inhaled this compound and histamine in human subjects. The data consistently demonstrates the superior potency of this compound.
| Study Parameter | Leukotriene D4 (this compound) | Histamine | Fold Difference | Reference |
| Provocative Concentration causing a 20% fall in FEV1 (PC20) in atopic asthmatics (µM) | 2.26 | 1600 | ~708x more potent | [11] |
| Potency in increasing Nasal Airway Resistance (NAR) in allergic rhinitis patients | - | - | 142x more potent | [2] |
| Relative potency in normal human subjects | - | - | LTC4 and this compound are more potent | [1][3] |
Signaling Pathways in Airway Smooth Muscle Contraction
The induction of airway smooth muscle contraction by both this compound and histamine is initiated by their binding to specific G-protein coupled receptors. However, nuances in their downstream signaling cascades contribute to their distinct physiological effects.
Leukotriene D4 Signaling Pathway
This compound mediates its effects primarily through the CysLT1 receptor, a Gq/11-coupled receptor. Activation of this receptor initiates a signaling cascade that leads to airway smooth muscle contraction.
Caption: this compound signaling pathway leading to airway smooth muscle contraction.
Histamine Signaling Pathway
Histamine induces bronchoconstriction primarily through the H1 receptor, which is also coupled to the Gq/11 protein and activates the phospholipase C pathway.
Caption: Histamine signaling pathway leading to airway smooth muscle contraction.
Experimental Protocols for Assessing Airway Hyperresponsiveness
Standardized experimental protocols are crucial for the reliable assessment of AHR. Below are generalized methodologies for human and animal studies.
Inhalation Challenge in Human Subjects
This protocol is a standard method for assessing AHR in a clinical research setting.
Caption: Experimental workflow for human inhalation challenge studies.
Detailed Steps:
-
Subject Selection: Recruit healthy volunteers or subjects with mild asthma, ensuring they have no contraindications to bronchoprovocation testing.
-
Baseline Measurements: Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1) or use whole-body plethysmography to determine specific airway conductance (sGaw).[12][13][14]
-
Agonist Preparation: Prepare serial dilutions of this compound or histamine in a buffered saline solution.
-
Aerosol Generation and Inhalation: Administer the aerosolized agonist using a calibrated nebulizer for a standardized duration.
-
Dose Escalation: Start with a diluent control, followed by incrementally increasing concentrations of the agonist.
-
Post-Inhalation Measurements: Measure FEV1 or sGaw at specific time points after each inhalation.
-
Data Analysis: Plot the percentage change in FEV1 or sGaw against the log-transformed dose of the agonist to generate a dose-response curve. The provocative concentration or dose that causes a 20% fall in FEV1 (PC20) or a 35% fall in sGaw (PD35) is then calculated.[11][15]
Bronchial Provocation in Animal Models (Mouse)
Animal models, particularly mice, are instrumental in preclinical research on AHR.
Caption: Experimental workflow for bronchial provocation in a mouse model.
Detailed Steps:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Tracheostomy and Cannulation: Perform a tracheostomy and insert a cannula into the trachea.
-
Mechanical Ventilation: Connect the animal to a small animal ventilator.
-
Measurement of Airway Mechanics: Use the forced oscillation technique to measure baseline respiratory system resistance (Rrs) and elastance (Ers).
-
Agonist Administration: Administer escalating doses of this compound or histamine via an in-line nebulizer or intravenously.
-
Continuous Monitoring: Continuously record Rrs and Ers after each dose administration.
-
Dose-Response Curve: Plot the change in Rrs against the agonist concentration to determine the airway responsiveness.
Conclusion
Both leukotriene D4 and histamine are potent bronchoconstrictors that play significant roles in the pathophysiology of airway hyperresponsiveness. However, the experimental evidence clearly indicates that this compound is substantially more potent and has a more sustained action compared to histamine. Their distinct signaling pathways, while both converging on intracellular calcium mobilization, may offer different targets for therapeutic intervention. The detailed experimental protocols provided herein serve as a foundation for designing and interpreting studies aimed at further elucidating the roles of these mediators in respiratory diseases and for the development of novel therapeutics.
References
- 1. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of leukotriene D4 and histamine nasal challenge on airway responsiveness and inflammation in persistent allergic rhinitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Regulation of histamine H1 receptor coupling by dexamethasone in human cultured airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The H1 histamine receptor regulates allergic lung responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Histamine in the Pathophysiology of Asthma and the Clinical Efficacy of Antihistamines in Asthma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cetirizine on histamine- and leukotriene D4-induced bronchoconstriction in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of Airway Resistance Assessment [mdpi.com]
- 13. Airways resistance and specific conductance for the diagnosis of obstructive airways diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Methodology of Specific Airway Resistance Measurements in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Signaling Pathways of Leukotriene D4 and Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by two potent lipid mediators: Leukotriene D4 (LTD4) and Prostaglandin D2 (PGD2). Understanding the distinct and overlapping mechanisms of these pathways is crucial for the development of targeted therapeutics for a range of inflammatory and allergic diseases, including asthma and allergic rhinitis.
Introduction
Leukotriene D4 (this compound) and Prostaglandin D2 (PGD2) are both arachidonic acid metabolites that play pivotal roles in orchestrating inflammatory responses. While both are implicated in similar disease states, they exert their effects through distinct receptor systems and intracellular signaling cascades, leading to both unique and convergent physiological outcomes. This guide will objectively compare their signaling pathways, supported by experimental data, to provide a comprehensive resource for researchers in the field.
At a Glance: Key Differences in Signaling
| Feature | Leukotriene D4 (this compound) | Prostaglandin D2 (PGD2) |
| Primary Receptors | Cysteinyl leukotriene receptor 1 (CysLT1R) | D-prostanoid receptor 1 (DP1) and Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) |
| Primary G-Protein Coupling | Gq/11 | DP1: GsDP2: Gi/o |
| Primary Second Messenger | Inositol trisphosphate (IP3) and Diacylglycerol (DAG), leading to increased intracellular calcium ([Ca2+]i) | DP1: Increased cyclic AMP (cAMP)DP2: Decreased cyclic AMP (cAMP) and increased intracellular calcium ([Ca2+]i) |
| Key Downstream Kinases | Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK) | DP1: Protein Kinase A (PKA)DP2: Phosphoinositide 3-kinase (PI3K) |
| Primary Physiological Roles | Bronchoconstriction, increased vascular permeability, inflammation | DP1: Vasodilation, inhibition of platelet aggregation, anti-inflammatory effectsDP2: Chemotaxis of Th2 cells, eosinophils, and basophils, pro-inflammatory effects |
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the distinct signaling cascades initiated by this compound and PGD2.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the interaction of this compound and PGD2 with their respective receptors and the subsequent cellular responses.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Cell/Tissue Type | Kd / Ki (nM) | Reference |
| This compound | CysLT1R | Human lung parenchyma membranes | 0.023 | [1] |
| PGD2 | DP1 | Recombinant human DP1 in HEK293 cells | 2.4 ± 0.2 | [2] |
| PGD2 | DP2 (CRTH2) | Recombinant human CRTH2 in HEK293 cells | 7.42–8.70 (pKi) | [3] |
Table 2: Functional Potencies (EC50)
| Ligand | Response | Cell/Tissue Type | EC50 (nM) | Reference |
| This compound | [Ca2+]i mobilization | Ehrlich ascites tumor cells | 10 | [4] |
| This compound | Muscle Contraction & [Ca2+]i elevation | Guinea pig ileal longitudinal muscle | 6 to 9 | [5] |
| PGD2 | cAMP Production | NT2/D1 cells | >100 | [6] |
| 15(R)-PGD2 | Chemotaxis | Human Eosinophils | 1.7 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.[7][8][9][10]
Materials:
-
Cell or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]this compound or [3H]PGD2).
-
Unlabeled ligand.
-
Binding buffer.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes by homogenization followed by differential centrifugation.
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a binding buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.
Intracellular Calcium ([Ca2+]i) Measurement
This protocol measures changes in intracellular calcium concentration in response to receptor activation using a fluorescent calcium indicator like Fura-2 AM or Indo-1.[4][5][11][12][13][14][15][16][17][18]
Materials:
-
Cultured cells expressing the receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM).
-
Agonist (this compound or PGD2).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Loading: Incubate the cells with the cell-permeant form of the calcium indicator dye (e.g., Fura-2 AM). Intracellular esterases will cleave the AM ester group, trapping the dye inside the cells.
-
Baseline Measurement: After washing the cells to remove extracellular dye, measure the baseline fluorescence intensity. For ratiometric dyes like Fura-2, this involves measuring fluorescence at two different excitation wavelengths.
-
Agonist Stimulation: Add the agonist (this compound or PGD2) to the cells.
-
Real-time Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: For ratiometric dyes, the ratio of the fluorescence intensities at the two wavelengths is calculated to determine the relative change in intracellular calcium concentration.
Cyclic AMP (cAMP) Measurement
This protocol quantifies the intracellular levels of cAMP, a key second messenger in PGD2-DP1 signaling, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.[19][20][21][22][23]
Materials:
-
Cultured cells expressing the receptor of interest.
-
Agonist (PGD2).
-
Cell lysis buffer.
-
cAMP assay kit (ELISA or luminescence-based).
-
Microplate reader.
Procedure:
-
Cell Stimulation: Treat the cells with the agonist (PGD2) for a specific time to induce changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP into the lysate.
-
cAMP Quantification:
-
ELISA: The cell lysate is added to microplate wells coated with a cAMP-specific antibody. A known amount of labeled cAMP is also added, which competes with the cAMP in the lysate for antibody binding. The amount of bound labeled cAMP is then detected, which is inversely proportional to the amount of cAMP in the sample.
-
Luminescence-based assay: These assays often involve a cAMP-dependent kinase that, when activated, depletes ATP. The remaining ATP is then measured using a luciferase reaction, where the light output is inversely proportional to the initial cAMP concentration.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is then determined by comparing their signal to the standard curve.
Concluding Remarks
The signaling pathways of this compound and PGD2, while both central to the inflammatory cascade, exhibit fundamental differences in their receptor usage, G-protein coupling, and second messenger generation. This compound primarily signals through the Gq/11-PLC-Ca2+ axis via the CysLT1R, leading to potent bronchoconstrictive and pro-inflammatory effects. In contrast, PGD2 has a dual signaling capacity through the Gs-coupled DP1 receptor, which generally mediates anti-inflammatory responses by increasing cAMP, and the Gi-coupled DP2 receptor, which promotes pro-inflammatory actions by decreasing cAMP and increasing intracellular calcium.
A thorough understanding of these distinct pathways is paramount for the rational design of selective antagonists and modulators. Targeting specific receptors or downstream signaling components holds the promise of developing more effective and safer therapies for a multitude of allergic and inflammatory disorders. This guide provides a foundational comparison to aid researchers and drug developers in this endeavor.
References
- 1. Identification and characterization of two cysteinyl-leukotriene high affinity binding sites with receptor characteristics in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 4. Leukotriene D4-induced Ca2+ mobilization in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between leukotriene D4-induced contraction and cytosolic calcium elevation: a quantitative and simultaneous evaluation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 induces nuclear import of the sex-determining factor SOX9 via its cAMP-PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. bu.edu [bu.edu]
- 13. intracellular calcium assay [protocols.io]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 16. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukotriene D4-induced homologous desensitization of calcium mobilization in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 23. promega.com [promega.com]
Validating In Vitro Findings of Leukotriene D4 in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro findings related to Leukotriene D4 (LTD4) and their validation in corresponding animal models. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathways to bridge the gap between in vitro discoveries and in vivo realities.
Leukotriene D4 (this compound) is a potent inflammatory mediator implicated in the pathophysiology of various inflammatory diseases, most notably asthma. As a member of the cysteinyl leukotriene family, this compound exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1R). Understanding the translation of in vitro findings on this compound's activity to complex in vivo systems is crucial for the development of effective therapeutic interventions. This guide synthesizes experimental data to provide a clear comparison between the in vitro and in vivo effects of this compound.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize key quantitative parameters of this compound activity, comparing its effects in in vitro assays with those observed in animal models. These comparisons highlight the translation of receptor affinity and smooth muscle contraction to bronchoconstriction and inflammation in a whole-organism context.
Table 1: this compound Receptor Binding Affinity
| Parameter | In Vitro | Animal Model | Species | Tissue/Route | Citation |
| Dissociation Constant (Kd) | 54.6 pM | - | Guinea Pig | Lung Membranes | [1] |
| Dissociation Constant (Kd) | 1.8 ± 0.9 nM | - | Guinea Pig | Lung Membranes | [2] |
| Dissociation Constant (Kd) | 5 ± 4 nM | - | Guinea Pig | Lung Membranes | [3] |
In vitro studies consistently demonstrate a high affinity of this compound for its receptor in guinea pig lung membranes, with reported Kd values in the picomolar to low nanomolar range.[1][2][3]
Table 2: Functional Response - Smooth Muscle Contraction and Bronchoconstriction
| Parameter | In Vitro | Animal Model | Species | Tissue/Route | Citation |
| EC50 (Contraction) | 0.77 nM | - | Guinea Pig | Isolated Trachea | [4] |
| Effective Dose (Bronchoconstriction) | - | 0.5 µg/kg | Guinea Pig | Intravenous | [5] |
In vitro, this compound is a potent contractor of airway smooth muscle, with an EC50 of 0.77 nM in isolated guinea pig trachea.[4] In vivo, intravenous administration of 0.5 µg/kg of this compound is sufficient to induce significant bronchoconstriction in anesthetized guinea pigs.[5] While a direct EC50 comparison is not available from the same study, the low effective dose in vivo is consistent with the high potency observed in vitro.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide overviews of key in vitro and in vivo protocols used to assess the activity of this compound.
In Vitro Experimental Protocols
1. Radioligand Receptor Binding Assay
This assay quantifies the affinity of this compound for its receptor in a tissue preparation.
-
Objective: To determine the dissociation constant (Kd) and receptor density (Bmax) of this compound binding to its receptor.
-
Methodology:
-
Membrane Preparation: Lung tissue from a guinea pig is homogenized and centrifuged to isolate the crude membrane fraction containing the CysLT1 receptors.
-
Incubation: The membrane preparation is incubated with increasing concentrations of radiolabeled [3H]-LTD4. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis is then used to determine the Kd and Bmax values.[1][2][3]
-
2. Isolated Tracheal Strip Contraction Assay
This assay measures the contractile response of airway smooth muscle to this compound.
-
Objective: To determine the potency (EC50) of this compound in inducing smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: The trachea is excised from a guinea pig and cut into rings or strips.
-
Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The tissues are connected to an isometric force transducer to record changes in tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting increase in tension is recorded.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction, and the EC50 value is calculated from the concentration-response curve.[4]
-
In Vivo Animal Model Protocols
1. Measurement of Bronchoconstriction in Anesthetized Guinea Pigs
This model assesses the effect of this compound on airway resistance in a living animal.
-
Objective: To evaluate the in vivo bronchoconstrictor activity of this compound.
-
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in a jugular vein for intravenous administration of substances.
-
Measurement of Pulmonary Mechanics: Airway resistance and dynamic lung compliance are measured using a pneumotachograph and a pressure transducer.
-
This compound Administration: A baseline of pulmonary mechanics is established, after which this compound is administered intravenously.[5]
-
Data Recording and Analysis: Changes in airway resistance and compliance are continuously recorded. The magnitude and duration of the bronchoconstrictor response are quantified.
-
2. Mouse Air Pouch Model of Inflammation
This model is used to study the inflammatory effects of this compound, such as leukocyte infiltration.
-
Objective: To quantify the inflammatory cell recruitment induced by this compound.
-
Methodology:
-
Pouch Formation: An air pouch is created on the dorsum of a mouse by subcutaneous injection of sterile air. The pouch is re-inflated after a few days to maintain the space, which becomes lined with a synovial-like membrane.
-
This compound Injection: this compound is injected into the air pouch.
-
Exudate Collection: At a specified time point after injection, the mouse is euthanized, and the inflammatory exudate is collected from the pouch.
-
Cell Analysis: The total number of leukocytes in the exudate is counted, and a differential cell count is performed to identify the types of inflammatory cells (e.g., neutrophils, eosinophils) that have migrated into the pouch.[6][7][8]
-
Mandatory Visualization
This compound Signaling Pathway
The binding of this compound to its G-protein coupled receptor, CysLT1R, initiates a signaling cascade that leads to the key cellular responses of smooth muscle contraction and inflammation.
Caption: this compound signaling cascade.
Experimental Workflow: In Vitro vs. In Vivo
The following diagram illustrates the general workflow for validating in vitro findings on this compound in an in vivo animal model.
Caption: Workflow for this compound validation.
References
- 1. Characterization of a leukotriene D4 receptor in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the leukotriene D4 receptor in guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of endothelin-induced contraction in guinea-pig trachea: comparison with rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
Zafirlukast vs. Montelukast: A Comparative Analysis of their Efficacy in Blocking LTD4-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
This guide provides a detailed, data-driven comparison of zafirlukast (B1683622) and montelukast (B128269), two widely used cysteinyl leukotriene receptor antagonists, in their capacity to block the effects of leukotriene D4 (LTD4). Both drugs are pivotal in the management of asthma and allergic rhinitis, primarily by antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2][3] Cysteinyl leukotrienes (LTC4, this compound, and LTE4) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger key pathological features of asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[1][2][4] This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate an objective comparison for research and development purposes.
Mechanism of Action: Targeting the CysLT1 Receptor
Both zafirlukast and montelukast are selective and competitive antagonists of the CysLT1 receptor.[1][2][5] By occupying the receptor, they prevent the binding of this compound and other cysteinyl leukotrienes, thereby inhibiting the downstream signaling cascade that leads to inflammatory and bronchoconstrictive responses.[1][6] The rank order of potency for agonist activation at the CysLT1 receptor is generally this compound > LTC4 > LTE4.[7]
The binding of this compound to the CysLT1 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in a rapid and transient increase in intracellular calcium concentration.[8][9] This is achieved through both the mobilization of intracellular calcium stores and the influx of extracellular calcium.[8][9] This calcium signaling, among other pathways, ultimately leads to smooth muscle contraction and other pro-inflammatory cellular responses.
Quantitative Comparison of Potency
The following table summarizes quantitative data from in vitro studies comparing the potency of zafirlukast and montelukast in blocking this compound-induced effects. While direct head-to-head comparisons under identical conditions are limited in the literature, the available data consistently show that both are highly potent antagonists.[2]
| Parameter | Drug | Species/Tissue | Assay Type | Value | Reference |
| Binding Affinity (Ki) | Zafirlukast | Human Lung Membranes | [³H]-LTD4 Radioligand Binding | Equal potency to Montelukast | [10] |
| Montelukast | Human Lung Membranes | [³H]-LTD4 Radioligand Binding | Equal potency to Zafirlukast | [10] | |
| Functional Antagonism (IC50) | Zafirlukast | Guinea Pig Lung Membranes | [³H]-LTD4 Binding | 8.7 nM | [11] |
| Montelukast | Guinea Pig Lung Membranes | [³H]-LTD4 Binding | 2.3 nM | [11] | |
| In Vivo Efficacy | Zafirlukast | Asthmatic Patients | This compound Bronchoprovocation | 66-fold higher this compound conc. needed for 20% FEV1 drop vs. placebo | [12] |
| Montelukast | Asthmatic Patients | This compound Bronchoprovocation | Attenuated bronchoconstriction up to the highest this compound dose | [13] |
Note: Data is compiled from various studies and should be interpreted with consideration of the different experimental setups.[2]
Summary of Findings:
-
Receptor Binding: Both zafirlukast and montelukast exhibit high and approximately equal potency in binding to the CysLT1 receptor when this compound is the ligand.[1][10]
-
Functional Potency: In functional assays, montelukast has been shown to have a slightly higher potency (lower IC50) for the CysLT1 receptor compared to zafirlukast.[11]
-
LTC4 Binding Differences: A notable difference is that montelukast, but not zafirlukast, can interact with high-affinity binding sites for LTC4, which could be pharmacologically relevant.[1][10]
-
In Vivo Activity: Both drugs are highly effective in vivo at blocking this compound-induced bronchoconstriction in asthmatic patients.[12][13]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare the efficacy of CysLT1 receptor antagonists.
This in vitro assay is used to determine the binding affinity (Ki) of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-LTD4).
-
Membrane Preparation:
-
Prepare membrane homogenates from tissues or cells rich in CysLT1 receptors, such as guinea pig or human lung parenchyma, or cell lines engineered to overexpress the receptor.[2]
-
Homogenize the tissue/cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.[2]
-
-
Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
The prepared membrane preparation.
-
A fixed concentration of the radioligand, [³H]-LTD4 (typically at or below its dissociation constant, Kd).
-
Varying concentrations of the unlabeled competitor drug (zafirlukast or montelukast).[2]
-
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[2]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
This in vivo model directly assesses the efficacy of an antagonist in preventing bronchoconstriction caused by an this compound challenge in a living organism, often in asthmatic patients or animal models like guinea pigs.[14]
-
Subject Selection:
-
Recruit patients with mild-to-moderate asthma who have demonstrated sensitivity to inhaled this compound.[12]
-
Establish a baseline Forced Expiratory Volume in 1 second (FEV1).
-
-
Study Design:
-
Employ a double-blind, placebo-controlled, crossover design. Each subject receives both the active drug (e.g., a single 20 mg dose of zafirlukast) and a placebo on separate study days, with a washout period in between.[12]
-
-
Drug Administration and Challenge:
-
Measurement of Airway Response:
-
Measure FEV1 or specific airways conductance (sGaw) after each this compound inhalation.
-
The challenge is stopped when FEV1 decreases by a predetermined amount (e.g., 20%) or the maximum this compound concentration is reached.[12]
-
-
Data Analysis:
-
Determine the provocative concentration (PC20) or dose (PD20) of this compound that causes a 20% fall in FEV1.
-
Compare the PC20 values obtained after drug administration versus placebo. A higher PC20 value indicates a greater protective effect of the drug.[12]
-
Conclusion
Both zafirlukast and montelukast are potent and effective antagonists of the CysLT1 receptor, successfully blocking the bronchoconstrictive effects of this compound. In vitro binding studies show they have similar high affinities for the CysLT1 receptor.[1][10] Minor differences in functional potency and interaction with LTC4 binding sites exist, which may warrant further investigation for specific research applications.[1][10][11] In vivo studies confirm that both drugs provide significant protection against this compound-induced bronchoconstriction in asthmatics.[12][13] The choice between these compounds in a research or clinical setting may be influenced by factors such as dosing regimen (montelukast is typically once daily, while zafirlukast is twice daily) and potential differences in secondary anti-inflammatory mechanisms.[1][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Montelukast and Zafirlukast: Leukotriene Receptors Antagonists | Medcrine [medcrine.com]
- 7. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. A single dose of zafirlukast reduces this compound-induced bronchoconstriction in patients on maintenance inhaled corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Zafirlukast vs Montelukast | Power [withpower.com]
Leukotriene D4 in Airways: A Comparative Analysis of Human and Murine Models
For researchers, scientists, and drug development professionals, understanding the species-specific effects of inflammatory mediators is paramount for the successful translation of preclinical findings. This guide provides a comparative analysis of the effects of leukotriene D4 (LTD4) in human and mouse airways, supported by experimental data and detailed methodologies.
Leukotriene D4 (this compound) is a potent lipid mediator of inflammation and a key player in the pathophysiology of asthma and other allergic airway diseases. It exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R) and, to a lesser extent, the CysLT2 receptor. While mouse models are indispensable tools in respiratory research, significant differences exist in the response to this compound between murine and human airways. This guide aims to elucidate these differences to aid in the interpretation of experimental data and the design of translational research studies.
Quantitative Comparison of this compound Effects
The following table summarizes the key quantitative and qualitative differences in the effects of this compound in human and mouse airways.
| Parameter | Human Airways | Mouse Airways |
| Bronchoconstriction (Potency) | High (EC50 = 0.58 ± 0.05 nM in small bronchioles)[1] | Low (Not a potent bronchoconstrictor) |
| Airway Smooth Muscle Contraction | Induces contraction of isolated bronchial smooth muscle.[2] | Induces contraction in a collagen gel assay with primary bronchial smooth muscle cells.[3][4] |
| Airway Inflammation | Induces release of GM-CSF, TNF-α, IL-1β, EGF, and eotaxin from small airway epithelial cells.[5] | Inhalation increases eosinophils in bronchoalveolar lavage fluid (BALF) of allergic mice. |
| CysLT Receptor Affinity | CysLT1R has a high affinity for this compound.[6] CysLT2R binds LTC4 and this compound with similar affinity.[7] | Human and mouse CysLT1 receptors are 87% identical, and CysLT2 receptors are 74% identical, suggesting a high level of functional conservation.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Airway Smooth Muscle Contraction
a) Human Bronchial Smooth Muscle Contraction Assay (Isometric Tension)
-
Tissue Preparation: Human bronchial rings (2-4 mm in diameter) are obtained from surgical resection specimens. The rings are dissected and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Tension Measurement: The bronchial rings are connected to isometric force transducers to record changes in tension. An optimal baseline tension is applied, and the tissues are allowed to equilibrate.
-
This compound Stimulation: Cumulative concentration-response curves to this compound are generated by adding increasing concentrations of this compound to the organ baths.
-
Data Analysis: The contractile responses are measured as the increase in tension from baseline. The EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated to determine the potency of this compound.
b) Mouse Bronchial Smooth Muscle Contraction Assay (Collagen Gel Contraction)
-
Cell Culture: Primary bronchial smooth muscle cells are isolated from mouse tracheas and bronchi and cultured.
-
Gel Preparation: Cultured mouse bronchial smooth muscle cells are suspended in a collagen gel solution and plated in 24-well plates. The gels are allowed to polymerize.
-
Contraction Assay: The collagen gels are detached from the wells, and this compound is added to the culture medium. The area of the gel is measured at different time points using an image analyzer.
-
Data Analysis: The degree of contraction is quantified as the percentage decrease in the gel area compared to the initial area.[3][4]
Assessment of Airway Inflammation
a) Human Small Airway Epithelial Cell (SAEC) Culture and Inflammatory Mediator Measurement
-
Cell Culture: Primary human SAECs are cultured to confluence.
-
This compound Stimulation: The cells are treated with various concentrations of this compound for different time intervals.
-
Mediator Analysis: The cell culture supernatants are collected, and the concentrations of inflammatory mediators such as GM-CSF, TNF-α, IL-1β, EGF, and eotaxin are measured using specific ELISAs or cytokine arrays.[5]
b) Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide.[8][9][10]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an allergic inflammatory response.[8][9][10]
-
This compound Administration: A subset of allergic mice is challenged with inhaled this compound.
-
Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, the lungs are lavaged with saline to collect BAL fluid.
-
Cellular Analysis: The total and differential cell counts (including eosinophils) in the BAL fluid are determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects.
References
- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene D4 (this compound) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Leukotriene D4 in Airway Remodeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of Leukotriene D4 (LTD4) in airway remodeling, juxtaposed with other key mediators. Airway remodeling, a critical feature of chronic respiratory diseases like asthma, involves structural changes in the airways, including increased airway smooth muscle (ASM) mass, collagen deposition, and goblet cell hyperplasia. Understanding the specific contributions of signaling molecules like this compound is paramount for the development of targeted therapeutics. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols to aid in future research.
This compound's Impact on Airway Remodeling: A Quantitative Comparison
This compound, a potent lipid mediator, has been shown to contribute significantly to various facets of airway remodeling. The following tables provide a quantitative comparison of this compound's effects against other well-established mediators of airway remodeling, such as Transforming Growth Factor-beta (TGF-β) and Interleukin-13 (IL-13).
Table 1: Comparative Effects on Airway Smooth Muscle (ASM) Cell Proliferation
| Mediator | Cell Type | Concentration | Fold Increase in Proliferation (vs. Control) | Key Findings & Citations |
| This compound | Human Airway Smooth Muscle (HASM) | 1 µM | Potentiates EGF (1 ng/mL)-induced proliferation by ~2-fold | This compound alone has no significant mitogenic effect but synergizes with growth factors like EGF to promote ASM proliferation.[1][2][3] |
| Human Airway Smooth Muscle (HASM) | 10 µM | Potentiates EGF (1 ng/mL)-induced proliferation by ~4-fold | The proliferative effect is concentration-dependent.[1][2][3] | |
| TGF-β1 | Bovine Airway Smooth Muscle | 1 ng/mL | ~1.5 to 2-fold | TGF-β1 can directly induce ASM proliferation in a concentration-dependent manner.[4] |
| Human Airway Smooth Muscle (HASM) | 1-10 ng/mL | Inhibits EGF- and thrombin-induced DNA synthesis | The effect of TGF-β1 on ASM proliferation can be context-dependent, sometimes exhibiting inhibitory effects on mitogen-induced proliferation.[5][6] |
Table 2: Comparative Effects on Collagen Deposition
| Mediator | Cell Type/Model | Concentration/Dose | Fold Increase in Collagen Deposition (vs. Control) | Key Findings & Citations |
| This compound + TGF-β1 | Human Fetal Lung Fibroblasts (HFL-1) | 100 nM this compound + 1 ng/mL TGF-β1 | Significant increase over TGF-β1 alone | This compound enhances TGF-β1-induced collagen production, suggesting a synergistic role in fibrosis. This compound alone did not stimulate collagen production.[7] |
| TGF-β1 | Human Fetal Lung Fibroblasts (HFL-1) | 1 ng/mL | Significant increase | TGF-β1 is a potent direct stimulator of collagen synthesis in lung fibroblasts.[7] |
| Ovalbumin (OVA) Challenge | Murine Model (BALB/c) | Chronic exposure | ~1.3 to 1.5-fold increase in sub-epithelial collagen | In vivo models of allergic asthma demonstrate increased collagen deposition, a process in which this compound is implicated.[8] |
Table 3: Comparative Effects on Goblet Cell Hyperplasia and Mucin Production
| Mediator | Cell Type/Model | Concentration | Effect on Goblet Cells/Mucin Production | Key Findings & Citations |
| This compound | Human Small Airway Epithelial Cells (SAECs) | 150 nM | Induces goblet cell metaplasia and increases MUC5AC expression | This compound directly promotes goblet cell differentiation and mucin production in airway epithelial cells.[9][10] |
| IL-13 | Human Bronchial Epithelial Cells | 1 ng/mL | 5- to 10-fold increase in goblet cell density | IL-13 is a potent inducer of goblet cell hyperplasia and MUC5AC expression.[11][12] |
| Human Bronchial Epithelial Cells | 10 ng/mL | Increases MUC5AC mRNA expression | IL-13 strongly upregulates the expression of the major airway mucin, MUC5AC.[11] | |
| Human Airway Epithelial NCI-H292 cells | 10 ng/mL | Accelerates LTE4-induced MUC5AC release | IL-13 can enhance the mucin-releasing effects of other mediators like LTE4.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the comparison of this compound and other mediators in airway remodeling.
Ovalbumin (OVA)-Induced Murine Model of Chronic Airway Remodeling
This protocol is adapted from established methods to induce allergic airway inflammation and remodeling in mice.[8][14][15][16]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg aluminum hydroxide in sterile PBS.
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Airway Challenge:
-
Beginning on day 21, challenge the mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes, three times per week, for 4 to 8 weeks to induce chronic remodeling.
-
Control mice are challenged with aerosolized PBS.
-
-
Tissue Collection:
-
24-48 hours after the final OVA challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.
-
Perfuse the lungs with PBS and then fix one lung lobe in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining lung tissue for molecular analysis.
-
Human Airway Smooth Muscle (HASM) Cell Culture and Proliferation Assay
This protocol describes the culture of primary HASM cells and the assessment of proliferation in response to mediators.[6][10][17][18][19][20]
Materials:
-
Human bronchial tissue (from lung resections)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin/Streptomycin)
-
Collagenase, DNase I
-
Trypsin-EDTA
-
This compound, EGF, TGF-β1
-
[³H]-thymidine or BrdU incorporation assay kit
Procedure:
-
Cell Isolation and Culture:
-
Dissect airway smooth muscle bundles from human bronchi under sterile conditions.
-
Mince the tissue and digest with collagenase and DNase I in DMEM.
-
Filter the cell suspension and seed the cells in DMEM supplemented with 10% FBS and antibiotics.
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
-
Proliferation Assay:
-
Seed HASM cells in 96-well plates and grow to sub-confluence.
-
Serum-starve the cells for 24-48 hours in DMEM with 0.1% FBS.
-
Treat the cells with various concentrations of this compound, EGF, TGF-β1, or combinations thereof for 24 hours.
-
For the final 4-6 hours of treatment, add [³H]-thymidine or BrdU to the wells.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter or BrdU incorporation using an ELISA-based assay, according to the manufacturer's instructions.
-
Histological Staining and Quantification of Airway Remodeling
This section details the staining protocols for assessing key features of airway remodeling in formalin-fixed, paraffin-embedded lung sections.
a) Picro-Sirius Red Staining for Collagen [1][21][22][23]
Procedure:
-
Deparaffinize and rehydrate 5 µm lung tissue sections.
-
Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes and differentiate in acid alcohol.
-
Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash sections in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate through graded ethanol, clear in xylene, and mount.
Quantification:
-
Under polarized light microscopy, type I collagen fibers appear yellow-orange, and type III collagen fibers appear green.
-
Capture images of airways at 20x magnification.
-
Using image analysis software (e.g., ImageJ), quantify the area of red-stained collagen in the subepithelial region and normalize it to the length of the basement membrane.
b) Periodic Acid-Schiff (PAS) Staining for Goblet Cells [2][15][24][25][26][27]
Procedure:
-
Deparaffinize and rehydrate lung tissue sections.
-
Oxidize in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff reagent for 15 minutes.
-
Wash in lukewarm tap water for 5 minutes.
-
Counterstain with hematoxylin for 1 minute.
-
Wash, dehydrate, clear, and mount.
Quantification:
-
Goblet cells will stain magenta.
-
Capture images of airways at 20x magnification.
-
Count the number of PAS-positive goblet cells and express the data as the number of goblet cells per millimeter of the basement membrane. Alternatively, the area of PAS staining can be quantified and normalized to the basement membrane length.
References
- 1. stainsfile.com [stainsfile.com]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. TGF-β1 increases proliferation of airway smooth muscle cells by phosphorylation of map kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. TGF-beta 1 modulates human airway smooth-muscle cell proliferation induced by mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene D4 stimulates collagen production from myofibroblasts transformed by TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged allergen challenge in mice leads to persistent airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerdiagnostics.com [cancerdiagnostics.com]
- 10. Immortalized Human Bronchial Smooth Muscle Cells | Applied Biological Materials Inc. [abmgood.com]
- 11. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 15. researchgate.net [researchgate.net]
- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 17. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. IL-4 and IL-13 exposure during mucociliary differentiation of bronchial epithelial cells increases antimicrobial activity and expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative proteomic profiling of extracellular matrix and site-specific collagen post-translational modifications in an in vitro model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.emory.edu [med.emory.edu]
- 22. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 25. researchgate.net [researchgate.net]
- 26. A morphometric study of mucins and small airway plugging in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Biomarkers for Leukotriene D4 Activity: Validating a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo biomarkers for assessing Leukotriene D4 (LTD4) activity, with a focus on the validation of a new, hypothetical biomarker for direct this compound measurement against the established benchmark of urinary Leukotriene E4 (LTE4). As key mediators in inflammatory pathways, accurate measurement of cysteinyl leukotriene (CysLT) activity is crucial for understanding disease pathogenesis and developing targeted therapeutics.
Introduction to this compound and the Need for Reliable Biomarkers
Leukotriene D4 (this compound) is a potent lipid mediator derived from arachidonic acid, playing a significant role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis.[1] It exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), triggering a cascade of intracellular signaling events that lead to bronchoconstriction, increased vascular permeability, and immune cell recruitment.[2] Given its short half-life and low in vivo concentrations, direct measurement of this compound activity presents a significant analytical challenge.[3] Consequently, the field has largely relied on the measurement of its stable downstream metabolite, LTE4, in urine as a surrogate biomarker of systemic CysLT production.[4]
This guide will explore the validation of a hypothetical new biomarker, "Directthis compound Assay," designed for the specific in vivo quantification of this compound activity, and compare its performance characteristics with the current gold standard, urinary LTE4 measurement.
The this compound Signaling Pathway
Understanding the signaling pathway of this compound is fundamental to appreciating the role of biomarkers in assessing its activity. The following diagram illustrates the key steps in the CysLT signaling cascade.
Comparison of In Vivo Biomarkers for this compound Activity
The validation of a new biomarker requires a rigorous comparison against established methods. Here, we compare our hypothetical "Directthis compound Assay" with urinary LTE4 measurement across key performance metrics.
| Feature | Urinary LTE4 Measurement | Hypothetical "Directthis compound Assay" |
| Analyte | Leukotriene E4 (LTE4) | Leukotriene D4 (this compound) |
| Biological Sample | Urine[4] | Plasma/Serum |
| Principle | Measures the stable, downstream metabolite of the CysLT pathway.[4] | Aims to directly quantify the short-lived, active this compound molecule. |
| Advantages | - Non-invasive sample collection.[4]- LTE4 is stable in urine, allowing for reliable measurement.[5]- Reflects total body CysLT production.[4] | - Potentially more direct measure of acute this compound activity.- May provide insights into localized this compound production. |
| Disadvantages | - Indirect measure of this compound activity.- May not capture rapid, transient changes in this compound levels. | - this compound is highly unstable in biological matrices.[3]- Endogenous concentrations are extremely low, requiring high sensitivity.[3]- Invasive sample collection. |
Performance Characteristics: A Quantitative Comparison
The following tables summarize the analytical performance of urinary LTE4 measurement by ELISA and LC-MS/MS, providing a benchmark for the validation of the "Directthis compound Assay."
Table 1: Performance of Urinary LTE4 Measurement by ELISA
| Parameter | Performance |
| Assay Range | 7.8-1,000 pg/mL |
| Sensitivity (80% B/B0) | ~25 pg/mL |
| Lower Limit of Detection (LLOD) | 6.9 pg/mL[6] |
| Cross-Reactivity with this compound | Typically low, but kit-dependent |
| Data based on a commercially available ELISA kit.[6] |
Table 2: Performance of a Validated Urinary LTE4 LC-MS/MS Method
| Parameter | Performance |
| Linearity Range | 31-3020 pg/mL[7] |
| Inter-assay Precision (CV) | <10%[8] |
| Intra-assay Precision (CV) | <10%[8] |
| Accuracy (Recovery) | 97.0% to 108.0%[8] |
| Reference Interval (95th percentile) | <104 pg/mg creatinine[7] |
| Performance characteristics compiled from published validated methods.[7][8] |
For the "Directthis compound Assay" to be considered a viable alternative, it would need to demonstrate comparable or superior performance in terms of sensitivity, precision, and accuracy, while also addressing the inherent challenges of measuring this compound in vivo.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable biomarker measurement.
Protocol 1: Urinary LTE4 Measurement by Competitive ELISA
This protocol is based on a typical competitive enzyme-linked immunosorbent assay (ELISA) for LTE4.[9]
Materials:
-
LTE4 ELISA Kit (containing pre-coated 96-well plate, LTE4 standard, HRP-conjugated LTE4, and specific antibody)
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove particulate matter.
-
Standard and Sample Addition: Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated LTE4 to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1-2 hours at 37°C).
-
Washing: Wash each well 4-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Calculation: Determine the LTE4 concentration in samples by interpolating from the standard curve.
Protocol 2: Urinary LTE4 Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[10]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 analytical column
-
LTE4 analytical standard and a deuterated internal standard (e.g., LTE4-d11)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., methanol, acetonitrile, formic acid)
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Add a known amount of the internal standard to each sample.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the sample.[3]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Separate the analytes using a gradient of mobile phases.
-
Detect and quantify LTE4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the LTE4 concentration in the samples from the standard curve.
-
Normalize the results to urinary creatinine (B1669602) concentration.[7]
-
Validation Workflow for a New Biomarker
The validation of a new biomarker like the "Directthis compound Assay" is a multi-step process to ensure its analytical and clinical performance.
Conclusion
The measurement of urinary LTE4 remains the most reliable and widely accepted method for assessing in vivo CysLT production due to its stability and the non-invasive nature of sample collection.[4][5] While the direct measurement of this compound activity is an attractive prospect for gaining more immediate and localized insights into inflammatory processes, significant analytical hurdles related to its instability and low concentrations must be overcome.[3] Any new biomarker for direct this compound activity, such as the hypothetical "Directthis compound Assay," would require extensive validation to demonstrate its superiority over existing methods in terms of analytical performance and clinical utility. The detailed protocols and performance data for urinary LTE4 measurement provided in this guide serve as a critical benchmark for the evaluation and validation of such novel biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of the Inflammatory Effects of Leukotriene D4 and E4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inflammatory effects of two key cysteinyl leukotrienes (CysLTs), Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). Derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, these lipid mediators are pivotal in the pathophysiology of inflammatory and allergic conditions, most notably asthma. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways to aid in research and therapeutic development.
Quantitative Comparison of this compound and LTE4
The following table summarizes the key quantitative differences in the biological activities of this compound and LTE4 based on experimental data.
| Parameter | Leukotriene D4 (this compound) | Leukotriene E4 (LTE4) | Key Findings and Implications |
| Receptor Binding Affinity | This compound is a potent agonist at CysLT1R, the primary receptor mediating many of the pathological effects of CysLTs in asthma. LTE4 has a much weaker affinity for CysLT1R and CysLT2R, suggesting the involvement of other receptors for its potent in vivo effects. | ||
| CysLT1 Receptor (CysLT1R) | High affinity (preferred endogenous ligand)[1] | Weak agonist[2] | The high affinity of this compound for CysLT1R explains its potent bronchoconstrictor and pro-inflammatory activities that are often targeted by CysLT1R antagonists. |
| CysLT2 Receptor (CysLT2R) | Binds with similar affinity to LTC4[3] | Low affinity[2] | Both LTC4 and this compound can activate CysLT2R, which is implicated in cardiovascular effects and inflammation. |
| P2Y12 Receptor | Not a primary ligand | Can signal through this receptor, possibly in a complex with another receptor[4] | LTE4's interaction with the P2Y12 receptor, particularly on platelets, may contribute to its unique ability to potentiate eosinophilic inflammation in vivo.[4] |
| GPR99 (CysLT3R) | Not a primary ligand | High-affinity receptor[2] | GPR99 is emerging as a key receptor for LTE4, mediating pro-inflammatory effects such as mucin release and epithelial remodeling.[2] |
| Inflammatory Cell Recruitment | While both can induce inflammatory cell influx, LTE4 appears to be more potent in vivo, particularly for eosinophils, suggesting distinct mechanisms of action. | ||
| Eosinophil Chemotaxis | Induces dose-dependent chemotaxis of eosinophils, with optimal activity at 10 nM[4][5] | Potent inducer of mucosal eosinophilia in vivo[4] | This compound directly attracts eosinophils via CysLT1R activation. LTE4's effect in vivo may be more complex, potentially involving other cell types and mediators. |
| Sputum Eosinophils (in asthmatics) | No significant increase | Significantly increased sputum eosinophils at 7 and 24 hours post-inhalation[6] | This highlights a key difference in their in vivo inflammatory effects in a clinical setting. |
| Lamina Propria Eosinophils | No significant increase | Significantly more eosinophils in the lamina propria compared to this compound 4 hours post-inhalation[6] | LTE4 demonstrates a greater capacity to induce eosinophil infiltration into the airway tissue. |
| Vascular Permeability | Potent inducer of plasma leakage and edema[7] | Induces vascular leakage through endothelial cell contraction | Both CysLTs contribute to the edema characteristic of allergic inflammation by increasing the permeability of post-capillary venules. |
| Bronchoconstriction | Potent bronchoconstrictor, more potent than histamine | Potent bronchoconstrictor in vivo, with effects sensitive to CysLT1R antagonists | Both are significant mediators of airway narrowing in asthma, largely through CysLT1R activation on airway smooth muscle. |
| Calcium Mobilization | Induces rapid and pronounced cytosolic free Ca2+ transients via influx and intracellular mobilization[5] | Triggers rapid and pronounced cytosolic free Ca2+ transients via influx and intracellular mobilization[5] | Both leukotrienes initiate intracellular signaling through a rise in cytosolic calcium, a key event in many cellular activation processes. |
Signaling Pathways
The signaling cascades initiated by this compound and LTE4 are complex and receptor-dependent, leading to a variety of cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Leukotriene D4 (LTD4) Measurement: A Cross-Validation of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Leukotriene D4 (LTD4) is critical for advancing our understanding of its role in inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions. this compound is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the two primary methods for this compound measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data from closely related leukotrienes to inform methodology selection.
At a Glance: ELISA vs. LC-MS/MS for Leukotriene Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity.[1] In contrast, ELISA offers a higher throughput and is generally less resource-intensive, making it suitable for screening large numbers of samples.[2] The choice between these methods depends on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for LC-MS/MS and ELISA. While direct comparative data for this compound is limited, the data presented for other leukotrienes, such as LTB4 and LTE4, provide a strong indication of the expected performance for this compound due to the shared principles of the analytical technologies.[3]
Table 1: Comparison of Key Performance Metrics for Leukotriene Measurement Methods
| Performance Metric | LC-MS/MS | ELISA |
| Principle | Physicochemical properties (mass-to-charge ratio) | Antigen-antibody recognition |
| Specificity | Very High (discriminates between isomers)[2] | High (potential for cross-reactivity)[2] |
| Sensitivity (LOD) | As low as <1.0 pg/mL[2][4] | 3 - 9.38 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | ~1 pg/mL (plasma)[2] | 15.63 - 22 pg/mL[3] |
| Dynamic Range | Wide[3] | Narrower[3] |
| Precision (Intra-assay %CV) | < 15%[3] | < 10%[3] |
| Precision (Inter-assay %CV) | < 13%[4] | < 12%[3] |
| Throughput | Lower[2] | High[2] |
| Cost | High initial and operational cost[2] | Lower initial and per-sample cost[2] |
Table 2: Performance Characteristics of a Representative LTE4 LC-MS/MS Method
| Parameter | Value | Source |
| Linearity Range | 5 - 500 pg/mL (in urine) | [5] |
| Accuracy (Recovery %) | 99-120% | [2] |
| Precision (Intra-day CV) | 5.76% (average) | [5] |
| Precision (Inter-day CV) | 7.20% (average) | [5] |
Signaling and Biosynthesis Pathways of Leukotriene D4
This compound is synthesized from arachidonic acid through the 5-lipoxygenase pathway and exerts its biological effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of different LTD4 ELISA kits
A Head-to-Head Comparison of Commercial LTD4 ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of Leukotriene D4 (this compound) is critical for advancing our understanding of its role in inflammatory and allergic responses. This compound is a potent lipid mediator implicated in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases. The enzyme-linked immunosorbent assay (ELISA) is a common method for measuring this compound concentrations in biological samples. However, the market offers a variety of commercial ELISA kits, each with its own set of performance characteristics. This guide provides a , supported by detailed experimental protocols for their validation, to aid researchers in selecting the most suitable kit for their needs.
Comparative Analysis of Commercial this compound ELISA Kits
| Manufacturer | Kit Name | Assay Type | Sensitivity | Detection Range (ng/mL) | Sample Types |
| Biocompare | Leukotriene D4 (this compound) ELISA Kit-Sandwich | Sandwich ELISA | 0.082 ng/mL[1] | 0.31-20[1] | General |
| Novus Biologicals | Leukotriene D4 (this compound) ELISA Kit (Colorimetric) | Competitive ELISA | 0.19 ng/mL[2] | Not Specified | Research Use Only |
| Assay Genie | This compound (Leukotriene D4) ELISA Kit | Competitive-ELISA | 0.19 ng/mL[3] | 0.31-20[3] | Serum, plasma, other biological fluids |
| Ardent Bio | Multi-Species this compound (Leukotriene D4) ELISA Kit | Competitive-ELISA | 0.19 ng/mL[4] | 0.31-20[4] | Serum, plasma, other biological fluids |
| Elabscience | This compound(Leukotriene D4) ELISA Kit | Competitive-ELISA | 0.19 ng/mL[5][6] | 0.31-20[5][6] | Serum, plasma, other biological fluids |
| Reed Biotech | This compound(Leukotriene D4) ELISA Kit | Sandwich-ELISA | 0.082 ng/mL[7] | 0.31-20[7] | Serum, plasma, other biological fluids |
Experimental Protocols for Head-to-Head Comparison
To objectively compare the performance of different this compound ELISA kits, a series of validation experiments should be conducted.[2][8][9] These experiments will assess the key parameters of sensitivity, specificity, precision, and accuracy.
Sensitivity (Limit of Detection)
Sensitivity is the lowest concentration of this compound that can be reliably distinguished from the blank or zero standard.
Protocol:
-
Prepare the zero standard (blank) provided in each kit.
-
Run at least 20 replicates of the zero standard on a single plate for each kit.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) readings for the zero standard.
-
The Limit of Detection (LOD) is calculated as the mean OD of the blank + 2 or 3 SD.
-
The concentration corresponding to this OD value is determined from the standard curve of each kit.
Specificity (Cross-Reactivity)
Specificity assesses the ability of the antibody in the kit to bind exclusively to this compound and not to other structurally related molecules.
Protocol:
-
Prepare solutions of structurally related leukotrienes (e.g., LTC4, LTE4) and other eicosanoids at high concentrations.
-
Run these solutions in the ELISA for each kit and measure the OD.
-
Calculate the percentage of cross-reactivity using the following formula: (Concentration of this compound at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100 (For competitive ELISAs, B is the absorbance of the sample/standard and B0 is the absorbance of the zero standard).
Precision (Intra- and Inter-Assay Variability)
Precision measures the reproducibility of the assay. Intra-assay precision assesses the variability within a single plate, while inter-assay precision evaluates the variability between different plates and different days.
Protocol:
-
Prepare three samples with high, medium, and low concentrations of this compound.
-
Intra-Assay Precision: Run 20 replicates of each of the three samples on a single plate for each kit.
-
Inter-Assay Precision: Run the same three samples in duplicate on at least three different plates on three different days for each kit.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each sample. A lower %CV indicates higher precision. The CV should ideally be less than 10% for intra-assay and less than 15% for inter-assay precision.[3]
Accuracy (Spike and Recovery)
Accuracy determines how well the kit can measure a known amount of this compound in a given sample matrix.
Protocol:
-
Use a biological sample (e.g., serum, plasma) that has a low or undetectable endogenous level of this compound.
-
Spike the sample with three different known concentrations of this compound (high, medium, and low).
-
Assay the spiked and unspiked samples using each kit.
-
Calculate the percentage of recovery using the formula: ((Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked this compound) x 100
-
An acceptable recovery range is typically between 80-120%.[6][10]
Visualizing Key Processes
To better understand the biological context and the experimental procedures, the following diagrams illustrate the this compound signaling pathway and a typical ELISA workflow.
Caption: this compound binds to the CysLT1 receptor, initiating a signaling cascade.
Caption: A typical workflow for a competitive this compound ELISA.
Conclusion
The selection of an appropriate this compound ELISA kit is a critical step in ensuring the reliability and reproducibility of experimental results. While manufacturer-provided data offers a preliminary basis for comparison, conducting a thorough in-house validation is paramount. By systematically evaluating the sensitivity, specificity, precision, and accuracy of different kits using the protocols outlined in this guide, researchers can make an informed decision and select the optimal assay for their specific research needs. This rigorous approach will ultimately lead to more robust and credible scientific findings.
References
- 1. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of leukotriene D4 receptors and signal transduction processes in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound(Leukotriene D4) ELISA Kit - Elabscience® [elabscience.com]
- 7. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 8. biomatik.com [biomatik.com]
- 9. nebiolab.com [nebiolab.com]
- 10. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Specificity of a Novel CysLT1 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel cysteinyl leukotriene type 1 (CysLT1) receptor antagonists requires rigorous validation of their specificity to ensure therapeutic efficacy and minimize off-target effects. This guide provides a comparative framework for evaluating a new CysLT1 receptor antagonist against established competitors, namely Montelukast, Zafirlukast (B1683622), and Pranlukast (B1678047). We present key experimental data, detailed protocols for essential validation assays, and visual workflows to support your research and development endeavors.
Comparative Efficacy of CysLT1 Receptor Antagonists
The specificity and potency of a novel CysLT1 receptor antagonist can be benchmarked against existing drugs. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of well-characterized CysLT1 receptor antagonists. These values are critical for a quantitative comparison of the new chemical entity's performance.
| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Species/Cell Line |
| New CysLT1 Antagonist (Compound X) | Radioligand Binding | CysLT1 | [Insert Data] | - | [Insert Species/Cell Line] |
| Calcium Mobilization | CysLT1 | - | [Insert Data] | [Insert Species/Cell Line] | |
| Montelukast | Radioligand Binding | CysLT1 | 1.14[1] | 0.5 - 4.9[1][2] | Human / HEK293 |
| Calcium Mobilization | P2Y1 | - | 122[3] | Human / 1321N1 Astrocytoma | |
| Calcium Mobilization | P2Y6 | - | 859[3] | Human / 1321N1 Astrocytoma | |
| Zafirlukast | Radioligand Binding | CysLT1 | 0.86[1] | 1.8 - 14.0[1] | Human |
| Calcium Mobilization (LTD4-induced) | CysLT1 | - | 0.6 (µM)[4] | Guinea Pig | |
| Pranlukast | Radioligand Binding | CysLT1 | - | 3.8[5] | Human |
| Calcium Mobilization | P2Y1 | - | 28[3] | Human / 1321N1 Astrocytoma | |
| Calcium Mobilization | P2Y6 | - | 150[3] | Human / 1321N1 Astrocytoma |
Key Experimental Protocols
To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential. Below are methodologies for two critical assays used to validate the specificity of a new CysLT1 receptor antagonist.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the CysLT1 receptor by competing with a radiolabeled ligand.[6]
Objective: To determine the binding affinity (Ki) of the novel antagonist for the CysLT1 receptor.
Materials:
-
Membrane Preparation: Cell membranes from cells endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., HEK293 cells).[7]
-
Radioligand: [3H]-LTD4, a high-affinity CysLT1 receptor agonist.[8]
-
Competitors: The novel CysLT1 receptor antagonist, and a known non-radiolabeled CysLT1 antagonist (e.g., Zafirlukast) for determining non-specific binding.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard protein assay.[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-radiolabeled CysLT1 antagonist, and 100 µL of membrane preparation.[7]
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the novel antagonist, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the intracellular calcium release triggered by CysLT1 receptor activation.[6]
Objective: To determine the functional potency (IC50) of the novel antagonist in inhibiting CysLT1 receptor-mediated signaling.
Materials:
-
Cells: Cells endogenously expressing or recombinantly overexpressing the human CysLT1 receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Indo-1 AM).[9]
-
Agonist: this compound, the natural ligand for the CysLT1 receptor.
-
Antagonist: The novel CysLT1 receptor antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution at 37°C in the dark for a specified time (e.g., 45-60 minutes).[9]
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation: Add varying concentrations of the novel antagonist to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject a fixed concentration of the agonist (this compound) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal agonist response.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated.
In Vivo Models for Efficacy Testing
Following in vitro validation, the efficacy of the novel antagonist should be assessed in relevant animal models of asthma and allergic inflammation. The ovalbumin (OVA)-sensitized mouse model is a commonly used preclinical model to evaluate the therapeutic potential of CysLT1 receptor antagonists.[10][11] In this model, mice are sensitized and subsequently challenged with OVA to induce an allergic airway inflammatory response characterized by eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness.[10] The ability of the novel antagonist to attenuate these pathological features provides strong evidence of its potential clinical utility. Guinea pig models are also valuable due to the similarities in their airway and lung pathophysiology to humans.[12]
By following this comprehensive guide, researchers can systematically and rigorously validate the specificity of a new CysLT1 receptor antagonist, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
comparative transcriptomics of lung tissue after LTD4 vs allergen challenge
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic changes in lung tissue following a challenge with leukotriene D4 (LTD4) versus a classic allergen challenge. Understanding the distinct and overlapping molecular pathways activated by these stimuli is crucial for advancing our knowledge of allergic asthma and developing targeted therapeutic interventions. While direct comparative transcriptomic studies are limited, this guide synthesizes findings from independent research to offer a detailed overview.
Executive Summary
Allergen and leukotriene D4 (this compound) challenges in the lungs both play pivotal roles in the pathophysiology of asthma, yet they trigger distinct and overlapping gene expression profiles. Allergen challenge initiates a broad inflammatory cascade involving multiple immune cell types and a complex array of cytokines and chemokines, leading to a strong Th2-polarized response. In contrast, this compound, a key downstream mediator of the allergic response, elicits a more targeted set of gene expression changes primarily related to smooth muscle contraction, mucus secretion, and epithelial cell activation. This guide delves into the comparative transcriptomics, experimental methodologies, and signaling pathways associated with each challenge, providing a framework for future research and drug development.
Data Presentation: Comparative Gene Expression Analysis
Due to the absence of direct comparative high-throughput sequencing studies, this section summarizes key differentially expressed genes (DEGs) identified in separate studies on human lung cell lines or animal models following this compound or allergen challenge.
Table 1: Key Differentially Expressed Genes in Human Lung Cells Following this compound Challenge
| Gene | Cell Type | Direction of Change | Associated Function |
| MUC2 | Human Epithelial Cells | Upregulated | Mucus production[1] |
| COX-2 (PTGS2) | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Inflammation, Prostaglandin synthesis[2] |
| GM-CSF (CSF2) | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Inflammation, Eosinophil survival[2] |
| TNF-α | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Pro-inflammatory cytokine[2] |
| IL-1β | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Pro-inflammatory cytokine[2] |
| Eotaxin (CCL11) | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Eosinophil chemoattractant[2] |
| Vimentin | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Airway remodeling[2] |
| MUC5AC | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Mucus production[2] |
| TGF-β | Primary Human Small Airway Epithelial Cells (SAECs) | Upregulated | Airway remodeling[2] |
Table 2: Key Differentially Expressed Genes in Lung Tissue/Cells Following Allergen Challenge
| Gene | Species/Cell Type | Allergen | Direction of Change | Associated Function |
| IL-4, IL-5, IL-13 | Mouse Lung | Ovalbumin (OVA) | Upregulated | Th2 immune response |
| CCL2, CCL7 | Mouse Lung | Ragweed Extract (RWE) | Upregulated | Chemokines, inflammatory cell recruitment[3] |
| C-fos | Mouse Lung | Ragweed Extract (RWE) | Upregulated | Transcription factor, cellular proliferation[3] |
| IL-3, IL-4, IL-5 receptor subunits | Human Airway Epithelium | Clinically relevant allergens | Upregulated | Th2 cytokine signaling |
| NF-κB (p65 subunit) | Human Airway Epithelium | Clinically relevant allergens | Upregulated | Pro-inflammatory transcription factor |
| Lipocortin-1 (ANXA1) | Human Airway Epithelium | Clinically relevant allergens | Upregulated | Anti-inflammatory, but also implicated in asthma |
| IL-8 (CXCL8) | Human Airway Epithelium | Clinically relevant allergens | Upregulated | Neutrophil chemoattractant |
| CCL24 (eotaxin-2) | Mouse Airway Macrophages | House Dust Mite (HDM) | Upregulated | Eosinophil chemoattractant[4] |
| Retnla, Retnlg (Resistin-like molecules) | Mouse Airway Macrophages | House Dust Mite (HDM) | Upregulated | Alternative macrophage activation[4] |
| CST1 | Human Airway Epithelium | Allergens | Upregulated | Cysteine protease inhibitor, linked to Th2-type asthma[5] |
Experimental Protocols
This compound Challenge (In Vitro)
-
Cell Culture: Primary human small airway epithelial cells (SAECs) are cultured to confluence. For some experiments, an air-liquid interface (ALI) model is used to induce differentiation and better mimic the in vivo airway epithelium.[2]
-
This compound Stimulation: Cells are stimulated with varying concentrations of this compound (e.g., 10-100 nM) for different time intervals (e.g., 2 to 96 hours) to assess dose- and time-dependent effects.[2]
-
RNA Extraction: Total RNA is isolated from the cultured cells using standard methods, such as TRIzol reagent followed by column purification.
-
RNA Sequencing: RNA quality is assessed, and libraries are prepared for RNA sequencing (RNA-seq). Sequencing is performed on a high-throughput platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the human genome, and quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound stimulation.[5]
Allergen Challenge (In Vivo - Murine Model)
-
Sensitization: Mice (e.g., C57BL/6 or BALB/c strains) are sensitized to an allergen, such as house dust mite (HDM) extract or ovalbumin (OVA), typically through intraperitoneal injections or intranasal administration over a period of several weeks.[3][6]
-
Challenge: Following sensitization, mice are challenged with the same allergen, usually via intranasal instillation or aerosol inhalation, for one or more consecutive days.[3][6]
-
Tissue Collection: At a specified time point after the final challenge (e.g., 24 hours), mice are euthanized, and lung tissue is collected. Bronchoalveolar lavage (BAL) may also be performed to analyze inflammatory cell influx.[3]
-
RNA Extraction: Lung tissue is homogenized, and total RNA is extracted using methods optimized for tissue samples.[7]
-
RNA Sequencing and Analysis: Similar to the in vitro protocol, RNA quality is assessed, libraries are prepared and sequenced, and the data is analyzed to identify differentially expressed genes between allergen-challenged and control (e.g., saline-challenged) mice.[5]
Signaling Pathways
This compound Signaling Pathway
Leukotriene D4 primarily signals through the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor. Activation of CysLT1R initiates a cascade of intracellular events, including the activation of G-proteins, protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the activation of transcription factors like NF-κB.[1] This signaling cascade results in the transcriptional upregulation of genes involved in inflammation and airway remodeling.
This compound Signaling Cascade
Allergen-Induced Signaling Pathway
Allergen challenge triggers a more complex signaling network. Upon inhalation, allergens are processed by antigen-presenting cells (APCs), which then activate CD4+ T cells to differentiate into Th2 cells. Th2 cells release a signature set of cytokines (IL-4, IL-5, IL-13) that orchestrate the allergic inflammatory response. This includes stimulating B cells to produce IgE, which binds to mast cells. Subsequent allergen exposure leads to mast cell degranulation and the release of a plethora of inflammatory mediators, including histamine (B1213489) and leukotrienes (including this compound).
Allergen-Induced Signaling Pathway
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative transcriptomic study of this compound versus allergen challenge.
References
- 1. Inflammatory mechanisms in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene D4 (this compound) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis reveals diverse gene expression changes in airway macrophages during experimental allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allergy and the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of this compound on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Leukotriene D4 (LTD4): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of potent, biologically active molecules like Leukotriene D4 (LTD4) is paramount. Adherence to proper disposal protocols is crucial to minimize the risk of unintended biological activity and environmental contamination, ensuring a safe laboratory environment. While specific disposal protocols for this compound are not always explicitly detailed in safety data sheets, a standard procedure for its inactivation and disposal can be derived from established methods for similar eicosanoids and bioactive lipids.
The primary recommended method for the disposal of this compound is chemical inactivation through alkaline hydrolysis, which degrades the molecule into inactive byproducts. This is followed by disposal as hazardous waste in accordance with institutional and local regulations.[1]
Immediate Safety and Handling Information
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound and any solvents it may be dissolved in. This compound is often supplied in an organic solvent, such as ethanol (B145695), which may present its own set of hazards, including flammability.[2][3][4]
General Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4][5]
-
Handle this compound and its waste in a well-ventilated area or a chemical fume hood.[4][5]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Store this compound and its waste in properly labeled, sealed, and compatible containers.[6][7][8]
Quantitative Data for Disposal by Alkaline Hydrolysis
The following table summarizes key quantitative parameters for the alkaline hydrolysis of eicosanoids, which can be applied to the disposal of this compound.[1]
| Parameter | Value | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Both are effective for alkaline hydrolysis. |
| Working Concentration | 1 M | A 1 M solution is generally sufficient for effective hydrolysis. |
| Target pH | ≥ 10 | A high pH ensures the rapid degradation of the leukotriene structure. |
| Reaction Time | At least 1 hour | A minimum of one hour at room temperature is recommended to ensure complete degradation. |
| Neutralizing Agent | 1 M Citric Acid or dilute HCl | Used to neutralize the alkaline waste stream before final disposal. |
Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the chemical inactivation and disposal of this compound waste.
1. Preparation of Inactivating Solution:
-
Prepare a 1 M solution of Sodium Hydroxide (NaOH) in water. Exercise caution as this solution is corrosive.[1]
2. Dilution of this compound Waste:
-
If the this compound waste is in a pure or highly concentrated form, dilute it with a compatible solvent (e.g., ethanol or DMSO) to ensure it remains in solution during the inactivation process.[1]
3. Chemical Inactivation via Alkaline Hydrolysis:
-
In a suitable, chemically resistant container, add the this compound waste solution.
-
Slowly add the 1 M NaOH solution to the waste solution to achieve a final pH of ≥ 10. Use a pH meter or pH strips to verify the pH.[1]
-
Gently stir the mixture and allow it to stand for at least 1 hour at room temperature to ensure complete degradation of the leukotriene.[1]
4. Neutralization of the Waste Solution:
-
After the 1-hour inactivation period, neutralize the solution by slowly adding a weak acid, such as 1 M citric acid or a dilute HCl solution.[1]
-
Monitor the pH with a pH meter or pH strips, aiming for a neutral pH range of 6 to 8. This step is crucial to avoid disposing of a corrosive waste stream.[1]
5. Final Disposal:
-
The inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.[1][6]
-
The label should clearly state "Hazardous Waste" and include the contents (e.g., "Inactivated Leukotriene D4 solution, ethanol, water, salts").[1]
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[1]
Disposal Workflow Diagram
Caption: Workflow for the chemical inactivation and disposal of this compound.
Waste Management and Segregation
Proper waste management practices are essential in a laboratory setting.
-
Segregation: Do not mix incompatible waste streams.[8][9] this compound waste should be kept separate from other chemical waste until it has been inactivated.
-
Containment: All hazardous waste must be stored in compatible, leak-proof containers with secure caps.[6][8] Containers should not be overfilled.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical contents, and the associated hazards.[6][10]
-
Storage: Hazardous waste should be stored in a designated satellite accumulation area within the laboratory.[6]
By following these procedures, researchers can ensure the safe and compliant disposal of Leukotriene D4, protecting both laboratory personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for any additional requirements.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Leukotriene D4 (LTD4)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Leukotriene D4, ensuring laboratory safety and procedural excellence.
Leukotriene D4 (LTD4) is a potent biologically active lipid mediator involved in inflammatory responses.[1] As a member of the cysteinyl leukotriene family, it is a key player in the pathophysiology of asthma and allergic rhinitis, primarily through its action as a potent bronchoconstrictor.[2] Due to its high biological activity, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not extensively detailed in all safety data sheets, it is classified as a hazardous substance. One supplier, Angene Chemical, categorizes it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Another supplier, Sigma-Aldrich, indicates that it is highly flammable and toxic.[2] Given these classifications, a robust personal protective equipment protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum. Consider double-gloving for added protection. | To prevent skin contact and absorption.[3] |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. | To protect skin and clothing from splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times when handling this compound. | To protect eyes from splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) or when there is a risk of aerosolization. | To prevent inhalation of potentially harmful aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and maintain the stability of this compound. The following protocol outlines the key steps for its safe handling.
1. Preparation and Acclimatization:
-
Before use, allow the sealed vial of this compound to equilibrate to room temperature. This prevents the condensation of moisture inside the vial, which could affect the concentration and stability of the compound.
-
Prepare all necessary materials, including appropriate solvents, pipettes, and waste containers, within a designated containment area, such as a chemical fume hood or biological safety cabinet.
2. Reconstitution and Aliquoting:
-
This compound is often supplied as a solid or in a solvent. If it is a solid, reconstitute it using a suitable solvent as specified by the manufacturer.
-
For creating aliquots, use properly calibrated pipettes to ensure accuracy. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
3. Experimental Use:
-
All manipulations of this compound, including dilutions and additions to experimental systems, should be performed within a containment system to minimize the risk of inhalation or spills.
-
Handle all solutions containing this compound with care to avoid direct contact with skin or eyes.
4. Post-Experiment Procedures:
-
Following experimental use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly segregate and label all waste materials for disposal according to the established disposal plan.
Disposal Plan: Inactivation and Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Chemical Inactivation:
-
While specific protocols for this compound are not universally established, a common method for the disposal of similar bioactive lipids is through chemical inactivation via alkaline hydrolysis. This process degrades the molecule into inactive byproducts.
2. Waste Segregation and Labeling:
-
All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, are considered hazardous waste.
-
Segregate solid and liquid hazardous waste into appropriately labeled, leak-proof containers. The labels should clearly indicate "Hazardous Waste" and list the contents.
3. Final Disposal:
-
The inactivated and neutralized liquid waste, along with the solid hazardous waste, should be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain.
Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation
This protocol provides a general method for the chemical inactivation of this compound waste.
Materials:
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
1 M Citric Acid or dilute Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Appropriate hazardous waste containers
Procedure:
-
Dilution: If the this compound waste is highly concentrated, dilute it with a compatible solvent (e.g., ethanol (B145695) or DMSO) to ensure it remains in solution during inactivation.
-
Alkaline Hydrolysis: In a chemically resistant container, slowly add 1 M NaOH or KOH to the this compound waste solution until a pH of ≥ 10 is achieved. Gently stir the mixture and allow it to react for at least one hour at room temperature to ensure complete degradation.
-
Neutralization: After the inactivation period, slowly add 1 M citric acid or dilute HCl to neutralize the solution to a pH range of 6-8. This is a critical step to avoid disposing of a corrosive waste stream.
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container for final disposal.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
